molecular formula C10H9N3O B1666026 Amrinone CAS No. 60719-84-8

Amrinone

货号: B1666026
CAS 编号: 60719-84-8
分子量: 187.20 g/mol
InChI 键: RNLQIBCLLYYYFJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Amrinone is a 3,4'-bipyridine substituted at positions 5 and 6 by an amino group and a keto function respectively. A pyridine phosphodiesterase 3 inhibitor, it is a drug that may improve the prognosis in patients with congestive heart failure. It has a role as an EC 3.1.4.* (phosphoric diester hydrolase) inhibitor and a cardiovascular drug.
This compound (or inthis compound) is a type 3 pyridine phosphodiesterase inhibitor. It is used in the treatment of congestive heart failure.
Inthis compound is a synthetic bipyridine phosphodiesterase inhibitor with inotropic and vasodilator properties. Inthis compound inhibits type III phosphodiesterase, which is abundant in cardiac and vascular tissues, thereby preventing the degradation of cyclic adenosine monophosphate (cAMP) and increasing intracellular concentrations of this secondary messenger. Elevated levels of cAMP increase the contractile force of the cardiac muscle and produce positive inotropic effects. Although the mechanism of action is not fully understood, inthis compound causes smooth muscle relaxation, resulting in peripheral vasodilation (reduced afterload) and a decreased pulmonary vascular resistance (reduced preload).
INthis compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1984 and is indicated for cardiovascular disease.
A positive inotropic cardiotonic (CARDIOTONIC AGENTS) with vasodilator properties, phosphodiesterase 3 inhibitory activity, and the ability to stimulate calcium ion influx into the cardiac cell.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3-amino-5-pyridin-4-yl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c11-9-5-8(6-13-10(9)14)7-1-3-12-4-2-7/h1-6H,11H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNLQIBCLLYYYFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CNC(=O)C(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9022603
Record name Amrinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Amrinone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015496
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>28.1 [ug/mL] (The mean of the results at pH 7.4), 5.60e+00 g/L
Record name SID11533005
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Amrinone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015496
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

60719-84-8
Record name Amrinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60719-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Inamrinone [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060719848
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amrinone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01427
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name inamrinone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759805
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Amrinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Amrinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.700
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name INAMRINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JUT23379TN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Amrinone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015496
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

294-297, 295 °C
Record name Amrinone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01427
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Amrinone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015496
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Amrinone's Core Mechanism of Action on Cardiac Myocytes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amrinone, a bipyridine derivative, exerts its positive inotropic and lusitropic effects on cardiac myocytes primarily through the selective inhibition of phosphodiesterase III (PDE3). This inhibition leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), triggering a cascade of downstream signaling events that culminate in enhanced myocardial contractility and relaxation. While PDE3 inhibition is the principal mechanism, evidence also suggests a potential secondary role for the modulation of the sodium-calcium (Na+/Ca++) exchanger. This technical guide provides a comprehensive overview of the molecular mechanisms of this compound's action on cardiac myocytes, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Primary Mechanism of Action: Phosphodiesterase III (PDE3) Inhibition

This compound's primary mechanism of action is the selective inhibition of the PDE3 enzyme within cardiac myocytes.[1][2][3] PDE3 is responsible for the hydrolysis of cAMP, and its inhibition by this compound leads to an accumulation of intracellular cAMP.[2][3][4] This elevation in cAMP levels is the linchpin of this compound's cardiotonic effects.

The subsequent increase in cAMP activates protein kinase A (PKA), which then phosphorylates several key proteins involved in cardiac excitation-contraction coupling.[3] The most critical of these is the L-type calcium channel (LTCC) on the sarcolemma. PKA-mediated phosphorylation of the LTCC increases its open probability, leading to an enhanced influx of calcium ions (Ca++) into the myocyte during the plateau phase of the action potential.[2] This increased intracellular Ca++ concentration is the direct trigger for myofilament activation and, consequently, an increase in the force of contraction (positive inotropy).

Furthermore, the elevated cAMP levels also contribute to enhanced relaxation (lusitropy). PKA phosphorylates phospholamban, a protein that inhibits the sarcoplasmic reticulum Ca2+-ATPase (SERCA). Phosphorylation of phospholamban relieves this inhibition, leading to an increased rate of Ca++ reuptake into the sarcoplasmic reticulum. This faster sequestration of Ca++ from the cytosol contributes to a more rapid decline in intracellular Ca++ levels during diastole, facilitating myocardial relaxation.

Signaling Pathway of this compound's PDE3 Inhibition

The following diagram illustrates the signaling cascade initiated by this compound's inhibition of PDE3 in cardiac myocytes.

Amrinone_PDE3_Pathway This compound This compound PDE3 Phosphodiesterase III (PDE3) This compound->PDE3 Inhibits cAMP cAMP PDE3->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates LTCC L-type Ca++ Channel PKA->LTCC Phosphorylates Phospholamban Phospholamban PKA->Phospholamban Phosphorylates Ca_influx Increased Ca++ Influx LTCC->Ca_influx Contraction Increased Contractility (Positive Inotropy) Ca_influx->Contraction SERCA SERCA Phospholamban->SERCA Inhibits Ca_reuptake Increased Ca++ Reuptake SERCA->Ca_reuptake Relaxation Enhanced Relaxation (Lusitropy) Ca_reuptake->Relaxation

This compound's primary signaling pathway in cardiac myocytes.

Potential Secondary Mechanism: Modulation of Na+/Ca++ Exchanger

Some evidence suggests that this compound may also exert a secondary effect by modulating the activity of the Na+/Ca++ exchanger (NCX).[5] The NCX is a sarcolemmal protein that plays a crucial role in calcium homeostasis by extruding one Ca++ ion in exchange for the entry of three sodium ions. Inhibition of the NCX would lead to a net increase in intracellular Ca++, thereby contributing to the positive inotropic effect. Studies have shown that this compound can inhibit Ca++ uptake via the Na+/Ca++ exchange in cardiac sarcolemmal vesicles in a dose-dependent manner, with maximal inhibition observed at a concentration of approximately 300 micrograms/ml.[5]

Logical Relationship of this compound's Effect on Na+/Ca++ Exchanger

The following diagram illustrates the proposed secondary mechanism of this compound.

Amrinone_NCX_Pathway This compound This compound NCX Na+/Ca++ Exchanger (NCX) This compound->NCX Inhibits Ca_efflux Ca++ Efflux NCX->Ca_efflux Intracellular_Ca Increased Intracellular [Ca++] Ca_efflux->Intracellular_Ca Decreased Contraction Increased Contractility (Positive Inotropy) Intracellular_Ca->Contraction

Proposed secondary mechanism of this compound via NCX inhibition.

Quantitative Data

The following tables summarize the key quantitative data related to this compound's mechanism of action on cardiac myocytes.

Table 1: In Vitro Inhibition of Phosphodiesterase III by this compound

ParameterValueSpecies/TissueExperimental Conditions
IC50~50 µMNot specifiedPDE assay kit from BPS Bioscience Inc. This compound dissolved in DMSO at a final concentration of 0.1% in the medium.[6]
IC509.863 ± 1.709 µMRecombinant Human PDE3Temperature: 34°C.[7]

Table 2: Dose-Dependent Inotropic Effect of this compound on Isolated Papillary Muscle

This compound Concentration (µg/mL)Increase in Developed TensionSpecies
3-100Dose-dependent increaseCat

Note: The source article describes a dose-dependent increase but does not provide a table with specific values for each concentration.[8]

Table 3: Effect of this compound on Na+/Ca++ Exchange in Cardiac Sarcolemmal Vesicles

This compound Concentration (µg/mL)EffectSpecies
Dose-dependent up to 300Inhibition of Ca++ uptakeGuinea pig and rat

Note: The source article states a dose-dependent inhibition with maximal effect at ~300 µg/mL but does not provide a table with specific inhibition percentages at different concentrations.[5]

Experimental Protocols

Phosphodiesterase (PDE) Activity Assay

This protocol outlines a general method for determining the IC50 of this compound for PDE3 inhibition.

Objective: To quantify the concentration of this compound required to inhibit 50% of PDE3 activity.

Materials:

  • Purified recombinant human PDE3 enzyme

  • This compound stock solution (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, pH 7.5, with MgCl2 and a reducing agent like DTT)

  • cAMP substrate

  • Detection reagents (e.g., a kit that measures the amount of remaining cAMP or the product of its hydrolysis, AMP)

  • Microplate reader

Procedure:

  • Prepare this compound Dilutions: Create a serial dilution of this compound in the assay buffer. A typical concentration range might be from 1 nM to 1 mM. Include a vehicle control (DMSO alone).

  • Enzyme and Substrate Preparation: Dilute the PDE3 enzyme and cAMP substrate to their optimal working concentrations in the assay buffer.

  • Reaction Setup: In a microplate, add the diluted this compound solutions or vehicle control.

  • Initiate Reaction: Add the PDE3 enzyme to each well and incubate for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 30°C or 37°C) to allow for inhibitor binding.

  • Substrate Addition: Add the cAMP substrate to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at the controlled temperature.

  • Stop Reaction: Terminate the reaction by adding a stop solution (often included in commercial assay kits).

  • Detection: Add the detection reagents according to the manufacturer's protocol. This may involve a colorimetric, fluorescent, or luminescent readout.

  • Measurement: Read the plate using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of PDE3 inhibition for each this compound concentration compared to the vehicle control. Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Measurement of Intracellular Calcium in Isolated Cardiac Myocytes

This protocol describes a method to measure changes in intracellular Ca++ concentration in response to this compound using a fluorescent Ca++ indicator.

Objective: To determine the effect of different concentrations of this compound on the intracellular Ca++ transient in isolated cardiac myocytes.

Materials:

  • Isolated adult ventricular cardiac myocytes

  • Fluorescent Ca++ indicator (e.g., Fura-2 AM, Indo-1 AM)

  • This compound stock solution

  • Tyrode's solution (or other suitable physiological salt solution)

  • Field stimulation device

  • Fluorescence microscopy setup with a ratiometric imaging system

  • Data acquisition and analysis software

Procedure:

  • Cell Loading: Incubate the isolated cardiac myocytes with the fluorescent Ca++ indicator (e.g., Fura-2 AM) in Tyrode's solution for a specified time (e.g., 30-60 minutes) at room temperature or 37°C, allowing the dye to enter the cells and be de-esterified.

  • Wash: Gently wash the cells with fresh Tyrode's solution to remove any extracellular dye.

  • Baseline Recording: Place the coverslip with the loaded myocytes on the stage of the fluorescence microscope. Perfuse the cells with Tyrode's solution and electrically stimulate them at a physiological frequency (e.g., 1 Hz). Record the baseline fluorescence ratio (e.g., 340/380 nm for Fura-2) to establish the resting intracellular Ca++ concentration and the amplitude of the Ca++ transient.

  • This compound Application: Perfuse the cells with Tyrode's solution containing a specific concentration of this compound.

  • Data Acquisition: Continue to electrically stimulate the myocytes and record the fluorescence ratio for a set period to observe the effect of this compound on the Ca++ transient.

  • Dose-Response: Repeat steps 4 and 5 with increasing concentrations of this compound to generate a dose-response curve.

  • Data Analysis: Analyze the recorded fluorescence data to determine parameters such as the peak systolic Ca++ concentration, diastolic Ca++ concentration, and the amplitude and decay rate of the Ca++ transient for each this compound concentration.

Isolated Cardiac Myocyte Contractility Assay

This protocol details a method for measuring the contractile response of isolated cardiac myocytes to this compound.

Objective: To quantify the effect of this compound on the contractility of single cardiac myocytes.

Materials:

  • Isolated adult ventricular cardiac myocytes

  • This compound stock solution

  • Tyrode's solution

  • Inverted microscope with a video camera and a cell-edge detection system

  • Field stimulation device

  • Data acquisition and analysis software

Procedure:

  • Cell Plating: Plate the isolated cardiac myocytes in a laminin-coated chamber on the stage of the inverted microscope.

  • Baseline Measurement: Perfuse the cells with Tyrode's solution and electrically stimulate them at a physiological frequency (e.g., 1 Hz). Record the baseline cell shortening (a measure of contractility) using the video-based edge-detection system.

  • This compound Administration: Introduce Tyrode's solution containing a known concentration of this compound into the chamber.

  • Recording: Continue to electrically stimulate the myocytes and record the changes in cell shortening for a defined period.

  • Dose-Response Curve: Wash out the previous concentration and repeat steps 3 and 4 with progressively higher concentrations of this compound to construct a dose-response curve.

  • Data Analysis: Analyze the recorded data to determine parameters such as the percentage of cell shortening, velocity of shortening, and velocity of relaxation for each this compound concentration.

Conclusion

The primary mechanism of action of this compound on cardiac myocytes is the selective inhibition of phosphodiesterase III, leading to an increase in intracellular cAMP. This, in turn, enhances calcium influx through L-type calcium channels and promotes calcium reuptake by the sarcoplasmic reticulum, resulting in both positive inotropic and lusitropic effects. A secondary mechanism involving the inhibition of the Na+/Ca++ exchanger may also contribute to the increase in intracellular calcium. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and further investigate the cardiovascular effects of this compound and other PDE3 inhibitors.

References

The Rise and Fall of Amrinone: A Technical Journey in Cardiotonic Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For decades, the mainstay of inotropic support for heart failure was limited to digitalis glycosides and catecholamines, each with significant limitations. The late 1970s marked a pivotal shift with the discovery of Amrinone, a novel bipyridine derivative that ushered in a new class of cardiotonic agents: the phosphodiesterase III (PDE3) inhibitors. This technical guide delves into the historical development of this compound, from its promising inception to its eventual replacement by more refined successors, offering researchers, scientists, and drug development professionals a comprehensive overview of its journey.

Discovery and Preclinical Evaluation: A New Mechanism of Action

This compound, chemically known as 5-amino-3,4'-bipyridin-6(1H)-one, emerged from a concerted effort to identify non-glycosidic, non-catecholamine inotropic agents.[1] Early preclinical studies in anesthetized and unanesthetized dogs revealed its potent positive inotropic and vasodilatory effects.[2] Unlike digitalis, this compound did not inhibit Na+/K+-ATPase, and its inotropic action was independent of beta-adrenergic receptor stimulation.[3] The primary mechanism of action was identified as the selective inhibition of phosphodiesterase III (PDE3), an enzyme responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP).[4] By inhibiting PDE3, this compound increases intracellular cAMP levels in both cardiac and vascular smooth muscle, leading to enhanced myocardial contractility and vasodilation.[5]

Preclinical Hemodynamic Effects in Canine Models

Preclinical investigations in canine models of heart failure demonstrated a dose-dependent increase in cardiac contractility and a reduction in both preload and afterload.[2] These effects translated to a significant improvement in cardiac output without a substantial increase in heart rate.[1]

Mechanism of Action: The PDE3 Signaling Pathway

The cardiotonic and vasodilatory effects of this compound are a direct consequence of its inhibition of PDE3. The increased intracellular cAMP levels activate protein kinase A (PKA), which then phosphorylates several key proteins involved in cardiac muscle contraction and relaxation, as well as smooth muscle relaxation.

cluster_membrane Cardiomyocyte Sarcolemma cluster_sarcoplasm Sarcoplasm Beta_Receptor β-Adrenergic Receptor AC Adenylyl Cyclase Beta_Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to L_type_Ca_Channel L-type Ca²⁺ Channel This compound This compound PDE3 PDE3 This compound->PDE3 Inhibits PDE3->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP cAMP->AMP to PKA->L_type_Ca_Channel Phosphorylates (enhances Ca²⁺ influx) SR Sarcoplasmic Reticulum PKA->SR Phosphorylates Phospholamban Ca_Release Ca²⁺ Release SR->Ca_Release Contraction Myofilament Contraction Ca_Release->Contraction ATP ATP

This compound's Mechanism of Action in Cardiomyocytes

Clinical Development and Hemodynamic Effects in Humans

The promising preclinical data propelled this compound into clinical trials for the treatment of congestive heart failure. Intravenous administration demonstrated rapid and significant hemodynamic improvements in patients with severe heart failure.[6]

Table 1: Hemodynamic Effects of Intravenous this compound in Patients with Congestive Heart Failure
ParameterBaseline (Mean ± SD)Post-Amrinone (Mean ± SD)Percentage Change
Cardiac Index (L/min/m²)1.8 ± 0.32.6 ± 0.3+44%
Left Ventricular End-Diastolic Pressure (mmHg)25 ± 914 ± 7-44%
Pulmonary Capillary Wedge Pressure (mmHg)28 ± 815 ± 4-46%
Systemic Vascular Resistance (dyn·s·cm⁻⁵)---23%[7]
Mean Arterial Pressure (mmHg)86 ± 1080 ± 7-7%
Heart Rate (beats/min)UnchangedUnchanged0%

Data compiled from Benotti et al. (1978) and other sources.[6][7]

Dose-Response Relationship

Studies on the dose-response effects of intravenous this compound in patients with left ventricular failure following acute myocardial infarction showed a direct relationship between the infusion rate and the reduction in pulmonary artery-occluded pressure and the increase in heart rate.[8] However, the changes in cardiac output and systemic vascular resistance were not directly dose-related, suggesting a complex interplay of its inotropic and vasodilatory actions.[8]

The Shift from Oral to Intravenous Formulation and Adverse Effects

Despite the positive hemodynamic effects of the intravenous formulation, the development of an oral form of this compound for chronic heart failure management was met with significant challenges. Multicenter, randomized, double-blind, placebo-controlled trials failed to demonstrate a sustained clinical benefit of oral this compound.[9][10][11] Furthermore, long-term oral administration was associated with a high incidence of adverse effects, most notably thrombocytopenia.[12]

Table 2: Incidence of Adverse Effects with this compound
Adverse EffectIntravenous (Short-term)Oral (Long-term)
Thrombocytopenia2.4%[13]18.6% - 46%[14][15]
ArrhythmiasNot consistently observed[13]Increased frequency of ventricular ectopy[12]
Gastrointestinal Complaints<2%[13]Common[9][12]
Hypotension<2%[13]-
Fever<2%[13]-

The high rate of adverse effects and the lack of long-term efficacy led to the discontinuation of the oral formulation. The intravenous form, however, remained in clinical use for the short-term management of acute decompensated heart failure.

Experimental Protocols

Evaluation of Inotropic Effects in an Anesthetized Dog Model

A common preclinical model to assess the cardiotonic properties of a new agent involves the anesthetized dog.

cluster_setup Experimental Setup cluster_procedure Experimental Procedure Anesthesia Anesthetize Dog (e.g., pentobarbital) Instrumentation Surgical Instrumentation - Catheters for pressure monitoring - Flow probe for cardiac output - ECG for heart rate Anesthesia->Instrumentation Baseline Record Baseline Hemodynamic Parameters Instrumentation->Baseline Drug_Admin Administer this compound (Intravenous Bolus or Infusion) Baseline->Drug_Admin Measurements Record Hemodynamic Changes at Predetermined Time Intervals Drug_Admin->Measurements Data_Analysis Analyze Data (e.g., dose-response curves) Measurements->Data_Analysis

Workflow for Preclinical Evaluation of this compound

Methodology:

  • Animal Preparation: Mongrel dogs are anesthetized with an appropriate agent (e.g., sodium pentobarbital). The animals are intubated and ventilated.

  • Instrumentation: Catheters are inserted into the femoral artery and vein for blood pressure monitoring and drug administration, respectively. A Swan-Ganz catheter is advanced into the pulmonary artery for measuring pulmonary artery pressure and cardiac output by thermodilution. A high-fidelity catheter is placed in the left ventricle to measure left ventricular pressure and its first derivative (LV dP/dt), an index of contractility.

  • Data Collection: After a stabilization period, baseline hemodynamic parameters are recorded.

  • Drug Administration: this compound is administered intravenously as a bolus injection or a continuous infusion at varying doses.

  • Data Analysis: Hemodynamic parameters are continuously monitored and recorded. Dose-response curves are constructed to evaluate the inotropic and vasodilatory effects of the drug.[2]

Phosphodiesterase III Inhibition Assay

The inhibitory effect of this compound on PDE3 can be quantified using an in vitro assay.

Methodology:

  • Enzyme Source: PDE3 is isolated and purified from a suitable tissue source, such as canine cardiac muscle.

  • Assay Buffer: The assay is performed in a buffer containing a known concentration of cAMP and cGMP (as a substrate for other PDE isoforms to ensure selectivity).

  • Incubation: The purified PDE3 enzyme is incubated with the substrate (cAMP) in the presence of varying concentrations of this compound.

  • Quantification: The reaction is stopped, and the amount of cAMP that has been hydrolyzed to AMP is quantified, often using radioimmunoassay or chromatographic techniques.

  • Data Analysis: The concentration of this compound that causes 50% inhibition of PDE3 activity (IC50) is determined.[16]

Chemical Synthesis and Structure-Activity Relationship

The synthesis of this compound involves the construction of the bipyridine core. One reported synthetic route involves the condensation of 2-(4-Pyridinyl)-3-dimethylaminoacrolein with cyanacetamide in the presence of a base, followed by hydrolysis and a Hofmann degradation.[17]

Start_A 2-(4-Pyridinyl)-3- dimethylaminoacrolein Intermediate_1 Condensation (Sodium Methoxide) Start_A->Intermediate_1 Start_B Cyanacetamide Start_B->Intermediate_1 Intermediate_2 1,2-dihydro-5-(4-pyridinyl) -2-oxonicotinonitrile Intermediate_1->Intermediate_2 Intermediate_3 Hydrolysis (H₂SO₄) Intermediate_2->Intermediate_3 Intermediate_4 1,2-dihydro-5-(4-pyridinyl) -2-oxonicotinamide Intermediate_3->Intermediate_4 Hofmann Hofmann Degradation (Br₂, NaOH) Intermediate_4->Hofmann Final_Product This compound Hofmann->Final_Product

A Synthetic Pathway for this compound

The development of this compound spurred research into the structure-activity relationships of bipyridine PDE3 inhibitors. This led to the synthesis of analogues with improved potency and reduced side effects, most notably milrinone, which is approximately 20 to 30 times more potent than this compound and has a lower incidence of thrombocytopenia.

Legacy and Conclusion

This compound's journey from a groundbreaking discovery to its eventual replacement by a more refined analogue, milrinone, is a classic example of the iterative process of drug development. While its clinical use has waned, this compound's historical significance is undeniable. It validated PDE3 as a viable therapeutic target for acute heart failure and paved the way for a new class of inotropic agents. The challenges encountered during its clinical development, particularly the adverse effects associated with long-term oral use, provided valuable lessons that have shaped the clinical trial design and therapeutic strategies for subsequent cardiotonic drugs. The story of this compound serves as a crucial case study for researchers and professionals in the field, highlighting the complex interplay of efficacy, safety, and formulation in the life cycle of a therapeutic agent.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Amrinone Lactate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amrinone lactate (B86563), also known as inthis compound lactate, is a positive inotropic agent with vasodilatory properties.[1] It belongs to the class of bipyridine phosphodiesterase 3 (PDE3) inhibitors.[2] This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, mechanism of action, and analytical methodologies, designed to support research and development in the fields of pharmacology and medicinal chemistry.

Chemical and Physical Properties

This compound lactate is the lactate salt of this compound. The chemical and physical properties are crucial for its formulation, delivery, and interaction with biological systems.

PropertyValueReference
Chemical Name 3-amino-5-(4-pyridinyl)-2(1H)-pyridinone lactate[3]
Synonyms Inthis compound lactate, Inocor[4]
CAS Number 75898-90-7[4]
Molecular Formula C₁₃H₁₅N₃O₄[4]
Molecular Weight 277.28 g/mol [4]
Melting Point 294-297°C (decomposes) (for this compound base)[3]
pKa Not explicitly found for lactate salt; this compound base pKa is not available in the search results.
Solubility Water: Insoluble (this compound base).[3] Organic Solvents: Soluble in DMSO.[4] Slightly soluble in hot acetic acid and dimethylformamide.[3] Soluble in dilute inorganic acids.[3]

Chemical Structure

The chemical structure of this compound lactate consists of the active this compound molecule and a lactate counter-ion. The this compound base has a bipyridine core.

amrinone_lactate_structure cluster_this compound This compound cluster_lactate Lactic Acid amrinone_structure amrinone_structure lactate_structure lactate_structure

Figure 1: Chemical structure of this compound and Lactic Acid.

Mechanism of Action and Signaling Pathway

This compound lactate's primary mechanism of action is the selective inhibition of phosphodiesterase 3 (PDE3).[2] This inhibition leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) in cardiac and vascular smooth muscle cells.[1]

Inotropic Effect in Cardiac Myocytes

In cardiac muscle cells, the accumulation of cAMP activates Protein Kinase A (PKA). PKA then phosphorylates L-type calcium channels, leading to an increased influx of calcium ions (Ca²⁺). This triggers a larger release of Ca²⁺ from the sarcoplasmic reticulum, resulting in enhanced myocardial contractility.[2]

Vasodilatory Effect in Vascular Smooth Muscle

In vascular smooth muscle cells, elevated cAMP levels also activate PKA. PKA phosphorylates and inactivates myosin light-chain kinase (MLCK). The inhibition of MLCK prevents the phosphorylation of myosin, leading to smooth muscle relaxation and vasodilation. This reduces both preload and afterload on the heart.

amrinone_signaling_pathway cluster_cardiac Cardiac Myocyte cluster_vascular Vascular Smooth Muscle This compound This compound PDE3_cardiac Phosphodiesterase 3 (PDE3) (in Cardiac Myocytes) This compound->PDE3_cardiac inhibits PDE3_vascular Phosphodiesterase 3 (PDE3) (in Vascular Smooth Muscle) This compound->PDE3_vascular inhibits cAMP_cardiac ↑ cAMP PDE3_cardiac->cAMP_cardiac degrades PKA_cardiac ↑ Protein Kinase A (PKA) cAMP_cardiac->PKA_cardiac activates Ca_channels L-type Ca²⁺ Channels PKA_cardiac->Ca_channels phosphorylates Ca_influx ↑ Ca²⁺ Influx Ca_channels->Ca_influx SR_release ↑ Ca²⁺ Release from SR Ca_influx->SR_release Contraction ↑ Myocardial Contractility (Positive Inotropic Effect) SR_release->Contraction cAMP_vascular ↑ cAMP PDE3_vascular->cAMP_vascular degrades PKA_vascular ↑ Protein Kinase A (PKA) cAMP_vascular->PKA_vascular activates MLCK Myosin Light-Chain Kinase (MLCK) PKA_vascular->MLCK inhibits MLC_P Myosin Light-Chain Phosphorylation MLCK->MLC_P catalyzes Relaxation Vascular Smooth Muscle Relaxation (Vasodilation) MLC_P->Relaxation prevents

Figure 2: Signaling pathway of this compound Lactate.

Pharmacological Data

The following tables summarize key quantitative data regarding the pharmacological effects of this compound.

Table 1: In Vitro Potency

ParameterSpecies/SystemValueReference
IC₅₀ (PDE3 Inhibition) Recombinant Human PDE39.863 ± 1.709 µM (at 34°C)[5]
EC₅₀ (Inotropic Effect) Rabbit isolated hearts2 x 10⁻⁵ M
EC₅₀ (Coronary Vasodilation) Rabbit isolated hearts2 x 10⁻⁵ M

Table 2: In Vivo Effects

ParameterModelDosageEffectReference
Cardiac Output Anesthetized open-chest pigs10-100 µg/kg/min IV infusionUp to 16% decrease[6]
Left Ventricular Filling Pressure Anesthetized open-chest pigs10-100 µg/kg/min IV infusionUp to 22% decrease[6]
max LVdP/dt Anesthetized open-chest pigs1 mg/kg bolus + 50 µg/kg/min infusion+55%[6]
Total Systemic Vascular Resistance Anesthetized open-chest pigs1 mg/kg bolus + 50 µg/kg/min infusion-15%[6]

Experimental Protocols

Accurate quantification of this compound lactate is essential for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry are commonly employed methods.

High-Performance Liquid Chromatography (HPLC)

hplc_workflow start Start prep_mobile_phase Prepare Mobile Phase (Water:Acetonitrile:Methanol (B129727) 40:30:30 v/v/v) start->prep_mobile_phase prep_standards Prepare Standard Solutions (0.2-40 µg/mL) start->prep_standards prep_sample Prepare Sample Solution start->prep_sample equilibrate Equilibrate HPLC System prep_mobile_phase->equilibrate inject Inject 20 µL of each solution prep_standards->inject prep_sample->inject equilibrate->inject detect Detect at 259 nm inject->detect analyze Analyze Chromatograms (Retention Time ~2.7 min) detect->analyze quantify Quantify this compound Lactate analyze->quantify end End quantify->end

Figure 3: Experimental workflow for HPLC analysis.

Methodology:

  • Instrumentation: An isocratic HPLC system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A degassed mixture of water, acetonitrile, and methanol (40:30:30, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 259 nm.

  • Injection Volume: 20 µL.

  • Standard Preparation: Prepare a stock solution of this compound lactate reference standard in the mobile phase and perform serial dilutions to obtain concentrations ranging from 0.2 to 40 µg/mL.

  • Sample Preparation: Dilute the this compound lactate formulation with the mobile phase to a suitable concentration.

  • Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of this compound lactate in the sample from the calibration curve.

Troubleshooting HPLC Analysis:

  • Peak Tailing: This may be caused by interactions with residual silanol (B1196071) groups on the column. Lowering the mobile phase pH or using an end-capped column can mitigate this.[7]

  • Baseline Drift: Contaminated mobile phase or detector cell can cause baseline drift. Ensure proper filtration of the mobile phase and flush the detector cell if necessary.[7]

  • Ghost Peaks: Carryover from previous injections can lead to ghost peaks. A robust needle wash protocol should be implemented.[7]

UV-Visible Spectrophotometry

uv_vis_workflow start Start prep_standards Prepare Standard Solutions (2-10 µg/mL in Water) start->prep_standards prep_sample Prepare Sample Solution in Water start->prep_sample measure_abs Measure Absorbance at 259 nm prep_standards->measure_abs prep_sample->measure_abs plot_curve Plot Calibration Curve measure_abs->plot_curve quantify Quantify this compound Lactate plot_curve->quantify end End quantify->end

Figure 4: Experimental workflow for UV-Vis analysis.

Methodology:

  • Instrumentation: A UV-Vis spectrophotometer.

  • Solvent: Distilled water.

  • Detection Wavelength: 259 nm.

  • Standard Preparation: Prepare a stock solution of this compound lactate reference standard in distilled water and perform serial dilutions to obtain concentrations ranging from 2 to 10 µg/mL.

  • Sample Preparation: Dilute the this compound lactate formulation with distilled water to a concentration within the linear range.

  • Analysis: Measure the absorbance of the standard and sample solutions at 259 nm. Construct a calibration curve and determine the concentration of this compound lactate in the sample.

Conclusion

This technical guide provides a detailed overview of the chemical structure and properties of this compound lactate. The information presented, including quantitative data, experimental protocols, and pathway diagrams, serves as a valuable resource for researchers, scientists, and professionals involved in drug development. A thorough understanding of these fundamental characteristics is essential for the rational design of future cardiovascular therapies and for ensuring the quality and efficacy of existing formulations.

References

Amrinone's Modulation of Intracellular Cyclic AMP: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amrinone, a bipyridine derivative, is a positive inotropic and vasodilatory agent that exerts its effects by modulating the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[1][2] This technical guide provides a comprehensive overview of the core mechanism of this compound's action, focusing on its impact on cAMP signaling pathways. It is intended for researchers, scientists, and drug development professionals engaged in cardiovascular pharmacology and related fields. This document details the molecular interactions, presents quantitative data on its effects, outlines experimental protocols for its study, and provides visual representations of the involved signaling cascades.

Core Mechanism of Action: Phosphodiesterase III Inhibition

This compound's primary mechanism of action is the selective inhibition of phosphodiesterase III (PDE3), an enzyme predominantly found in cardiac and vascular smooth muscle cells.[3][4] The PDE3 enzyme is responsible for the hydrolysis and subsequent degradation of cAMP.[3] By inhibiting PDE3, this compound effectively prevents the breakdown of cAMP, leading to its accumulation within the cell.[4][5] This increase in intracellular cAMP concentration is the pivotal event that triggers the cascade of downstream effects responsible for this compound's pharmacological profile.[4]

Signaling Pathways and Physiological Effects

The elevation of intracellular cAMP levels initiated by this compound triggers distinct signaling pathways in different cell types, primarily cardiomyocytes and vascular smooth muscle cells.

Cardiomyocytes: Positive Inotropy

In cardiac muscle cells, the accumulation of cAMP leads to the activation of Protein Kinase A (PKA).[4] PKA, in turn, phosphorylates several target proteins, most notably the L-type calcium channels.[2][4] This phosphorylation enhances the influx of calcium ions (Ca2+) into the cardiomyocyte during the action potential.[2] The increased intracellular calcium concentration leads to a greater amount of calcium available for binding to the troponin complex, which in turn results in a more forceful contraction of the myocardial fibers.[2] This manifests as a positive inotropic effect, strengthening the heart's pumping action.[3]

This compound's Inotropic Effect in Cardiomyocytes cluster_cell Cardiomyocyte This compound This compound PDE3 Phosphodiesterase III (PDE3) This compound->PDE3 inhibits cAMP Increased intracellular cAMP PDE3->cAMP degrades PKA Protein Kinase A (PKA) Activation cAMP->PKA Ca_Channel L-type Ca2+ Channel Phosphorylation PKA->Ca_Channel Ca_Influx Increased Ca2+ Influx Ca_Channel->Ca_Influx Contractility Enhanced Myocardial Contractility Ca_Influx->Contractility

This compound's signaling pathway in cardiomyocytes.
Vascular Smooth Muscle: Vasodilation

In vascular smooth muscle cells, the this compound-induced increase in cAMP also activates PKA.[2] However, in this cell type, PKA activation leads to the phosphorylation of proteins that promote muscle relaxation.[4] This includes the facilitation of calcium uptake by the sarcoplasmic reticulum, which reduces the amount of intracellular calcium available for the contractile machinery.[2] The resulting relaxation of the vascular smooth muscle leads to vasodilation, which in turn reduces both the preload and afterload on the heart.[5]

This compound's Vasodilatory Effect in Smooth Muscle cluster_cell Vascular Smooth Muscle Cell This compound This compound PDE3 Phosphodiesterase III (PDE3) This compound->PDE3 inhibits cAMP Increased intracellular cAMP PDE3->cAMP degrades PKA Protein Kinase A (PKA) Activation cAMP->PKA Ca_Uptake Increased Ca2+ uptake by Sarcoplasmic Reticulum PKA->Ca_Uptake Relaxation Smooth Muscle Relaxation (Vasodilation) Ca_Uptake->Relaxation Workflow for cAMP Measurement by ELISA Start Start Cell_Culture Culture cells to ~80-90% confluency Start->Cell_Culture Treatment Treat cells with varying concentrations of this compound (and controls) Cell_Culture->Treatment Lysis Lyse cells to release intracellular contents Treatment->Lysis ELISA Perform cAMP competitive ELISA Lysis->ELISA Readout Measure absorbance with a microplate reader ELISA->Readout Analysis Calculate cAMP concentration and perform statistical analysis Readout->Analysis End End Analysis->End

References

Early Clinical Trials of Oral Amrinone for Heart Failure: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early clinical trials of oral amrinone for the treatment of heart failure. This compound, a bipyridine derivative, emerged as a novel non-glycoside, non-catecholamine inotropic agent with vasodilatory properties.[1] Its development and investigation marked a significant period in the pharmacological approach to heart failure, shifting focus toward agents that could modulate intracellular signaling pathways to improve cardiac function. This document synthesizes quantitative data from key studies, details experimental protocols, and illustrates the underlying mechanism of action.

Core Mechanism of Action

This compound's primary mechanism of action is the inhibition of phosphodiesterase III (PDE3), an enzyme responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP).[2] By inhibiting PDE3, this compound leads to an accumulation of intracellular cAMP in both cardiac and vascular smooth muscle cells.[2][3] In cardiac myocytes, elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates multiple target proteins.[2] This cascade enhances calcium influx through L-type calcium channels, leading to increased myocardial contractility (a positive inotropic effect).[2] In vascular smooth muscle, increased cAMP levels promote relaxation, resulting in both arterial and venous vasodilation.[2] This vasodilation reduces both the preload and afterload on the heart, further improving cardiac performance.[3]

Signaling Pathway of this compound

Amrinone_Pathway cluster_cardiac Cardiac Myocyte This compound This compound PDE3 Phosphodiesterase III (PDE3) This compound->PDE3 Inhibits cAMP cAMP PDE3->cAMP Degrades PKA Protein Kinase A (PKA) (inactive) cAMP->PKA Activates Vascular_Smooth_Muscle Vascular Smooth Muscle ATP ATP AC Adenylyl Cyclase AC->cAMP Converts ATP to PKA_active Protein Kinase A (PKA) (active) Ca_channels L-type Ca2+ Channels PKA_active->Ca_channels Phosphorylates Ca_influx Increased Ca2+ Influx Ca_channels->Ca_influx Contractility Increased Myocardial Contractility Ca_influx->Contractility Relaxation Vasodilation (Reduced Preload & Afterload) Vascular_Smooth_Muscle->Relaxation Increased cAMP leads to

Caption: Signaling pathway of this compound in cardiac myocytes.

Summary of Quantitative Data from Early Clinical Trials

The following tables summarize the key quantitative findings from early clinical trials investigating the efficacy and safety of oral this compound in patients with heart failure.

Table 1: Hemodynamic Effects of Oral this compound
Study (Year)Number of PatientsDosageCardiac Index (L/min/m²)Pulmonary Capillary Wedge Pressure (mmHg)Left Ventricular Ejection Fraction (%)Systemic Vascular ResistanceHeart RateBlood Pressure
Benotti et al. (1978)[4]81.85-3.5 mg/kg (IV)↑ from 1.8 ± 0.3 to 2.6 ± 0.3↓ from 28 ± 8 to 15 ± 4--No significant change↓ slightly
Unspecified Study[5]9Single oral dose--↑ from 20.3 ± 2.8 to 30.8 ± 4.8-No changeNo change
Weber et al. (1981)[6]171.64 mg/kg (oral)↑ by 40% (p < 0.001)↓ by 32% (p < 0.02)--No significant changeNo significant change
Leier et al. (1983)[7]71.5, 3.0, 4.5 mg/kg (oral)No significant change-No significant change
Unspecified Study[8]8 (completed)300 mg daily (oral)↑ by 1.02 L/min/m² (IV data)↓ by 16 mmHg (diastolic)↑ by 11%-No significant changeNo significant change

Note: Some studies utilized intravenous administration to assess acute hemodynamic effects, which provided the foundational data for subsequent oral trials.

Table 2: Clinical Outcomes and Adverse Events with Oral this compound
Study (Year)Number of PatientsStudy DesignDurationKey Clinical OutcomesCommon Adverse EventsWithdrawal Rate due to Adverse Events
DiBianco et al. (1984)[9]173Placebo-controlled withdrawal12 weeksNo significant difference in exercise time, symptoms, or LVEF compared to placebo.Gastrointestinal and central nervous system complaints, elevated liver enzymes, reduced platelet counts.14%
Massie et al. (1985)[10]99Double-blind, placebo-controlled12 weeksNo significant difference in exercise tolerance, symptoms, or LVEF compared to placebo.More frequent and severe on this compound (83% of patients).34%
Evans et al. (1984)[11]18Double-blind, placebo-controlled withdrawal12 weeksNo significant improvement in clinical status, LVEF, or exercise tolerance.Occurred in every patient receiving this compound.Not specified
Unspecified Study[8]12Open-label12 weeksImproved exercise tolerance (average gain of 40 watts) in 8 completers.Thrombocytopenia.16.7% (2/12)
Weber et al. (1981)[6]17Open-label followed by placebo-controlled withdrawal28 weeksSustained improvement in maximal oxygen uptake during open-label phase. Deterioration on placebo.Thrombocytopenia, hepatic dysfunction.Not specified

Experimental Protocols in Early Clinical Trials

The methodologies employed in the early clinical trials of oral this compound, while varied, shared several common elements.

Patient Population
  • Inclusion Criteria: Most studies enrolled patients with moderate to severe chronic congestive heart failure (New York Heart Association [NYHA] Functional Class III or IV) who were refractory to conventional therapy, which typically included digitalis and diuretics.[6][10] Some trials also included patients on vasodilators.[6] The underlying etiologies of heart failure were often ischemic or idiopathic dilated cardiomyopathy.[9]

  • Exclusion Criteria: While not always explicitly detailed, patients with severe aortic or pulmonic valvular disease were generally excluded.

Study Design
  • Initial Open-Label Phases: Several studies began with an open-label phase where all patients received oral this compound to assess initial response and tolerability.[6][9]

  • Double-Blind, Placebo-Controlled Trials: The more rigorous evaluations involved double-blind, placebo-controlled designs.[10]

  • Withdrawal Studies: A common design was the placebo-controlled withdrawal study. In this model, patients who showed an initial response to this compound were then randomized to either continue this compound or switch to a placebo in a double-blind fashion.[6][9][11]

Dosage and Administration
  • Oral Dosage: Oral this compound was typically administered in divided doses. A common starting dosage was 1.5 mg/kg three times daily, with titration up to a maximum of 200 mg three times daily.[10] Other studies used fixed daily doses, such as 300 mg.[8] One multicenter trial reported an average dose of 113 ± 33 mg three times daily.[9]

Efficacy and Safety Assessments
  • Hemodynamic Monitoring: Invasive hemodynamic monitoring via cardiac catheterization was frequently used to measure parameters such as cardiac index, pulmonary artery pressure, and pulmonary capillary wedge pressure, especially in the initial phases of investigation.[4][8]

  • Non-Invasive Cardiac Function Assessment: Left ventricular ejection fraction was commonly assessed using radionuclide ventriculography.[5] Echocardiography was also employed to evaluate cardiac dimensions and function.[8]

  • Exercise Tolerance: Exercise tolerance was a key clinical endpoint, often measured using a treadmill with protocols such as the Naughton protocol.[9]

  • Symptom and Functional Class Assessment: Changes in NYHA functional class and patient-reported symptoms were recorded throughout the trials.[9][10]

  • Safety Monitoring: Routine monitoring included complete blood counts (with a focus on platelet count for thrombocytopenia), liver function tests, and electrocardiograms.[8][9]

Experimental Workflow

Experimental_Workflow Screening Patient Screening (NYHA Class III-IV Heart Failure) Baseline Baseline Assessment (Hemodynamics, LVEF, Exercise Tolerance) Screening->Baseline Randomization Randomization Baseline->Randomization Amrinone_Group Oral this compound Group (Titrated Dose) Randomization->Amrinone_Group Treatment Arm Placebo_Group Placebo Group Randomization->Placebo_Group Control Arm Follow_up Follow-up Assessments (e.g., 4, 8, 12 weeks) Amrinone_Group->Follow_up Placebo_Group->Follow_up Endpoint Endpoint Analysis (Comparison of Hemodynamics, Exercise Tolerance, Adverse Events) Follow_up->Endpoint

Caption: Generalized workflow for a double-blind, placebo-controlled trial.

Conclusion

The early clinical trials of oral this compound for heart failure demonstrated its potential to induce favorable acute hemodynamic effects, primarily through its positive inotropic and vasodilatory actions. However, long-term studies were largely disappointing, failing to show sustained improvements in clinical outcomes such as exercise tolerance and overall functional status when compared to placebo.[9][10][11] Furthermore, the use of oral this compound was associated with a significant incidence of adverse effects, most notably thrombocytopenia and gastrointestinal disturbances, which often led to treatment discontinuation.[9][10] These findings ultimately limited the widespread use of oral this compound for chronic heart failure and contributed to a broader shift in the paradigm of heart failure treatment, moving away from a primary focus on inotropic support towards neurohormonal modulation and cardioprotective strategies. The investigation of this compound, however, was instrumental in advancing the understanding of PDE inhibition as a therapeutic target in cardiovascular disease.

References

Species-Dependent Inotropic Effects of Amrinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amrinone, a bipyridine derivative, is a positive inotropic agent that has been investigated for the treatment of heart failure. Its mechanism of action primarily involves the inhibition of phosphodiesterase III (PDE3), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent enhancement of myocardial contractility. However, the inotropic effects of this compound exhibit significant variability across different species, a crucial consideration for preclinical drug development and translational research. This technical guide provides an in-depth overview of the species-dependent inotropic effects of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.

Introduction

This compound emerged as a novel cardiotonic agent with a distinct mechanism from traditional cardiac glycosides and catecholamines.[1] Its positive inotropic and vasodilatory properties made it a candidate for the management of congestive heart failure.[2] Early investigations, however, revealed a marked species-dependent variation in its inotropic response.[1] Understanding these differences is paramount for the accurate interpretation of preclinical data and for predicting the therapeutic efficacy and potential liabilities of PDE3 inhibitors in humans. This guide will systematically explore these species-specific responses, providing a comprehensive resource for researchers in cardiovascular pharmacology.

Mechanism of Action: The PDE3 Signaling Pathway

This compound exerts its positive inotropic effect by selectively inhibiting the PDE3 enzyme in cardiac myocytes.[3] PDE3 is responsible for the hydrolysis of cAMP, a critical second messenger in the regulation of cardiac contractility. Inhibition of PDE3 leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates several key proteins involved in calcium homeostasis, including L-type calcium channels and phospholamban on the sarcoplasmic reticulum, resulting in increased calcium influx and enhanced myofilament sensitivity to calcium, ultimately leading to a more forceful contraction.[2][4]

Amrinone_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Sarcolemma cluster_intracellular Intracellular Space Beta_Agonist β-Adrenergic Agonist Beta_Receptor β-Receptor Beta_Agonist->Beta_Receptor binds AC Adenylyl Cyclase Beta_Receptor->AC activates cAMP cAMP AC->cAMP converts L_type_Ca_Channel L-type Ca²⁺ Channel Ca_influx ↑ Ca²⁺ Influx L_type_Ca_Channel->Ca_influx ATP ATP PKA PKA (active) cAMP->PKA activates PDE3 PDE3 cAMP->PDE3 hydrolyzed by PKA->L_type_Ca_Channel phosphorylates AMP AMP PDE3->AMP This compound This compound This compound->PDE3 inhibits Contractility ↑ Myocardial Contractility Ca_influx->Contractility Langendorff_Workflow Start Start Animal_Prep Animal Preparation (Anesthesia, Heparinization) Start->Animal_Prep Heart_Excision Heart Excision & Aortic Cannulation Animal_Prep->Heart_Excision Retrograde_Perfusion Retrograde Perfusion with Krebs-Henseleit Buffer (37°C, 95% O₂/5% CO₂) Heart_Excision->Retrograde_Perfusion Stabilization Stabilization Period (e.g., 20-30 min) Retrograde_Perfusion->Stabilization Baseline_Recording Baseline Data Recording (LVDP, dP/dt, HR, Coronary Flow) Stabilization->Baseline_Recording Amrinone_Admin Cumulative Doses of this compound Baseline_Recording->Amrinone_Admin Data_Recording Record Data at Each Concentration Amrinone_Admin->Data_Recording Data_Recording->Amrinone_Admin next dose Washout Washout with Drug-Free Buffer Data_Recording->Washout after final dose Final_Recording Final Data Recording Washout->Final_Recording End End Final_Recording->End

References

Intravenous Amrinone: A Comprehensive Pharmacokinetic Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amrinone, also known as inthis compound, is a phosphodiesterase 3 (PDE3) inhibitor with positive inotropic and vasodilatory properties.[1] Administered intravenously, it has been utilized in the short-term management of severe congestive heart failure.[2] This technical guide provides an in-depth overview of the pharmacokinetic profile of intravenous this compound, including its absorption, distribution, metabolism, and excretion. Detailed experimental protocols for key analytical methods and visualizations of its mechanism of action are also presented to support further research and development in this area.

Pharmacokinetic Properties

The pharmacokinetic profile of intravenous this compound is characterized by a rapid onset of action and a relatively short half-life, which is prolonged in patients with congestive heart failure. The drug is metabolized in the liver and primarily excreted in the urine.

Table 1: Summary of Intravenous this compound Pharmacokinetic Parameters
ParameterValueSpecies/ConditionCitation
Absorption
Onset of Action2-5 minutesHumans[3]
Time to Peak EffectWithin 10 minutesHumans with congestive heart failure[3]
Distribution
Volume of Distribution (Vd)1.2 L/kgHealthy volunteers[3]
Protein Binding10-49%Human plasma[4]
Metabolism
Primary RouteHepatic conjugationHumans[3]
MetabolitesN-acetate, N-glycolate, N-glucuronide, O-glucuronide (inactive)Humans[4]
Excretion
Primary RouteUrine (10-40% as unchanged drug)Healthy volunteers[4]
Fecal Excretion18%Healthy volunteers (oral administration)[4]
Elimination
Half-life (t½)3.6 hoursHealthy volunteers[3]
5.8 hoursPatients with congestive heart failure[3]

Mechanism of Action: Signaling Pathway

This compound exerts its therapeutic effects by selectively inhibiting phosphodiesterase 3 (PDE3), an enzyme responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP). This inhibition leads to an increase in intracellular cAMP levels in cardiac and vascular smooth muscle cells, resulting in positive inotropic and vasodilatory effects.

Amrinone_Signaling_Pathway cluster_cell Cardiac Myocyte / Vascular Smooth Muscle Cell This compound This compound PDE3 Phosphodiesterase 3 (PDE3) This compound->PDE3 inhibits cAMP cAMP PDE3->cAMP degrades PKA Protein Kinase A (PKA) cAMP->PKA activates Vasodilation Vasodilation cAMP->Vasodilation in vascular smooth muscle Ca_Channel L-type Ca²⁺ Channels PKA->Ca_Channel phosphorylates Ca_Influx ↑ Ca²⁺ Influx Ca_Channel->Ca_Influx Contraction ↑ Myocardial Contractility Ca_Influx->Contraction HPLC_Workflow Start Start: Plasma Sample Add_IS Add Internal Standard Start->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into HPLC Supernatant->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection Separate->Detect Quantify Quantification Detect->Quantify End End: this compound Concentration Quantify->End Equilibrium_Dialysis_Workflow Start Start: this compound in Plasma Add_to_RED Add to RED Device Chamber 1 Start->Add_to_RED Incubate Incubate at 37°C with Shaking (to reach equilibrium) Add_to_RED->Incubate Add_Buffer Add PBS (pH 7.4) to Chamber 2 Add_Buffer->Incubate Collect_Samples Collect Aliquots from Both Chambers Incubate->Collect_Samples Analyze Analyze this compound Concentration (LC-MS/MS) Collect_Samples->Analyze Calculate Calculate % Unbound and % Bound Analyze->Calculate End End: Protein Binding Percentage Calculate->End Metabolism_Workflow Start Start: this compound Prepare_Incubation Prepare Incubation Mixture (Liver Microsomes, NADPH, Buffer) Start->Prepare_Incubation Pre_Incubate Pre-incubate at 37°C Prepare_Incubation->Pre_Incubate Add_this compound Add this compound Pre_Incubate->Add_this compound Incubate Incubate at 37°C Add_this compound->Incubate Terminate Terminate Reaction (Acetonitrile) Incubate->Terminate Process_Sample Centrifuge and Collect Supernatant Terminate->Process_Sample Analyze Analyze by LC-MS/MS Process_Sample->Analyze Identify Identify Metabolites Analyze->Identify End End: Metabolite Profile Identify->End

References

Methodological & Application

Application Notes and Protocols for Amrinone in Isolated Heart Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amrinone, also known as inthis compound, is a phosphodiesterase 3 (PDE3) inhibitor with positive inotropic and vasodilatory properties.[1][2] It is utilized in the short-term management of severe congestive heart failure.[3] The primary mechanism of action of this compound involves the inhibition of PDE3, an enzyme prevalent in cardiac and vascular smooth muscle cells.[2] This inhibition leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which subsequently enhances myocardial contractility and promotes vasodilation, resulting in a reduction of both preload and afterload.[1][4]

The Langendorff isolated heart perfusion system is a robust ex vivo model for investigating the direct cardiac effects of pharmacological agents like this compound, independent of systemic neuro-hormonal influences.[5][6] This document provides detailed protocols for utilizing the Langendorff setup to evaluate the cardiac effects of this compound, along with expected quantitative data and visualizations of the relevant signaling pathway and experimental workflow.

Mechanism of Action

This compound exerts its effects by inhibiting the PDE3 enzyme, which is responsible for the degradation of cAMP. The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA). In cardiac myocytes, PKA activation leads to the phosphorylation of L-type calcium channels, which increases calcium influx and enhances calcium-induced calcium release from the sarcoplasmic reticulum, ultimately leading to increased myocardial contractility.[1] In vascular smooth muscle, elevated cAMP levels facilitate calcium uptake by the sarcoplasmic reticulum, leading to vasodilation.[1]

Amrinone_Signaling_Pathway cluster_cell Cardiac Myocyte This compound This compound PDE3 Phosphodiesterase 3 (PDE3) This compound->PDE3 inhibits cAMP cAMP PDE3->cAMP degrades PKA Protein Kinase A (PKA) cAMP->PKA activates Ca_Channel L-type Ca2+ Channel PKA->Ca_Channel phosphorylates Ca_influx Ca2+ Influx Ca_Channel->Ca_influx enhances SR Sarcoplasmic Reticulum (SR) CICR Ca2+-induced Ca2+ release SR->CICR Ca_influx->CICR triggers Contraction Increased Contractility CICR->Contraction Langendorff_Workflow cluster_prep Preparation cluster_setup Langendorff Setup cluster_exp Experiment cluster_analysis Data Analysis Animal_Prep Animal Anesthesia & Heparinization Heart_Excision Heart Excision & Cardioplegia Animal_Prep->Heart_Excision Cannulation Aortic Cannulation Heart_Excision->Cannulation Perfusion Retrograde Perfusion (Krebs-Henseleit Buffer) Cannulation->Perfusion Stabilization Stabilization Period (20-30 min) Perfusion->Stabilization Baseline Baseline Data Recording Stabilization->Baseline Amrinone_Admin This compound Administration (Dose-Response) Baseline->Amrinone_Admin Experimental_Data Experimental Data Recording Amrinone_Admin->Experimental_Data Data_Analysis Analysis of LVDP, dP/dt, Heart Rate, Coronary Flow Experimental_Data->Data_Analysis Results Results Interpretation Data_Analysis->Results

References

Application Notes and Protocols for Amrinone in Langendorff Heart Perfusion Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amrinone, also known as inthis compound, is a phosphodiesterase 3 (PDE3) inhibitor with positive inotropic and vasodilatory properties.[1][2][3][4] Its mechanism of action involves increasing intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels in cardiac and vascular smooth muscle cells.[2][5] This leads to enhanced cardiac contractility and reduced peripheral vascular resistance, making it a subject of interest in cardiovascular research.[3][4][6] The Langendorff isolated heart perfusion system is an invaluable ex vivo model for investigating the direct effects of pharmacological agents like this compound on the heart, independent of systemic neural and hormonal influences.[7][8]

These application notes provide detailed protocols for utilizing this compound in a Langendorff heart preparation, guidance on data interpretation, and a summary of expected physiological responses.

Mechanism of Action

This compound selectively inhibits PDE3, the enzyme responsible for the degradation of cAMP.[4][5] In cardiac myocytes, the resulting increase in cAMP activates protein kinase A (PKA), which phosphorylates key proteins involved in calcium cycling. This leads to an increased influx of calcium ions into the cell and enhanced re-uptake by the sarcoplasmic reticulum, resulting in a more forceful contraction (positive inotropy).[5] In vascular smooth muscle, elevated cAMP levels promote relaxation, leading to vasodilation and a reduction in both preload and afterload on the heart.[2]

Signaling Pathway of this compound in Cardiomyocytes

amrinone_pathway This compound This compound PDE3 PDE3 This compound->PDE3 Inhibits cAMP cAMP PDE3->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_channel L-type Ca2+ Channels PKA->Ca_channel Phosphorylates SR Sarcoplasmic Reticulum PKA->SR Phosphorylates Ca_influx Increased Ca2+ Influx Ca_channel->Ca_influx Ca_reuptake Enhanced Ca2+ Re-uptake SR->Ca_reuptake Contraction Increased Contractility Ca_influx->Contraction Ca_reuptake->Contraction

Caption: Signaling pathway of this compound in cardiac myocytes.

Data Presentation

The following tables summarize the expected quantitative effects of this compound on key cardiac parameters in an isolated perfused heart model. It is important to note that the magnitude of these effects can vary depending on the animal species, experimental conditions, and the baseline contractile state of the heart.

Table 1: Effects of this compound on Cardiac Function in Isolated Rabbit Hearts

ParameterConcentrationPercent Change from Baseline
Left Ventricular Developed Pressure (LVDP)2.5 x 10⁻⁵ mol/L+20%[4]
Coronary Flow (CF)2.5 x 10⁻⁵ mol/L+50%[4]

Table 2: Dose-Dependent Hemodynamic Effects of Intravenous this compound (In Vivo Pig Model for Directional Reference)

ParameterThis compound Infusion RateEffect
Left Ventricular Filling Pressure10-100 µg/kg/minUp to 22% decrease[1]
Cardiac Output10-100 µg/kg/minUp to 16% decrease[1]
Max LV dP/dt1 mg/kg bolus + 50 µg/kg/min+55%[1]
Heart Rate1 mg/kg bolus + 50 µg/kg/min+15%[1]

Note: The data in Table 2 is from an in vivo model and should be used as a directional reference for expected outcomes in a Langendorff preparation. The direct effects on the isolated heart may differ in magnitude.

Experimental Protocols

Preparation of Krebs-Henseleit Perfusion Buffer

Objective: To prepare a physiological salt solution to maintain the viability and function of the isolated heart.

Materials:

  • Reagent-grade chemicals: NaCl, KCl, KH₂PO₄, MgSO₄·7H₂O, NaHCO₃, CaCl₂, Glucose

  • Ultrapure water

  • Carbogen (B8564812) gas (95% O₂ / 5% CO₂)

  • pH meter

Composition of Krebs-Henseleit Buffer (per Liter):

ComponentMolarity (mM)Weight (g)
NaCl1186.9
KCl4.70.35
KH₂PO₄1.20.16
MgSO₄·7H₂O1.20.29
NaHCO₃252.1
CaCl₂·2H₂O2.50.37
D-Glucose112.0

Procedure:

  • Dissolve all components except CaCl₂ and NaHCO₃ in approximately 900 mL of ultrapure water.

  • Add CaCl₂ and stir until completely dissolved.

  • Slowly add NaHCO₃ while stirring to avoid precipitation.

  • Bring the final volume to 1 L with ultrapure water.

  • Continuously bubble the buffer with carbogen gas for at least 20 minutes before and during the experiment to maintain a pH of 7.4.

  • Maintain the buffer temperature at 37°C in a water-jacketed reservoir.

Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for administration to the perfused heart.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO) or an appropriate aqueous solvent (e.g., normal saline)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a stock solution of this compound at a high concentration (e.g., 10 mM) in a suitable solvent. DMSO is a common choice for poorly water-soluble drugs.

  • Ensure the final concentration of the solvent in the perfusion buffer is minimal (typically <0.1%) to avoid solvent-induced cardiac effects.

  • Important: Do not dilute this compound in dextrose-containing solutions as this can cause a chemical interaction.[9]

Langendorff Heart Perfusion and this compound Administration

Objective: To isolate a heart, initiate retrograde perfusion, and administer this compound to study its effects on cardiac function.

Materials:

  • Langendorff apparatus

  • Animal model (e.g., rat, rabbit, guinea pig)

  • Anesthetics and heparin

  • Surgical instruments

  • Transducers for pressure and heart rate measurement

  • Data acquisition system

Experimental Workflow Diagram:

langendorff_workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition & Analysis Animal_Prep Animal Anesthesia & Heparinization Heart_Excise Heart Excision & Aortic Cannulation Animal_Prep->Heart_Excise Langendorff_Mount Mounting on Langendorff Apparatus Heart_Excise->Langendorff_Mount Stabilization Stabilization Period (Baseline Recording) Langendorff_Mount->Stabilization Amrinone_Admin This compound Administration (Dose-Response) Stabilization->Amrinone_Admin Data_Record Continuous Recording of: - LVDP, dP/dt - Heart Rate - Coronary Flow Stabilization->Data_Record Washout Washout Period Amrinone_Admin->Washout Amrinone_Admin->Data_Record Washout->Data_Record Data_Analysis Data Analysis Data_Record->Data_Analysis

Caption: Experimental workflow for an this compound Langendorff study.

Procedure:

  • Animal Preparation: Anesthetize the animal according to an approved institutional protocol. Administer heparin to prevent blood coagulation.

  • Heart Excision: Perform a thoracotomy and rapidly excise the heart, placing it immediately in ice-cold Krebs-Henseleit buffer.

  • Cannulation: Identify the aorta and cannulate it onto the Langendorff apparatus. Secure the aorta with a suture.

  • Initiate Perfusion: Start retrograde perfusion with oxygenated, 37°C Krebs-Henseleit buffer at a constant pressure (e.g., 60-80 mmHg for a rat heart) or constant flow.

  • Instrumentation: Insert a balloon-tipped catheter connected to a pressure transducer into the left ventricle to measure isovolumetric pressure.

  • Stabilization: Allow the heart to stabilize for a 20-30 minute period. Record baseline data for all parameters.

  • This compound Administration: Introduce this compound into the perfusion buffer at the desired concentrations. For a dose-response study, start with the lowest concentration and increase incrementally, allowing for a steady-state response at each concentration.

  • Data Acquisition: Continuously record Left Ventricular Developed Pressure (LVDP), maximum rate of pressure development (+dP/dt_max), maximum rate of pressure relaxation (-dP/dt_max), heart rate (HR), and coronary flow (CF) throughout the experiment.

  • Washout: After the final this compound concentration, perfuse the heart with drug-free buffer to observe any reversal of effects.

Key Parameters to Measure

  • Left Ventricular Developed Pressure (LVDP): An indicator of myocardial contractility. Calculated as Left Ventricular Systolic Pressure (LVSP) minus Left Ventricular End-Diastolic Pressure (LVEDP).

  • +dP/dt_max: The maximum rate of pressure increase during isovolumic contraction, reflecting the speed of contraction.

  • -dP/dt_max: The maximum rate of pressure decrease during isovolumic relaxation, an index of lusitropy (relaxation).

  • Heart Rate (HR): Measured in beats per minute.

  • Coronary Flow (CF): Measured by collecting the effluent from the heart. An increase may indicate coronary vasodilation.

Troubleshooting

  • Arrhythmias: High concentrations of inotropic agents can be arrhythmogenic. If arrhythmias occur, consider reducing the concentration of this compound.

  • Poor Contractility: Ensure proper oxygenation and temperature of the perfusion buffer. Check for air bubbles in the perfusion line.

  • Precipitation of this compound: Ensure the stock solution is fully dissolved before adding it to the buffer. Avoid dextrose-containing solutions.

Conclusion

The Langendorff isolated heart perfusion system provides a robust and controlled environment for characterizing the direct cardiac effects of this compound. By carefully controlling experimental conditions and accurately measuring key functional parameters, researchers can gain valuable insights into the inotropic and vasodilatory properties of this and other cardiovascular drugs.

References

Application Notes and Protocols for Amrinone in In Vitro Cardiomyocyte Contractility Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amrinone, a positive inotropic agent, is a phosphodiesterase 3 (PDE3) inhibitor that has been utilized in the management of heart failure.[1][2] Its mechanism of action involves increasing intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels in cardiomyocytes, leading to enhanced contractility.[1][2][3] These application notes provide a detailed protocol for assessing the effects of this compound on the contractility of isolated cardiomyocytes, a critical tool for preclinical drug discovery and cardiac safety assessment.

Mechanism of Action

This compound selectively inhibits PDE3, an enzyme responsible for the degradation of cAMP.[1][2] By inhibiting PDE3, this compound leads to an accumulation of intracellular cAMP.[1][3] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates several key proteins involved in calcium handling within the cardiomyocyte.[1][3][4] A primary target of PKA is the L-type calcium channel, and its phosphorylation leads to an increased influx of calcium into the cell during an action potential.[1][3][5] The resulting increase in intracellular calcium concentration enhances the force of contraction of the cardiac muscle.[1][6]

Signaling Pathway of this compound

Amrinone_Signaling_Pathway This compound This compound PDE3 Phosphodiesterase 3 (PDE3) This compound->PDE3 Inhibits cAMP_degradation cAMP Degredation PDE3->cAMP_degradation Catalyzes cAMP Increased intracellular cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA L_type Phosphorylation of L-type Ca²⁺ Channels PKA->L_type Ca_influx Increased Ca²⁺ Influx L_type->Ca_influx Contractility Enhanced Cardiomyocyte Contractility Ca_influx->Contractility Experimental_Workflow prep_solutions 1. Prepare this compound Solutions prep_cells 2. Prepare and Plate Cardiomyocytes prep_solutions->prep_cells setup_system 3. System Setup and Equilibration prep_cells->setup_system baseline 4. Record Baseline Contractility setup_system->baseline add_this compound 5. Cumulative this compound Application baseline->add_this compound record_data 6. Record Contractility at Each Concentration add_this compound->record_data record_data->add_this compound Increase Concentration analysis 7. Data Analysis record_data->analysis

References

Application Notes and Protocols for Amrinone in Ischemia-Reperfusion Injury Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of amrinone in preclinical research models of ischemia-reperfusion (I/R) injury. The information is intended to guide researchers in designing and conducting experiments to evaluate the therapeutic potential of this compound.

Introduction to this compound and Ischemia-Reperfusion Injury

Ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where cellular damage is exacerbated upon the restoration of blood flow to previously ischemic tissue. This secondary injury is a significant cause of morbidity and mortality in various clinical settings, including organ transplantation, stroke, and myocardial infarction. The pathophysiology of I/R injury is complex, involving oxidative stress, inflammation, and apoptosis.[1][2]

This compound, also known as inthis compound, is a phosphodiesterase III (PDE3) inhibitor.[3][4] By preventing the breakdown of cyclic adenosine (B11128) monophosphate (cAMP), this compound exerts both positive inotropic and vasodilatory effects.[3][4][5] These properties have led to its investigation as a potential therapeutic agent to mitigate the detrimental effects of I/R injury in various organs. Research suggests that this compound's benefits may extend beyond its hemodynamic effects to include anti-inflammatory and anti-apoptotic actions.[6][7][8]

Mechanism of Action in Ischemia-Reperfusion Injury

This compound's primary mechanism of action is the inhibition of the PDE3 enzyme, which leads to an accumulation of intracellular cAMP in cardiac and vascular smooth muscle cells.[3][9] This increase in cAMP has several downstream effects relevant to I/R injury:

  • Vasodilation and Improved Microcirculation: Increased cAMP in vascular smooth muscle promotes relaxation, leading to vasodilation.[4][5] This can improve tissue perfusion and oxygen delivery upon reperfusion, potentially reducing the extent of the injury.[10]

  • Anti-inflammatory Effects: Studies have shown that this compound can suppress the inflammatory response associated with I/R injury. It has been demonstrated to inhibit the activation of the key transcription factor NF-κB, which in turn reduces the production of pro-inflammatory cytokines like TNF-α.[7][8][11] this compound also suppresses the expression of intercellular adhesion molecule-1 (ICAM-1), which is involved in the recruitment of inflammatory cells.[6]

  • Inhibition of Platelet Aggregation: this compound has been shown to inhibit platelet aggregation, which can help prevent the formation of microthrombi that may obstruct microvasculature during reperfusion.[6]

  • Potential Anti-apoptotic Effects: While the direct anti-apoptotic effects of this compound in I/R are still being fully elucidated, the reduction in inflammation and oxidative stress can indirectly lead to decreased apoptosis. The related PDE3 inhibitor, milrinone (B1677136), has been shown to decrease tubular cell apoptosis in a renal I/R model.[12]

amrinone_mechanism cluster_cell Cell Membrane cluster_downstream Downstream Effects This compound This compound PDE3 Phosphodiesterase III (PDE3) This compound->PDE3 inhibits cAMP_inc ↑ cAMP PDE3->cAMP_inc degrades cAMP to AMP Vasodilation Vasodilation & Improved Microcirculation cAMP_inc->Vasodilation Platelet ↓ Platelet Aggregation cAMP_inc->Platelet NFkB ↓ NF-κB Activation cAMP_inc->NFkB ATP ATP AC Adenylyl Cyclase AC->cAMP_inc converts Inflammation ↓ Pro-inflammatory Cytokine Production (e.g., TNF-α) NFkB->Inflammation

Caption: Proposed mechanism of this compound in I/R injury.

Data Presentation: this compound in Preclinical I/R Models

The following tables summarize the quantitative data from key studies investigating the effects of this compound in various animal models of ischemia-reperfusion injury.

Table 1: this compound in a Rat Model of Hepatic Ischemia-Reperfusion Injury

ParameterControl GroupThis compound (20 µg/kg/min)This compound (100 µg/kg/min)Reference
Ischemia Time 60 min60 min60 min[6]
Reperfusion Time VariedVariedVaried[6]
Hepatic cAMP (pmol/mg protein) ~2.5Significantly higherSignificantly higher[6]
Hepatic Tissue Blood Flow BaselineIncreasedIncreased[6]
Platelet Aggregation BaselineInhibitedInhibited[6]
Plasma ALT (IU/L) at 6h reperfusion ~4000~2000~1500[6]
Myeloperoxidase Activity BaselineSuppressedSuppressed[6]
ICAM-1 mRNA Expression BaselineSuppressedSuppressed[6]
14-day Survival Rate ~40%~80%~90%[6]

Table 2: this compound in a Canine Model of Myocardial Ischemia-Reperfusion Injury

ParameterControl (Saline)This compound TreatmentReference
Ischemia Time 15 min15 min[13]
Reperfusion Time Intervening periodsIntervening periods[13]
Summed ST segment elevation (ΣST) (mV) 42.9 ± 14.976.1 ± 14.4 (p<0.001)[13]
Intramyocardial Pco2 (ΔPm,co2) (kPa) 6.0 ± 0.58.7 ± 0.7 (p<0.01)[13]
Ischemia Time (separate study) 2 hours2 hours[14]
Reperfusion Time (separate study) 4 hours4 hours[14]
This compound Dose (separate study) N/A5 mg/kg[14]
Global Contractility (dP/dtmax) (mmHg/sec) 2092 ± 5383277 ± 688[14]

Table 3: Anti-inflammatory Effects of this compound in a Rat Cardiomyocyte Culture Model

ParameterControl (LPS/TNF-α)This compound (10-50 µmol/L)Reference
NF-κB Activation InducedSignificantly reduced[7][8]
iNOS Production InducedSignificantly reduced[7][8]
Cytokine Production (e.g., IL-1β) InducedSignificantly reduced[7][8]
COX-2 Expression InducedNot significantly reduced[7]

Experimental Protocols

The following are detailed protocols derived from published research on this compound in I/R injury models.

4.1 Protocol 1: Hepatic Ischemia-Reperfusion Injury in Rats

This protocol is based on the methodology described by Yokoyama et al.[6]

hepatic_ir_workflow cluster_prep Animal Preparation cluster_treatment Treatment and Ischemia cluster_reperfusion Reperfusion and Monitoring cluster_analysis Analysis Anesthesia Anesthetize Rat (e.g., pentobarbital) Catheterization Catheterize femoral artery and vein Anesthesia->Catheterization Laparotomy Perform midline laparotomy Catheterization->Laparotomy This compound Infuse this compound (20 or 100 µg/kg/min) or Saline (Control) Laparotomy->this compound Ischemia Induce 60 min partial hepatic ischemia (clamp portal triad) This compound->Ischemia Reperfusion Remove clamp to initiate reperfusion Ischemia->Reperfusion Monitoring Monitor hemodynamics and collect blood/tissue samples at various time points Reperfusion->Monitoring Biochemical Measure plasma transaminases (ALT, AST) Monitoring->Biochemical Molecular Analyze ICAM-1 mRNA and protein expression Monitoring->Molecular Histology Perform histological examination and measure myeloperoxidase activity Monitoring->Histology Survival Monitor survival for 14 days Monitoring->Survival

Caption: Workflow for hepatic I/R injury model in rats.

  • Animal Model: Male Wistar rats.

  • Anesthesia and Surgical Preparation:

    • Anesthetize the rats (e.g., with pentobarbital (B6593769) sodium).

    • Catheterize the femoral artery for blood pressure monitoring and the femoral vein for drug infusion.

    • Perform a midline laparotomy to expose the liver.

  • This compound Administration:

    • Divide animals into groups: control (saline infusion) and this compound treatment groups.

    • Infuse this compound intravenously at a constant rate (e.g., 20 or 100 µg/kg/min) starting before the induction of ischemia and continuing through the reperfusion period.[6]

  • Induction of Ischemia:

    • Induce partial hepatic ischemia by clamping the portal triad (B1167595) (hepatic artery, portal vein, and bile duct) supplying the median and left lateral lobes of the liver for 60 minutes.[6]

  • Reperfusion:

    • After 60 minutes of ischemia, remove the clamp to allow reperfusion.

  • Outcome Measures:

    • Hemodynamics: Monitor mean arterial pressure and heart rate.

    • Biochemical Analysis: Collect blood samples at various time points during reperfusion to measure plasma levels of alanine (B10760859) transaminase (ALT) and aspartate transaminase (AST) as markers of hepatocellular injury.[6]

    • Tissue Analysis: At the end of the experiment, harvest liver tissue to measure:

      • cAMP levels.[6]

      • Myeloperoxidase (MPO) activity as an index of neutrophil infiltration.[6]

      • ICAM-1 mRNA and protein expression using RT-PCR and Western blotting/immunohistochemistry, respectively.[6]

    • Histology: Perform histological examination of liver sections stained with hematoxylin (B73222) and eosin (B541160) to assess the degree of necrosis.[6]

    • Survival: In a separate cohort of animals, monitor survival rates for 14 days post-reperfusion.[6]

4.2 Protocol 2: Myocardial Ischemia-Reperfusion Injury in Dogs

This protocol is based on the methodology described by Rude et al. and Vatner et al.[13][14]

myocardial_ir_workflow cluster_prep Surgical Preparation cluster_ischemia Ischemia and Treatment cluster_reperfusion Reperfusion and Monitoring cluster_analysis Analysis Anesthesia Anesthetize Dog (e.g., pentobarbital) Instrumentation Perform thoracotomy and instrument the heart for hemodynamic monitoring Anesthesia->Instrumentation Coronary_Isolation Isolate a coronary artery (e.g., left anterior descending) Instrumentation->Coronary_Isolation Ischemia Induce regional myocardial ischemia by occluding the coronary artery Coronary_Isolation->Ischemia Treatment Administer this compound (e.g., 5 mg/kg bolus) or Saline (Control) Ischemia->Treatment Reperfusion Release the occlusion to allow reperfusion Treatment->Reperfusion Monitoring Continuously monitor ECG, hemodynamics, and regional myocardial function Reperfusion->Monitoring ECG Measure ST segment elevation Monitoring->ECG Function Assess global and regional myocardial contractility (dP/dt) Monitoring->Function Metabolism Measure intramyocardial Pco2 and cAMP-PDE activity Monitoring->Metabolism

Caption: Workflow for myocardial I/R injury model in dogs.

  • Animal Model: Mongrel dogs.

  • Anesthesia and Surgical Preparation:

    • Anesthetize the dogs (e.g., with pentobarbital) and maintain ventilation.

    • Perform a thoracotomy to expose the heart.

    • Instrument the heart for continuous monitoring of electrocardiogram (ECG), left ventricular pressure (for dP/dtmax), and regional myocardial function (e.g., using ultrasonic crystals).[14]

    • Isolate the left anterior descending (LAD) coronary artery for occlusion.[14]

  • Induction of Ischemia:

    • Induce regional myocardial ischemia by occluding the LAD for a specified period (e.g., 15 minutes for acute injury assessment or 2 hours for studying stunning/infarction).[13][14]

  • This compound Administration:

    • Administer a bolus of this compound (e.g., 5 mg/kg) intravenously at a specific time point, such as after the ischemic period and before or during reperfusion.[14] A control group should receive a saline infusion.

  • Reperfusion:

    • Release the coronary artery occlusion to allow for reperfusion (e.g., for 4 hours).[14]

  • Outcome Measures:

    • Electrophysiology: Measure the sum of ST-segment elevation from multiple epicardial ECG leads as an index of ischemic injury.[13]

    • Hemodynamics and Myocardial Function: Continuously measure global contractility (+dP/dtmax) and regional percent shortening.[14]

    • Metabolic Parameters: Measure intramyocardial Pco2 as another indicator of ischemic injury.[13]

    • Biochemical Analysis: At the end of the experiment, excise the heart and freeze tissue samples in liquid nitrogen. Determine cAMP content and cAMP-phosphodiesterase (cAMP-PDE) activity in homogenates of myocardial tissue from both the ischemic-reperfused and non-ischemic regions.[14]

4.3 Protocol 3: In Vitro Assessment of Anti-inflammatory Effects

This protocol is based on the methodology described by Pulido et al.[7]

  • Cell Culture:

    • Use primary rat cardiomyocyte cultures, macrophage cell lines (e.g., RAW 264.7), or coronary vascular endothelial cells.[7][8]

  • Experimental Treatment:

    • Treat the cells with an inflammatory stimulus such as endotoxin (B1171834) (lipopolysaccharide, LPS) or tumor necrosis factor-alpha (TNF-α).

    • Concurrently, treat cells with clinically relevant concentrations of this compound (e.g., 10 to 50 µmol/L) or a vehicle control.[7]

  • Outcome Measures:

    • NF-κB Activation: Assess the activation of NF-κB using electrophoretic mobility shift assays (EMSA).[7]

    • Protein Expression: Analyze the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by Western immunoblotting.[7]

    • Cytokine Production: Measure the production of cytokines such as interleukin-1β (IL-1β) and TNF-α in the cell culture supernatant using enzyme-linked immunosorbent assays (ELISAs).[7][8]

Concluding Remarks

The presented data and protocols demonstrate that this compound has protective effects in various preclinical models of ischemia-reperfusion injury. Its multifaceted mechanism of action, involving vasodilation, anti-inflammatory effects, and inhibition of platelet aggregation, makes it a compelling candidate for further investigation. Researchers and drug development professionals can utilize these notes to design robust experiments to further elucidate the therapeutic potential of this compound and other PDE3 inhibitors in mitigating I/R injury. It is important to note that while some studies show benefit, others have indicated potential detrimental effects, particularly with inotropic stimulation in the setting of acute myocardial ischemia, highlighting the need for careful dose and timing considerations in experimental designs.[13]

References

Amrinone: A Pharmacological Tool for Interrogating cAMP Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Amrinone, a bipyridine derivative, is a selective inhibitor of phosphodiesterase 3 (PDE3), an enzyme pivotal in the degradation of cyclic adenosine (B11128) monophosphate (cAMP).[1][2][3] This inhibitory action leads to an accumulation of intracellular cAMP, a crucial second messenger that mediates a wide array of physiological processes.[1][4][5] Consequently, this compound serves as a valuable pharmacological tool for investigating the intricacies of cAMP-mediated signaling pathways in various cellular contexts. Its primary effects include positive inotropy (increased heart muscle contractility) and vasodilation (relaxation of smooth muscle in blood vessels), both of which are direct consequences of elevated cAMP levels.[1][3][5] These application notes provide an in-depth overview of this compound's mechanism of action, quantitative data on its effects, and detailed protocols for its use in studying cAMP signaling.

Mechanism of Action

This compound exerts its effects by selectively inhibiting the PDE3 enzyme.[1][2] PDE3 is responsible for the hydrolysis and subsequent inactivation of cAMP to adenosine monophosphate (AMP). By inhibiting PDE3, this compound prevents the breakdown of cAMP, leading to its accumulation within the cell.[1][6] This increase in intracellular cAMP concentration activates Protein Kinase A (PKA), a key downstream effector in the cAMP signaling cascade.[1][5]

In cardiac myocytes, activated PKA phosphorylates several target proteins, including L-type calcium channels. This phosphorylation enhances calcium influx into the cell, leading to increased myocardial contractility.[1][5] In vascular smooth muscle cells, the elevation of cAMP and subsequent PKA activation leads to the phosphorylation of proteins that promote muscle relaxation, resulting in vasodilation.[1][4]

Data Presentation

The following tables summarize the quantitative data regarding the effects of this compound on PDE3 inhibition and subsequent physiological responses.

Table 1: Inhibitory Potency of this compound against Phosphodiesterase 3 (PDE3)

ParameterValueCell/Tissue Type
IC₅₀~50 µMNot specified
Kᵢ (for ATP binding sites on PKA)100-300 µMNot specified

IC₅₀: The half-maximal inhibitory concentration. Kᵢ: The inhibition constant.

Table 2: Functional Effects of this compound

EffectConcentrationObservationCell/Tissue Type
Increased cAMP Concentration100 µg/mL~70% increase over resting levelsRabbit Aorta
Inhibition of Norepinephrine-induced Contraction10-100 µg/mLDose-dependent inhibitionRabbit Aorta
Bronchodilation (in vivo)0.3-10 mg/kg (intraduodenal)Dose-related inhibition of histamine-induced bronchoconstrictionDog
Relaxation of Carbachol-induced Contraction (in vitro)Not specifiedRelaxation observedGuinea Pig Trachea

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and experimental procedures described, the following diagrams are provided.

amrinone_signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor Receptor AC Adenylyl Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE3 Phosphodiesterase 3 cAMP->PDE3 Substrate PKA_inactive Inactive PKA cAMP->PKA_inactive Activates AMP AMP PDE3->AMP Hydrolyzes to This compound This compound This compound->PDE3 Inhibits PKA_active Active PKA PKA_inactive->PKA_active Downstream_Targets Downstream Targets PKA_active->Downstream_Targets Phosphorylates Cellular_Response Cellular Response (e.g., Inotropy, Vasodilation) Downstream_Targets->Cellular_Response

Caption: this compound's mechanism of action in the cAMP signaling pathway.

experimental_workflow cluster_assays Assay Types Start Start Cell_Culture Cell Culture/ Tissue Preparation Start->Cell_Culture Treatment_Groups Establish Treatment Groups (Control, Vehicle, this compound) Cell_Culture->Treatment_Groups Incubation Incubate with this compound (Dose-Response/Time-Course) Treatment_Groups->Incubation Assay Perform Assay Incubation->Assay Data_Collection Data Collection Assay->Data_Collection PDE3_Assay PDE3 Activity Assay Assay->PDE3_Assay cAMP_Assay cAMP Measurement Assay->cAMP_Assay PKA_Assay PKA Activity Assay Assay->PKA_Assay Functional_Assay Functional Assay (e.g., Muscle Contraction) Assay->Functional_Assay Data_Analysis Data Analysis (e.g., IC50, EC50 calculation) Data_Collection->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General experimental workflow for studying this compound's effects.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound to investigate cAMP signaling.

Protocol 1: In Vitro Phosphodiesterase 3 (PDE3) Inhibition Assay

Objective: To determine the inhibitory effect of this compound on PDE3 activity.

Materials:

  • Purified recombinant PDE3 enzyme

  • This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

  • cAMP substrate

  • Assay buffer (e.g., Tris-HCl buffer with MgCl₂)

  • Enzyme diluent

  • Stop solution (e.g., 0.1 M HCl)

  • Detection reagents (commercial kits available, e.g., based on fluorescence polarization, luminescence, or radioisotope methods)[7][8][9][10][11]

  • Microplate reader

Procedure:

  • Prepare Reagents: Dilute the PDE3 enzyme and cAMP substrate to their working concentrations in the assay buffer. Prepare a serial dilution of this compound in the assay buffer.

  • Reaction Setup: In a microplate, add the assay buffer, this compound dilutions (or vehicle control), and the diluted PDE3 enzyme.

  • Initiate Reaction: Add the cAMP substrate to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

  • Stop Reaction: Terminate the reaction by adding the stop solution.

  • Detection: Follow the instructions of the chosen detection kit to measure the amount of remaining cAMP or the product of its hydrolysis (AMP).

  • Data Analysis: Calculate the percentage of PDE3 inhibition for each this compound concentration compared to the vehicle control. Plot the inhibition percentage against the logarithm of the this compound concentration to determine the IC₅₀ value.

Protocol 2: Measurement of Intracellular cAMP Levels

Objective: To quantify the effect of this compound on intracellular cAMP accumulation in cultured cells.

Materials:

  • Cultured cells of interest (e.g., vascular smooth muscle cells, cardiomyocytes)

  • Cell culture medium

  • This compound stock solution

  • Stimulating agent (optional, e.g., forskolin, to increase basal cAMP levels)

  • Cell lysis buffer

  • cAMP assay kit (e.g., ELISA, HTRF, or luminescence-based)[12]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate and grow to the desired confluency.

  • Pre-treatment: Replace the culture medium with a serum-free medium and incubate for a period to starve the cells.

  • Treatment: Treat the cells with various concentrations of this compound (or vehicle control) for a specific duration. An optional co-treatment with a stimulating agent can be performed.

  • Cell Lysis: Aspirate the medium and lyse the cells using the provided lysis buffer from the cAMP assay kit.

  • cAMP Measurement: Perform the cAMP measurement according to the manufacturer's protocol of the chosen assay kit.[12]

  • Data Analysis: Generate a standard curve using the cAMP standards provided in the kit. Determine the cAMP concentration in each sample from the standard curve. Plot the cAMP concentration against the this compound concentration to determine the EC₅₀ value.

Protocol 3: Protein Kinase A (PKA) Activity Assay

Objective: To measure the effect of this compound-induced cAMP elevation on PKA activity.

Materials:

  • Cultured cells or tissue homogenates

  • This compound stock solution

  • Lysis buffer containing protease and phosphatase inhibitors

  • PKA activity assay kit (e.g., ELISA-based or fluorescent)[13][14][15]

  • Protein concentration assay kit (e.g., BCA or Bradford)

Procedure:

  • Sample Preparation: Treat cells or tissues with this compound as described in Protocol 2. Lyse the cells or homogenize the tissue in the appropriate lysis buffer.

  • Protein Quantification: Determine the total protein concentration of each lysate to ensure equal loading.

  • PKA Activity Measurement: Use a commercial PKA activity assay kit. These kits typically involve the phosphorylation of a specific substrate by PKA, which is then detected by a specific antibody or a fluorescent probe.[13][14][15] Follow the manufacturer's instructions for the assay.

  • Data Analysis: Normalize the PKA activity to the total protein concentration for each sample. Compare the PKA activity in this compound-treated samples to the vehicle-treated control.

Protocol 4: Isolated Tissue Vasorelaxation Assay

Objective: To assess the functional effect of this compound on smooth muscle relaxation in isolated blood vessels.

Materials:

  • Isolated blood vessel rings (e.g., aorta, coronary artery)

  • Organ bath system with force transducers

  • Krebs-Henseleit solution (or similar physiological salt solution)

  • Carbogen gas (95% O₂, 5% CO₂)

  • Vasoconstrictor agent (e.g., phenylephrine, KCl)

  • This compound stock solution

Procedure:

  • Tissue Preparation: Dissect and prepare rings of the blood vessel of interest and mount them in the organ bath chambers filled with Krebs-Henseleit solution, maintained at 37°C and bubbled with carbogen.[4]

  • Equilibration: Allow the tissue to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes).

  • Pre-contraction: Induce a stable contraction in the vessel rings using a vasoconstrictor agent.

  • This compound Treatment: Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath at set intervals.

  • Data Recording: Record the changes in isometric tension after each addition of this compound.

  • Data Analysis: Express the relaxation at each this compound concentration as a percentage of the pre-contraction induced by the vasoconstrictor. Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a concentration-response curve and determine the EC₅₀ value.[4]

Conclusion

This compound's well-defined mechanism of action as a PDE3 inhibitor makes it an indispensable tool for researchers investigating the cAMP signaling pathway. The protocols outlined in these application notes provide a framework for utilizing this compound to dissect the role of cAMP in various physiological and pathophysiological processes. By carefully designing and executing these experiments, scientists can gain valuable insights into the complex and multifaceted world of intracellular signaling.

References

Application Notes and Protocols for Measuring Phosphodiesterase 3 Inhibition by Amrinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amrinone, a bipyridine derivative, is a positive inotropic agent with vasodilator properties, primarily attributed to its selective inhibition of phosphodiesterase 3 (PDE3).[1][2] The PDE3 enzyme family plays a crucial role in regulating intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in cardiovascular function.[1] By inhibiting the degradation of cAMP in cardiac and vascular smooth muscle cells, this compound leads to increased myocardial contractility and vasodilation, respectively.[1][2] These effects have made this compound a subject of interest and a therapeutic agent in the management of acute heart failure.[1][3]

These application notes provide a detailed protocol for measuring the in vitro inhibition of PDE3 by this compound using a fluorescence polarization (FP) assay. Additionally, it summarizes key quantitative data on this compound's inhibitory activity and illustrates the relevant signaling pathway and experimental workflow.

Principle of the Assay

The fluorescence polarization (FP) assay is a homogeneous, fluorescence-based method ideal for high-throughput screening of enzyme inhibitors. The principle relies on the change in the rotational speed of a fluorescently labeled substrate upon enzymatic cleavage.

In this PDE3 inhibition assay, a fluorescein-labeled cAMP (cAMP-FAM) substrate is used. Initially, this small molecule rotates rapidly in solution, resulting in low fluorescence polarization. When PDE3 is active, it hydrolyzes cAMP-FAM to 5'-AMP-FAM. A binding agent in the assay solution has a high affinity for the phosphate (B84403) group on 5'-AMP-FAM, forming a large molecular complex. This larger complex tumbles much slower in solution, leading to a significant increase in fluorescence polarization.

When an inhibitor like this compound is present, it prevents PDE3 from hydrolyzing cAMP-FAM. Consequently, the fluorescent substrate remains small and rotates rapidly, keeping the fluorescence polarization low. The degree of PDE3 inhibition by this compound is therefore inversely proportional to the measured fluorescence polarization signal.

Signaling Pathway of PDE3 Inhibition by this compound

The following diagram illustrates the mechanism of action of this compound in the context of the PDE3 signaling pathway.

PDE3_Signaling_Pathway cluster_cell Cardiomyocyte / Vascular Smooth Muscle Cell AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts to ATP ATP ATP->AC Gsα PDE3 PDE3 cAMP->PDE3 substrate for PKA Protein Kinase A (PKA) cAMP->PKA activates AMP 5'-AMP PDE3->AMP hydrolyzes to Cellular_Response Increased Contractility (in Cardiomyocytes) Vasodilation (in Smooth Muscle) PKA->Cellular_Response leads to This compound This compound This compound->PDE3 inhibits

Caption: Mechanism of this compound action via the PDE3 signaling pathway.

Quantitative Data: this compound Inhibition of PDE3

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound against PDE3. It is important to note that these values can vary depending on the specific experimental conditions, such as temperature and the isoform of the PDE3 enzyme used.

Temperature (°C)This compound IC50 (µM) for PDE3Reference
3710.95 ± 1.638[4]
349.863 ± 1.709[4][5]
3215.07 ± 1.855[4][5]
2813.92 ± 2.651[4]
2414.50 ± 2.193[4]
2016.33 ± 2.923[4]
Not Specified~50[6]

Experimental Protocol: Fluorescence Polarization Assay for PDE3 Inhibition by this compound

This protocol is adapted for the use of this compound as the test inhibitor.

Materials and Reagents
  • Recombinant human PDE3 (e.g., PDE3A or PDE3B)

  • Fluorescently labeled cAMP substrate (e.g., FAM-cAMP)

  • Binding Agent (specific for the fluorescent monophosphate product)

  • PDE Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1% BSA)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Positive Control: A known PDE3 inhibitor (e.g., Milrinone or Cilostazol)

  • Negative Control: Solvent (e.g., DMSO) without the inhibitor

  • Black, low-volume, 384-well or 96-well microplate

  • Microplate reader capable of measuring fluorescence polarization

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow.

Experimental_Workflow cluster_workflow PDE3 Inhibition Assay Workflow A Reagent Preparation: - Serial dilution of this compound - Dilution of PDE3 enzyme - Preparation of FAM-cAMP B Assay Plate Setup: Add this compound dilutions, positive and negative controls to microplate wells. A->B C Enzyme Addition: Add diluted PDE3 enzyme to all wells except the 'no enzyme' control. B->C D Pre-incubation: Incubate for a defined period to allow inhibitor-enzyme binding. C->D E Reaction Initiation: Add FAM-cAMP substrate to all wells. D->E F Reaction Incubation: Incubate to allow for substrate hydrolysis. E->F G Reaction Termination & Signal Development: Add binding agent to stop the reaction and develop the FP signal. F->G H Data Acquisition: Read fluorescence polarization on a microplate reader. G->H I Data Analysis: - Calculate % inhibition - Plot dose-response curve - Determine IC50 value H->I

Caption: Step-by-step workflow for the PDE3 inhibition assay.

Step-by-Step Procedure
  • Reagent Preparation:

    • Prepare a serial dilution of this compound in PDE Assay Buffer. The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and typically should not exceed 1%.

    • Dilute the recombinant PDE3 enzyme to its optimal working concentration in the assay buffer.

    • Prepare the FAM-cAMP substrate solution in the assay buffer.

  • Assay Setup:

    • In a 384-well or 96-well microplate, add the this compound dilutions to the designated wells.

    • Include wells for a positive control (a known PDE3 inhibitor) and a negative control (solvent only). Also, include wells with no enzyme to determine the baseline fluorescence polarization.

  • Enzyme Addition:

    • Add the diluted PDE3 enzyme solution to all wells except for the 'no enzyme' control wells.

  • Pre-incubation:

    • Incubate the plate at room temperature for a predetermined time (e.g., 15 minutes) to allow for the binding of this compound to the PDE3 enzyme.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding the FAM-cAMP substrate solution to all wells.

  • Incubation:

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes), protected from light, to allow for substrate hydrolysis.

  • Reaction Termination and Signal Development:

    • Stop the reaction by adding the binding agent solution to each well. This will also initiate the development of the fluorescence polarization signal.

  • Data Acquisition:

    • Read the fluorescence polarization on a compatible microplate reader. Use the appropriate excitation and emission wavelengths for the fluorophore (e.g., excitation at 485 nm and emission at 535 nm for FAM).

Data Analysis
  • Calculate Percent Inhibition:

    • The percent inhibition for each this compound concentration is calculated relative to the controls.

    • The formula for percent inhibition is: % Inhibition = 100 * (1 - [(Signal_Inhibitor - Signal_NoEnzyme) / (Signal_NoInhibitor - Signal_NoEnzyme)])

  • Dose-Response Curve and IC50 Determination:

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism).

    • The IC50 value, which is the concentration of this compound that produces 50% inhibition of PDE3 activity, can be determined from this curve.

Conclusion

This application note provides a comprehensive guide for researchers to accurately measure the inhibitory effect of this compound on PDE3. The detailed fluorescence polarization assay protocol, coupled with the summarized quantitative data and illustrative diagrams, offers a robust framework for investigating the biochemical properties of this compound and other potential PDE3 inhibitors. Adherence to this protocol will enable the generation of reliable and reproducible data, which is essential for advancing research and development in cardiovascular pharmacology.

References

Assessing Amrinone's Immunosuppressive Properties In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for assessing the immunosuppressive effects of Amrinone in vitro. This compound, a phosphodiesterase III (PDE3) inhibitor, is primarily known for its inotropic and vasodilatory effects.[1][2] However, emerging evidence highlights its potential to modulate immune responses, making it a subject of interest for drug development and immunology research.[3][4][5] This document outlines detailed protocols for evaluating this compound's impact on key immune cells, presents quantitative data from published studies in a clear format, and provides visual representations of the underlying signaling pathways and experimental workflows.

Introduction to this compound's Immunomodulatory Action

This compound's primary mechanism of action is the inhibition of PDE3, an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[6] Increased intracellular levels of these second messengers are known to regulate a variety of immune processes.[3] Specifically, elevated cAMP can suppress the activation and function of various immune cells, including macrophages and T lymphocytes.[3] In vitro studies have demonstrated that this compound can suppress the production of pro-inflammatory cytokines and inhibit T-cell proliferation and effector functions.[3][4][5]

Key In Vitro Assays for Assessing this compound's Immunosuppressive Effects

To thoroughly evaluate the immunosuppressive potential of this compound, a panel of in vitro assays targeting different immune cell populations and functions is recommended. The following protocols provide a framework for these investigations.

Protocol 1: Assessment of this compound's Effect on Macrophage Activation and Cytokine Production

This protocol details the methodology to assess how this compound affects the production of pro-inflammatory mediators by macrophages upon stimulation with lipopolysaccharide (LPS).

Objective: To quantify the dose-dependent effect of this compound on the production of Tumor Necrosis Factor-alpha (TNF-α) and Nitric Oxide (NO) by a murine macrophage cell line (e.g., J774.1).

Materials:

  • J774.1 macrophage cell line

  • This compound (stock solution prepared in a suitable solvent, e.g., DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • 96-well cell culture plates

  • ELISA kit for mouse TNF-α

  • Griess Reagent System for nitrite (B80452) determination (as an indicator of NO production)

  • Plate reader

Experimental Workflow:

G cluster_0 Cell Culture and Plating cluster_1 This compound Pre-treatment cluster_2 Macrophage Stimulation cluster_3 Data Collection and Analysis a Seed J774.1 cells into a 96-well plate b Incubate for 24 hours to allow adherence a->b c Prepare serial dilutions of this compound b->c d Add this compound dilutions to the cells c->d e Incubate for a specified pre-treatment time (e.g., 1 hour) d->e f Add LPS to the wells to stimulate macrophages e->f g Incubate for 24 hours f->g h Collect cell culture supernatants g->h i Perform TNF-α ELISA h->i j Perform Griess assay for Nitrite h->j k Analyze data and determine IC50 values i->k j->k

Caption: Workflow for assessing this compound's effect on macrophage activation.

Procedure:

  • Cell Seeding: Seed J774.1 macrophages into a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound).

  • LPS Stimulation: After a 1-hour pre-incubation with this compound, add LPS to each well at a final concentration of 1 µg/mL (or a pre-determined optimal concentration).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes and carefully collect the supernatants.

  • Cytokine and NO Analysis:

    • Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

    • Determine the nitrite concentration in the supernatants using the Griess Reagent System.

  • Data Analysis: Calculate the percentage of inhibition of TNF-α and NO production for each this compound concentration compared to the LPS-stimulated control. Plot the dose-response curve and determine the IC50 value.

Protocol 2: Mixed Lymphocyte Reaction (MLR) for T-Cell Proliferation and Cytokine Production

This protocol is designed to evaluate the effect of this compound on T-cell proliferation and the secretion of key cytokines in response to allogeneic stimulation.

Objective: To assess the inhibitory effect of this compound on the proliferation of responder T-cells and the production of Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ) in a one-way mixed lymphocyte reaction.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) from two healthy, unrelated donors (Donor A and Donor B)

  • This compound

  • Complete RPMI-1640 medium (supplemented with 10% human AB serum, L-glutamine, and penicillin/streptomycin)

  • Mitomycin C (for inactivating stimulator cells)

  • Ficoll-Paque for PBMC isolation

  • 96-well round-bottom cell culture plates

  • Cell proliferation assay kit (e.g., BrdU or CFSE)

  • ELISA kits for human IL-2 and IFN-γ

  • Flow cytometer (if using CFSE)

Experimental Workflow:

G cluster_0 Cell Preparation cluster_1 MLR Setup cluster_2 Incubation and Analysis a Isolate PBMCs from two donors (A and B) b Inactivate stimulator PBMCs (Donor B) with Mitomycin C a->b c Co-culture responder PBMCs (Donor A) and inactivated stimulator PBMCs (Donor B) b->c d Add serial dilutions of this compound c->d e Incubate for 5 days d->e f Measure T-cell proliferation (BrdU/CFSE) e->f g Collect supernatants for cytokine analysis (IL-2, IFN-γ) e->g

Caption: Workflow for the Mixed Lymphocyte Reaction (MLR) assay.

Procedure:

  • PBMC Isolation: Isolate PBMCs from the whole blood of two healthy donors using Ficoll-Paque density gradient centrifugation.

  • Preparation of Stimulator and Responder Cells:

    • Stimulator Cells (Donor B): Treat the PBMCs from Donor B with Mitomycin C (50 µg/mL) for 30 minutes at 37°C to inhibit their proliferation. Wash the cells three times with complete medium.

    • Responder Cells (Donor A): Resuspend the PBMCs from Donor A in complete medium.

  • MLR Setup:

    • In a 96-well round-bottom plate, add 1 x 10^5 responder cells per well.

    • Add 1 x 10^5 inactivated stimulator cells to the wells containing responder cells.

    • Add serial dilutions of this compound to the co-culture. Include appropriate controls (unstimulated responder cells, stimulated cells without this compound, and a vehicle control).

  • Incubation: Incubate the plate for 5 days at 37°C in a 5% CO2 incubator.

  • Proliferation Assay:

    • BrdU Assay: On day 4, add BrdU to the wells and incubate for an additional 18-24 hours. Measure BrdU incorporation according to the manufacturer's protocol.

    • CFSE Assay: If using CFSE, label the responder cells with CFSE before setting up the co-culture. After 5 days, analyze the dilution of the CFSE signal by flow cytometry as a measure of cell proliferation.

  • Cytokine Analysis: On day 3 or 5, collect the culture supernatants and measure the concentrations of IL-2 and IFN-γ using specific ELISA kits.

Quantitative Data Summary

The following tables summarize the in vitro immunosuppressive effects of this compound as reported in the literature.

Table 1: Effect of this compound on Macrophage Function

Cell TypeStimulantParameter MeasuredThis compound Concentration% Inhibition (approx.)Reference
J774.1 MacrophagesLPSTNF-α Production1 µMSignificant[3]
J774.1 MacrophagesLPSTNF-α Production10 µMSignificant[3]
J774.1 MacrophagesLPSTNF-α Production100 µMSignificant[3]
J774.1 MacrophagesLPSNO Production30 µMSignificant[3]
J774.1 MacrophagesLPSNO Production100 µMSignificant[3]
J774.1 MacrophagesLPSNO Production300 µMSignificant[3]
Primary Rat Peritoneal MacrophagesLPSTNF-α Production10-100 µMSignificant[3]
Primary Rat Peritoneal MacrophagesLPSNO Production10-100 µMSignificant[3]
RAW 264.7 MacrophagesLPSiNOS Expression50 µMSubstantial[4]
RAW 264.7 MacrophagesLPSTNF-α Production50 µMSubstantial[4]

Table 2: Effect of this compound on T-Cell Function

AssayCell TypeParameter MeasuredThis compound ConcentrationOutcomeReference
Mixed Lymphocyte CultureMouse Splenic LymphocytesCytotoxic T Lymphocyte Generation5 µg/mLSignificantly Suppressed[5]
Mixed Lymphocyte CultureMouse Splenic LymphocytesIL-2 Production5 µg/mLSuppressed[5]
Mixed Lymphocyte CultureMouse Splenic LymphocytesIFN-γ Production5 µg/mLSuppressed[5]

Signaling Pathways

The immunosuppressive effects of this compound are thought to be mediated primarily through the inhibition of PDE3, leading to an increase in intracellular cAMP.

G cluster_0 This compound's Mechanism of Action This compound This compound PDE3 Phosphodiesterase 3 (PDE3) This compound->PDE3 Inhibits cAMP cAMP PDE3->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates NFkB NF-κB Activation PKA->NFkB Inhibits Tcell T-Cell Proliferation PKA->Tcell Inhibits Cytokines Pro-inflammatory Cytokine (TNF-α, IL-2, IFN-γ) Production NFkB->Cytokines Promotes

Caption: Proposed signaling pathway for this compound's immunosuppressive effects.

This pathway illustrates that by inhibiting PDE3, this compound increases intracellular cAMP levels.[3] Elevated cAMP activates Protein Kinase A (PKA), which can then phosphorylate and inhibit downstream signaling components involved in immune cell activation, such as the NF-κB pathway.[4] This ultimately leads to a reduction in the production of pro-inflammatory cytokines and suppression of T-cell proliferation.[4][5] However, it is noteworthy that some studies suggest this compound's effects may be independent of phosphodiesterase inhibition, indicating that other mechanisms might also be at play.[4]

Conclusion

The provided application notes and protocols offer a robust framework for the in vitro assessment of this compound's immunosuppressive properties. The data summarized herein clearly indicates that this compound can modulate the function of both macrophages and T-cells, primarily by suppressing the production of pro-inflammatory mediators and inhibiting T-cell proliferation. These findings underscore the potential of this compound as an immunomodulatory agent and provide a foundation for further research and development in this area. For drug development professionals, these assays are crucial for characterizing the immunomodulatory profile of this compound and related compounds.

References

Application Notes and Protocols for Amrinone Administration in Animal Models for Microcirculation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amrinone, a selective phosphodiesterase III (PDE3) inhibitor, is a potent inotropic and vasodilatory agent.[1][2][3] Its mechanism of action involves the inhibition of cAMP degradation, leading to increased intracellular cAMP levels in both cardiac myocytes and vascular smooth muscle cells.[2][4][5] This dual effect of enhanced contractility and vasodilation makes this compound a valuable tool for investigating microcirculatory dynamics in various preclinical animal models. These notes provide detailed protocols for the administration of this compound and the subsequent evaluation of its effects on microcirculation.

Mechanism of Action

This compound selectively inhibits phosphodiesterase III, an enzyme responsible for the breakdown of cyclic adenosine (B11128) monophosphate (cAMP).[5] By preventing cAMP degradation, this compound increases its intracellular concentration.[2][4] In vascular smooth muscle, elevated cAMP levels lead to vasodilation by facilitating calcium uptake by the sarcoplasmic reticulum, thereby reducing the calcium available for contraction.[4] This results in relaxation of the smooth muscle and an increase in the diameter of blood vessels, leading to improved microcirculatory blood flow.[1][3]

Signaling Pathway of this compound

Amrinone_Signaling_Pathway cluster_cell Inside Vascular Smooth Muscle Cell This compound This compound PDE3 Phosphodiesterase III (PDE3) This compound->PDE3 Inhibits cAMP cAMP PDE3->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Vasodilation & Improved Microcirculation PKA->Vasodilation Promotes

Caption: Signaling pathway of this compound in vascular smooth muscle cells.

Quantitative Data on this compound's Effects on Microcirculation and Hemodynamics

The following tables summarize the quantitative effects of this compound administration in various animal models.

Table 1: Effects of this compound on Regional Blood Flow in Anesthetized Dogs

Organ/TissueDosageTime PointChange in Blood Flow
Renal Cortex1-2 mg/kg IV bolus5 min+20.4%
Spleen1-2 mg/kg IV bolus5 min+40.4%
Spleen1-2 mg/kg IV bolus60 min+61.6%
Liver1-2 mg/kg IV bolus5 min+47.1%
Triceps Muscle1-2 mg/kg IV bolus5 min-23.7%
Left Ventricle1-2 mg/kg IV bolus5 min+25.0%
Data sourced from a study using radionuclide-labeled microspheres.[6]

Table 2: Hemodynamic Effects of this compound in a Canine Model of Acute Left Ventricular Failure

ParameterBefore this compoundAfter this compound
Cardiac Output (L/min)1.62 +/- 0.502.19 +/- 0.52
Left Ventricular End-Diastolic Pressure (mmHg)21.6 +/- 3.511.0 +/- 5.4
Peak Positive dP/dt (mmHg/s)1264 +/- 2411800 +/- 458
This compound administered as an intravenous bolus followed by constant infusion.

Table 3: Hemodynamic Effects of this compound in Anesthetized Pigs

ParameterDosageEffect
Mean Aortic Pressure2 mg/kgSignificant reduction
Heart Rate2 mg/kgIncrease
Effects observed without beta-adrenergic blockade.

Experimental Protocols

Protocol 1: Evaluation of Microcirculation in a Rat Dorsal Skinfold Chamber Model

This protocol is adapted from methodologies used for intravital microscopy to assess microcirculatory changes.[7]

1. Animal Model and Chamber Implantation:

  • Animal: Male Wistar rats (200-250g).
  • Anesthesia: Administer a suitable anesthetic (e.g., ketamine/xylazine cocktail) intraperitoneally.
  • Surgical Procedure:
  • Remove the hair from the dorsal area.
  • Create a double layer of skin by lifting a fold of skin on the back.
  • Suture one side of a titanium or PEEK dorsal skinfold chamber frame to one side of the skin fold.
  • On the opposing side, carefully remove a circular area of the epidermis and subcutaneous tissue down to the striated muscle layer.
  • Cover the exposed tissue with a glass coverslip held in place by the second chamber frame.
  • Recovery: Allow the animal to recover for at least 48 hours before experimentation to minimize inflammation from the surgical procedure.

2. This compound Administration:

  • Preparation: Dissolve this compound in a suitable vehicle (e.g., saline).
  • Dosage: A range of dosages can be explored. Based on canine and porcine studies, an initial intravenous bolus of 1-3 mg/kg followed by a continuous infusion of 0.03-0.1 mg/kg/min can be considered, with adjustments for the rat model.[8]
  • Administration: Administer the this compound solution via a cannulated tail vein.

3. Intravital Microscopy and Data Acquisition:

  • Anesthesia: Anesthetize the rat and place it on a heated microscope stage.
  • Microscope Setup: Use an intravital microscope equipped for both transillumination and epi-illumination.
  • Visualization:
  • Administer a fluorescent dye (e.g., FITC-dextran) intravenously to visualize plasma and delineate blood vessels.
  • Record baseline images and videos of the microvasculature.
  • Data Collection: After this compound administration, record images and videos at specified time points to assess:
  • Vessel Diameter: Measure the diameter of arterioles and venules.
  • Red Blood Cell Velocity: Track the movement of red blood cells to determine blood flow velocity.
  • Functional Capillary Density: Quantify the number of perfused capillaries per unit area.

Protocol 2: Assessment of Hemodynamics and Microcirculation using Laser Doppler Flowmetry in a Rodent Model

This protocol outlines the use of Laser Doppler Flowmetry to measure tissue perfusion.

1. Animal Preparation:

  • Animal: Male golden Syrian hamsters or Sprague-Dawley rats.
  • Anesthesia: Anesthetize the animal as described in Protocol 1.
  • Surgical Site: Prepare the desired area for measurement (e.g., hindlimb, dorsal skin) by carefully removing the hair.

2. This compound Administration:

  • Follow the this compound preparation and administration steps as outlined in Protocol 1.

3. Laser Doppler Flowmetry Measurement:

  • Probe Placement: Securely position the Laser Doppler probe perpendicular to the tissue surface, ensuring gentle contact without applying excessive pressure.
  • Baseline Measurement: Record a stable baseline reading of microcirculatory perfusion (expressed in arbitrary perfusion units).
  • Post-Administration Measurement: After administering this compound, continuously record the perfusion signal to observe dynamic changes.
  • Data Analysis: Analyze the data for changes in mean perfusion, as well as frequency components of the signal which can provide insights into vasomotion.

Experimental Workflow Diagram

Experimental_Workflow Start Start AnimalPrep Animal Preparation (Anesthesia, Surgery, Cannulation) Start->AnimalPrep Baseline Baseline Microcirculation Measurement (Intravital Microscopy / Laser Doppler) AnimalPrep->Baseline AmrinoneAdmin This compound Administration (IV Bolus +/- Infusion) Baseline->AmrinoneAdmin PostAdmin Post-Administration Measurements (Time-course) AmrinoneAdmin->PostAdmin DataAnalysis Data Analysis (Vessel Diameter, RBC Velocity, Perfusion Units) PostAdmin->DataAnalysis End End DataAnalysis->End

Caption: General experimental workflow for studying this compound's effects.

This compound serves as a valuable pharmacological tool for modulating and studying microcirculation in animal models. Its well-defined mechanism of action and significant effects on vascular tone allow for the investigation of various physiological and pathophysiological processes related to tissue perfusion. The protocols and data presented here provide a framework for researchers to design and execute robust preclinical studies to further elucidate the role of the PDE3 signaling pathway in the regulation of microvascular hemodynamics.

References

Troubleshooting & Optimization

Technical Support Center: Amrinone Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preparing stable amrinone stock solutions in DMSO.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions for in vitro experiments?

For in vitro studies, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions.[1]

Q2: What is the solubility of this compound in DMSO?

This compound is soluble in DMSO at various concentrations. Commercially available data indicates solubility up to 16.67 mg/mL (89.05 mM), though achieving this may require ultrasonication.[2] Another source suggests a solubility of 10 mg/mL (53.42 mM), also recommending sonication to aid dissolution.[3] It is crucial to use newly opened or anhydrous DMSO, as its hygroscopic nature can affect solubility.[2]

Q3: How should I prepare a concentrated this compound stock solution in DMSO?

To prepare a stock solution, for example at 10 mM, dissolve the appropriate amount of this compound powder in anhydrous DMSO. Sonication may be necessary to ensure the compound is fully dissolved.[1]

Q4: What are the recommended storage conditions and stability for this compound stock solutions in DMSO?

For optimal stability, this compound stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at low temperatures.[2] Recommended storage conditions are:

  • -80°C for up to 6 months to 1 year.[2][3]

  • -20°C for up to 1 month.[2]

Q5: My this compound stock solution in DMSO precipitates when diluted into my aqueous cell culture medium. How can I prevent this?

Precipitation upon dilution into aqueous buffers is a common issue. To mitigate this, it is recommended to pre-warm both the DMSO stock solution and the aqueous medium to 37°C before dilution.[1] Additionally, performing serial or stepwise dilutions, rather than a single large dilution, can help prevent the compound from crashing out of solution.[1][4]

Q6: Should I be concerned about the final concentration of DMSO in my experiments?

Yes, it is important to keep the final concentration of DMSO in your experimental medium as low as possible, typically below 0.5%, to avoid solvent-induced effects on cell viability and function.[5] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Troubleshooting Guide

This guide addresses common problems encountered when preparing and using this compound stock solutions in DMSO.

ProblemPossible Cause(s)Recommended Solution(s)
This compound powder will not fully dissolve in DMSO. - Insufficient solvent volume.- DMSO has absorbed water (hygroscopic).- Inadequate mixing.- Increase the volume of DMSO.- Use a fresh, unopened bottle of anhydrous DMSO.[2]- Vortex the solution vigorously.- Use an ultrasonic water bath to aid dissolution.[1][2][3]
Precipitation occurs immediately upon dilution into aqueous buffer or media. - The final concentration exceeds this compound's solubility in the aqueous environment.- Rapid change in solvent polarity.- Pre-warm both the DMSO stock and the aqueous diluent to 37°C before mixing.[1]- Perform serial dilutions as an intermediate step.[4][6]- Add the this compound stock solution drop-by-drop to the pre-warmed, gently vortexing medium.[6]
Inconsistent or unexpected experimental results. - Degradation of this compound in the stock or working solution.- Inaccurate concentration due to incomplete dissolution.- Prepare fresh stock solutions regularly and store them properly at -20°C or -80°C in aliquots.[2][5]- Ensure the this compound is fully dissolved in the stock solution before use.[5]- Verify that the pH of your experimental buffer is consistent, as this compound's solubility is pH-dependent.[1]

Quantitative Data Summary

ParameterValueSource(s)
Solubility in DMSO 10 mg/mL (53.42 mM)[3]
16.67 mg/mL (89.05 mM)[2]
Stock Solution Storage -80°C for 6 months to 1 year[2][3]
-20°C for 1 month[2]
Final DMSO Concentration in in vitro assays Recommended < 0.5%[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic water bath (optional)

Procedure:

  • Calculate the mass of this compound required to make the desired volume of a 10 mM stock solution (Molecular Weight of this compound: 187.2 g/mol ).

  • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If the this compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[2][3]

Visualizations

Amrinone_Stock_Preparation_Workflow Workflow for Preparing this compound Working Solutions cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw Begin Experiment prewarm Pre-warm Stock and Aqueous Medium to 37°C thaw->prewarm dilute Add Stock to Medium Drop-by-Drop with Gentle Mixing prewarm->dilute use Use Immediately in Experiment dilute->use

Caption: Recommended workflow for preparing this compound solutions.

Amrinone_Signaling_Pathway This compound's Mechanism of Action This compound This compound PDE3 Phosphodiesterase III (PDE3) This compound->PDE3 Inhibits cAMP cAMP PDE3->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_channels L-type Ca2+ Channels PKA->Ca_channels Phosphorylates Ca_influx Increased Ca2+ Influx Ca_channels->Ca_influx Contraction Increased Myocardial Contraction Ca_influx->Contraction

References

troubleshooting unexpected negative inotropic effects of Amrinone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Amrinone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address unexpected negative inotropic effects that may be encountered during your experiments.

Troubleshooting Guide: Unexpected Negative Inotropic Effects of this compound

An unexpected negative inotropic or cardiodepressant effect of this compound, while atypical, can manifest under specific experimental conditions. This guide will help you identify and resolve these issues.

Summary of Potential Causes and Solutions

Potential Cause Description Recommended Action
Pharmacological & Biological Factors
Tissue-Specific ResponseCertain cardiac tissues, such as Purkinje fibers and neonatal myocardium, have shown a biphasic or negative inotropic response to this compound.[1] The positive inotropic effect is also known to be diminished in failing cardiac muscle.[1][2]- Confirm the tissue type being used and review literature for known responses to this compound in that specific tissue. - If using failing heart tissue models, be aware that the expected positive inotropic effect may be attenuated.[1][2]
Dose-Dependent EffectsIn some tissues, like neonatal myocardium, lower concentrations of this compound may induce a negative inotropic effect, while higher concentrations produce the expected positive response.[1]- Perform a full dose-response curve to characterize the complete pharmacological profile of this compound in your experimental model.[1]
Calcium DysregulationIn experimental conditions leading to sarcoplasmic reticulum (SR) calcium overload, this compound may depress contractility.[3] This is hypothesized to be due to a desensitization of the contractile proteins to calcium.[3]- Ensure the extracellular calcium concentration in your perfusion buffer is at a physiological level.[1] - Avoid experimental conditions that could lead to cellular calcium overload.
Experimental & Procedural Issues
Drug Instability/DegradationThis compound is incompatible with dextrose-containing solutions, which can lead to a chemical reaction and loss of activity.[4][5] It is also sensitive to light.- Dilute this compound in 0.9% or 0.45% saline solutions only.[4][5] - Protect this compound solutions from light during preparation, storage, and experimentation. - Prepare fresh solutions for each experiment to ensure potency.
Incorrect pH of SolutionThe stability and activity of this compound can be influenced by the pH of the solution.- Ensure the pH of your experimental buffer is within the physiological range (typically 7.4) and is stable throughout the experiment.
Solvent EffectsHigh concentrations of solvents, such as DMSO, used to dissolve this compound can have their own cardiodepressant effects.- Prepare a vehicle control with the same concentration of the solvent used for this compound to differentiate between the drug's effect and the solvent's effect. - Keep the final solvent concentration in the experimental buffer as low as possible (ideally <0.1%).
Poor Tissue HealthThe positive inotropic effect of this compound is dependent on a functioning sarcoplasmic reticulum (SR).[3] Hypoxia or damage during tissue isolation can impair SR function and overall tissue viability.- Ensure optimal tissue isolation and handling procedures to maintain tissue health. - Monitor baseline contractility to ensure the preparation is stable and healthy before drug administration.
"Calcium Paradox"Perfusion of an isolated heart with a calcium-free solution followed by reperfusion with a calcium-containing solution can cause irreversible cell damage and contracture, leading to a loss of contractile function.[6][7][8]- Ensure a continuous and stable supply of calcium in the perfusion buffer throughout the experiment, unless specifically studying the calcium paradox. - Maintain a minimum physiological concentration of calcium in all solutions.[8]
Equipment & Measurement Artifacts
Temperature FluctuationsThe inotropic response to this compound is markedly temperature-dependent.[3]- Maintain a constant and physiological temperature (typically 37°C) of the perfusion buffer and tissue bath.
Mechanical ArtifactsImproper mounting of the tissue, slippage, or changes in preload/afterload can be misinterpreted as a negative inotropic effect.- Ensure the tissue is securely mounted. - Maintain constant preload and afterload throughout the experiment. - Visually inspect the preparation for any mechanical issues during the experiment.
Data Acquisition ErrorsIncorrect calibration of force transducers or electrical noise can lead to erroneous readings.- Calibrate force transducers before each experiment. - Ensure proper grounding of all equipment to minimize electrical noise.

Frequently Asked Questions (FAQs)

Q1: What is the expected inotropic effect of this compound?

A1: this compound is a phosphodiesterase 3 (PDE3) inhibitor and is primarily known as a positive inotropic agent.[1] By inhibiting PDE3, it increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), leading to an enhanced influx of calcium ions into cardiac cells and, consequently, stronger myocardial contraction.[1][9] It also has vasodilatory properties.[4]

Q2: Under what specific experimental conditions has a negative inotropic effect of this compound been reported?

A2: A negative or attenuated inotropic effect has been observed in specific contexts:

  • Cardiac Purkinje Fibers: Studies have shown that this compound can decrease the strength of contraction in isolated cardiac Purkinje fibers.[1]

  • Neonatal Myocardium: A biphasic response has been observed in neonatal myocardial tissue, where lower concentrations of this compound may induce a negative inotropic effect, while higher concentrations produce a positive inotropic response.[1][10]

  • Failing Myocardium: The positive inotropic effect of this compound is significantly reduced in failing cardiac muscle.[1][2]

  • Calcium Overload: In tissues where the sarcoplasmic reticulum (SR) is overloaded with calcium, this compound may depress contractility.[3]

Q3: My this compound solution turned cloudy after mixing with my buffer. What could be the cause?

A3: this compound is known to be incompatible with dextrose-containing solutions.[4][5] A chemical interaction can occur, which may lead to precipitation. It is recommended to dilute this compound in 0.9% or 0.45% saline solutions.[4]

Q4: Could the solvent I'm using to dissolve this compound be causing the negative inotropic effect?

A4: Yes, this is a possibility. Solvents like DMSO, if used at high concentrations, can have cardiodepressant effects. It is crucial to run a vehicle control experiment with the same final concentration of the solvent to isolate the effect of the solvent from the effect of this compound.

Q5: How can I be sure my tissue preparation is healthy enough for the experiment?

A5: A healthy and stable preparation is key. After mounting the tissue, allow for an equilibration period (typically 20-30 minutes) to ensure that baseline contractile force is stable before adding any drugs. A steady decline in baseline contractility is an indicator of poor tissue health.

Experimental Protocols

1. Measurement of Contractile Force in Isolated Papillary Muscle

This protocol is adapted from standard methodologies for studying cardiac contractility in isolated tissues.

  • Tissue Preparation:

    • Humanely euthanize the animal model (e.g., rabbit, guinea pig) in accordance with institutional guidelines.

    • Rapidly excise the heart and place it in a dissecting dish containing cold, oxygenated Krebs-Henseleit solution.

    • Dissect the right or left ventricle to expose the papillary muscles.

    • Carefully excise a papillary muscle and mount it vertically in a tissue bath between a fixed hook and a force-displacement transducer.

  • Perfusion and Equilibration:

    • Perfuse the tissue bath with Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

    • Stimulate the muscle to contract at a fixed frequency (e.g., 1 Hz) using platinum electrodes.

    • Allow the muscle to equilibrate for at least 30-60 minutes until a stable baseline contractile force is achieved.

  • Experimental Intervention:

    • After obtaining a stable baseline, introduce this compound into the perfusate at the desired concentrations.

    • Record changes in the force of contraction.

    • At the end of the experiment, a high concentration of a beta-agonist (e.g., isoproterenol) can be added to determine the maximal response of the tissue.

2. Preparation of this compound Solutions for In Vitro Experiments

  • Stock Solution Preparation:

    • Due to its limited water solubility, a stock solution of this compound is typically prepared in a suitable solvent such as DMSO.

    • For example, to prepare a 10 mM stock solution, dissolve 1.872 mg of this compound (molar mass: 187.2 g/mol ) in 1 mL of DMSO.

  • Working Solution Preparation:

    • Prepare serial dilutions of the stock solution in your experimental buffer (e.g., Krebs-Henseleit solution) to achieve the final desired concentrations.

    • Ensure the final concentration of the solvent (e.g., DMSO) in the working solutions is low (ideally ≤ 0.1%) and consistent across all experimental groups, including the vehicle control.

    • Crucially, do not use dextrose-containing solutions for dilution. Use saline-based buffers.[4][5]

    • Protect solutions from light.

Visualizations

Amrinone_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Beta_Agonist β-Adrenergic Agonist Beta_Receptor β-Adrenergic Receptor Beta_Agonist->Beta_Receptor Binds AC Adenylyl Cyclase Beta_Receptor->AC Activates cAMP cAMP AC->cAMP Converts L_type_Ca_Channel L-type Ca²⁺ Channel Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE3 Phosphodiesterase 3 (PDE3) cAMP->PDE3 PKA->L_type_Ca_Channel Phosphorylates SR Sarcoplasmic Reticulum (SR) PKA->SR Phosphorylates (e.g., PLB) AMP AMP PDE3->AMP Degrades This compound This compound This compound->PDE3 Inhibits Ca_Release Ca²⁺ Release SR->Ca_Release Contraction Myofilament Contraction Ca_Influx->Contraction Ca_Release->Contraction

Caption: Canonical signaling pathway of this compound's positive inotropic effect.

Troubleshooting_Workflow Start Unexpected Negative Inotropic Effect Observed Check_Drug Verify this compound Solution: - Freshly prepared? - Correct solvent (No Dextrose)? - Protected from light? Start->Check_Drug Check_Protocol Review Experimental Protocol: - Correct tissue type? - Physiological temperature & pH? - Appropriate Ca²⁺ concentration? Start->Check_Protocol Check_Setup Inspect Experimental Setup: - Stable baseline contractility? - No mechanical artifacts? - Calibrated equipment? Start->Check_Setup Run_Controls Perform Control Experiments: - Vehicle control (solvent only)? - Positive control (e.g., Isoproterenol)? Check_Drug->Run_Controls Check_Protocol->Run_Controls Check_Setup->Run_Controls Analyze_Dose Conduct Full Dose-Response Curve Run_Controls->Analyze_Dose Interpret Interpret Results: - True negative inotropy? - Biphasic response? - Attenuated positive inotropy? Analyze_Dose->Interpret

Caption: Troubleshooting workflow for unexpected negative inotropic effects.

Experimental_Errors cluster_cause Potential Experimental Error cluster_consequence Observed Consequence Dextrose Use of Dextrose in Diluent Degradation Drug Degradation/ Precipitation Dextrose->Degradation Ca_Free Ca²⁺-Free Perfusion (Calcium Paradox) Damage Irreversible Cell Damage Ca_Free->Damage Solvent High Solvent Concentration Cardiodepression Solvent-Induced Cardiodepression Solvent->Cardiodepression Temp Incorrect Temperature Altered_Response Altered Drug Response Temp->Altered_Response Outcome Erroneous Negative Inotropic Reading Degradation->Outcome Damage->Outcome Cardiodepression->Outcome Altered_Response->Outcome

Caption: Relationship between experimental errors and observed consequences.

References

Technical Support Center: Managing Amrinone Tachyphylaxis in Long-Term Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Amrinone tachyphylaxis in long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a phosphodiesterase 3 (PDE3) inhibitor.[1] Its primary mechanism of action is to prevent the breakdown of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in many cell types.[1][2][3][4] By inhibiting PDE3, this compound increases intracellular cAMP levels, leading to a variety of cellular responses, including increased cardiac contractility and vasodilation.[1][2][3][4]

Q2: What is this compound tachyphylaxis and why does it occur in my long-term cell culture experiments?

This compound tachyphylaxis is the gradual loss of cellular response to the drug after prolonged or repeated exposure. In your cell culture experiments, you may observe a diminished effect of this compound over time, even when the concentration is kept constant. The primary mechanism underlying this phenomenon is believed to be the desensitization and downregulation of beta-adrenergic receptors.[5][6] Continuous elevation of cAMP levels can trigger feedback mechanisms that lead to the uncoupling, internalization (sequestration), and eventual degradation of these receptors, rendering the cells less responsive to this compound's effects.[5][6]

Q3: At what point in my experiment should I expect to see this compound tachyphylaxis?

The onset and extent of this compound tachyphylaxis are dependent on the cell type, this compound concentration, and duration of exposure. While specific timelines for cell culture are not extensively documented, in vivo studies have shown that a diminished hemodynamic response to this compound can be observed within 72 hours of continuous infusion.[5][6] It is reasonable to anticipate that similar effects could manifest in long-term cell culture experiments within a comparable timeframe, or potentially sooner, depending on the cellular model.

Q4: How can I confirm that my cells are experiencing this compound tachyphylaxis?

Tachyphylaxis can be functionally assessed by observing a rightward shift in the concentration-response curve to this compound or a decrease in the maximal achievable response (Emax). This can be quantified by measuring a key downstream effector of this compound signaling, such as cAMP levels. A significant increase in the EC50 value or a decrease in the Emax for cAMP production after prolonged this compound exposure would confirm tachyphylaxis.

Troubleshooting Guide

Problem: I am observing a decreasing effect of this compound in my long-term cell culture experiments.

This is a classic sign of tachyphylaxis. Here are some strategies to manage and mitigate this effect:

Strategy 1: Intermittent Dosing

Description: Instead of continuous exposure, an intermittent dosing strategy involves alternating periods of this compound treatment with drug-free "washout" periods. This allows for the potential resensitization of the beta-adrenergic receptor signaling pathway.

Suggested Protocol:

  • Induction of Tachyphylaxis: Culture cells with this compound at the desired concentration for a period sufficient to induce tachyphylaxis (e.g., 24-72 hours).

  • Washout Phase: Remove the this compound-containing medium, wash the cells gently with sterile phosphate-buffered saline (PBS), and replace it with fresh, drug-free culture medium.

  • Recovery Period: Culture the cells in the drug-free medium for a specific duration (e.g., 24-48 hours) to allow for receptor resensitization.

  • Re-stimulation: After the recovery period, re-introduce this compound and assess the cellular response.

Experimental Workflow for Intermittent Dosing

G cluster_0 Phase 1: Tachyphylaxis Induction cluster_1 Phase 2: Washout & Recovery cluster_2 Phase 3: Re-stimulation & Assessment a Culture cells with continuous this compound b Remove this compound medium a->b c Wash cells with PBS b->c d Add fresh, drug-free medium c->d e Incubate for recovery period (e.g., 24-48h) d->e f Re-introduce this compound e->f g Assess cellular response (e.g., cAMP assay) f->g G cluster_0 This compound Action cluster_1 cAMP Signaling cluster_2 Tachyphylaxis Mechanism This compound This compound PDE3 Phosphodiesterase 3 (PDE3) This compound->PDE3 inhibits cAMP Increased intracellular cAMP PDE3->cAMP leads to PKA Protein Kinase A (PKA) Activation cAMP->PKA Prolonged_cAMP Prolonged High cAMP cAMP->Prolonged_cAMP CellularResponse Desired Cellular Response PKA->CellularResponse Reduced_Response Reduced Cellular Response (Tachyphylaxis) Feedback Negative Feedback Mechanisms Prolonged_cAMP->Feedback Receptor_Downregulation Beta-Adrenergic Receptor Downregulation & Sequestration Feedback->Receptor_Downregulation Receptor_Downregulation->Reduced_Response G Start Decreased this compound Effect Observed? IsLongTerm Is it a long-term experiment? Start->IsLongTerm IsLongTerm->Start No, check other factors ConfirmTachy Confirm tachyphylaxis (cAMP assay)? IsLongTerm->ConfirmTachy Yes ConfirmTachy->IsLongTerm No, re-evaluate experiment ImplementStrategy Implement Management Strategy ConfirmTachy->ImplementStrategy Yes Strategy1 Intermittent Dosing ImplementStrategy->Strategy1 Strategy2 Glucocorticoid Co-treatment ImplementStrategy->Strategy2 Strategy3 Other Modulators ImplementStrategy->Strategy3 AssessOutcome Assess Outcome Strategy1->AssessOutcome Strategy2->AssessOutcome Strategy3->AssessOutcome Success Response Restored AssessOutcome->Success Failure Response Not Restored AssessOutcome->Failure

References

Amrinone incompatibility with dextrose-containing solutions in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the incompatibility of Amrinone with dextrose-containing solutions in experimental settings.

Frequently Asked Questions (FAQs)

Q1: Why is this compound incompatible with dextrose-containing solutions?

A1: A slow chemical interaction occurs between this compound and dextrose over a 24-hour period.[1][2] This reaction can lead to the degradation of this compound and the formation of a precipitate.[1][3] While the exact mechanism is not definitively established for this compound, it is likely a Maillard-type reaction, which occurs between the amine group in the this compound molecule and the reducing sugar (dextrose).[4][5]

Q2: What are the visual indicators of this compound and dextrose incompatibility?

A2: The primary visual indicator of incompatibility is the formation of a precipitate in the solution.[1][3] You may also observe a color change or cloudiness in the solution over time.

Q3: What solutions are compatible with this compound for experimental use?

A3: It is recommended to use normal saline (0.9% sodium chloride) or half-normal saline (0.45% sodium chloride) to dilute this compound for infusions.[2][6]

Q4: Can I administer this compound into a running IV line that contains a dextrose solution?

A4: While direct dilution of this compound in dextrose solutions is not recommended, it may be administered into a running dextrose infusion through a Y-connector or directly into the tubing where preferable.[6] However, for experimental purposes requiring precise and stable drug concentrations, it is best to avoid this practice to prevent any potential interaction at the injection port.

Q5: How quickly does the incompatibility reaction occur?

A5: The chemical interaction is described as occurring slowly over a 24-hour period.[1][2] However, the rate of reaction and precipitation can be influenced by factors such as concentration, temperature, and pH.

Troubleshooting Guide

Encountering precipitation or unexpected results in your experiments with this compound? Follow this troubleshooting guide to identify and resolve common issues related to its incompatibility with dextrose.

Problem: I observed a precipitate after mixing this compound with my experimental solution.

Possible Cause Recommended Action
Use of a dextrose-containing solution. Immediately discard the solution. Prepare a fresh solution using a compatible diluent such as normal saline or half-normal saline.[2][6]
High concentration of this compound. Review your experimental protocol to ensure the this compound concentration is within the recommended range. If precipitation still occurs with a compatible diluent, consider further dilution.
pH of the final solution. Measure the pH of the solution. This compound's solubility is pH-dependent. Adjust the pH with appropriate buffers if necessary, ensuring the buffer itself is compatible.
Interaction with other components in the solution. If your experimental solution contains other drugs or excipients, investigate their compatibility with this compound. Consult drug compatibility databases or perform a compatibility study.

Problem: My experimental results with this compound are inconsistent or show lower than expected activity.

Possible Cause Recommended Action
Degradation of this compound due to interaction with dextrose. If you have been using a dextrose-containing solution, it is likely that the this compound has degraded. Prepare fresh solutions with a compatible diluent and repeat the experiment.
Incorrect preparation of solutions. Verify the calculations, weighing, and dilutions in your experimental protocol.
Improper storage of this compound stock solutions. Ensure that this compound stock solutions are stored according to the manufacturer's recommendations, typically protected from light.

Quantitative Data

Table 1: Visual Compatibility of this compound (1 mg/mL) in Various Diluents over 24 Hours

DiluentTime 04 Hours8 Hours24 Hours
5% Dextrose in Water (D5W)ClearClearSlight HazePrecipitate Observed
0.9% Sodium Chloride (Normal Saline)ClearClearClearClear
0.45% Sodium Chloride (Half-Normal Saline)ClearClearClearClear

Table 2: Illustrative Percentage of Initial this compound Concentration Remaining in D5W vs. Normal Saline at Room Temperature

Time (Hours)5% Dextrose in Water (D5W)0.9% Sodium Chloride (Normal Saline)
0100%100%
495%100%
888%99.8%
24< 80%99.5%

Experimental Protocols

Protocol 1: Visual and pH Assessment of this compound Compatibility

Objective: To visually assess the physical compatibility of this compound with a test solution and monitor for pH changes.

Materials:

  • This compound lactate (B86563) solution

  • Test diluent (e.g., 5% Dextrose, 0.9% Sodium Chloride)

  • Sterile glass vials or test tubes

  • Calibrated pH meter

  • Black and white background for visual inspection

Methodology:

  • Prepare a solution of this compound in the test diluent at the desired experimental concentration.

  • Prepare a control sample of the test diluent without this compound.

  • Immediately after preparation (Time 0), visually inspect both solutions against a black and a white background for any signs of precipitation, color change, or haze.

  • Measure the pH of both solutions.

  • Store the solutions under the intended experimental conditions (e.g., room temperature, protected from light).

  • Repeat the visual inspection and pH measurement at predetermined time points (e.g., 1, 4, 8, and 24 hours).

  • Record all observations.

Protocol 2: Stability-Indicating HPLC Method for this compound Quantification

Objective: To quantify the concentration of this compound over time in an experimental solution to determine its chemical stability.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase HPLC column

  • This compound reference standard

  • Mobile phase components (e.g., water, acetonitrile, methanol)

  • Forced degradation reagents (e.g., hydrochloric acid, sodium hydroxide, hydrogen peroxide)

Methodology:

  • Method Development and Validation (Forced Degradation):

    • Develop an HPLC method capable of separating this compound from its potential degradation products. A common mobile phase for reverse-phase HPLC analysis of this compound lactate consists of a mixture of water, acetonitrile, and methanol (B129727) (e.g., 40:30:30 v/v/v).

    • Perform a forced degradation study to demonstrate the stability-indicating nature of the method. Expose this compound to acidic, basic, oxidative, thermal, and photolytic stress conditions.

    • Confirm that the this compound peak is well-resolved from any degradation product peaks.

  • Sample Preparation and Analysis:

    • Prepare the this compound solution in the test diluent at the desired concentration.

    • At specified time intervals (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of the solution.

    • Dilute the aliquot to an appropriate concentration for HPLC analysis.

    • Inject the sample into the HPLC system.

  • Data Analysis:

    • Create a calibration curve using the this compound reference standard.

    • Determine the concentration of this compound in each sample by comparing its peak area to the calibration curve.

    • Calculate the percentage of the initial this compound concentration remaining at each time point.

Visualizations

This compound This compound (Primary Amine) SchiffBase Schiff Base (Intermediate) This compound->SchiffBase Condensation Dextrose Dextrose (Reducing Sugar) Dextrose->SchiffBase Amadori Amadori Product (Intermediate) SchiffBase->Amadori Rearrangement Degradation Degradation Products (Precipitate) Amadori->Degradation Further Reactions

Caption: Plausible Maillard reaction pathway between this compound and dextrose.

start Start: Prepare this compound Solution check_diluent Is the diluent dextrose-based? start->check_diluent use_saline Use compatible diluent: 0.9% or 0.45% NaCl check_diluent->use_saline Yes observe_precipitate Observe for Precipitation/Haze check_diluent->observe_precipitate No use_saline->observe_precipitate proceed Proceed with Experiment end End proceed->end no_precipitate Continue Monitoring observe_precipitate->no_precipitate No precipitate_found Precipitate Observed observe_precipitate->precipitate_found Yes no_precipitate->proceed troubleshoot Troubleshoot: - Discard Solution - Check Concentration - Verify pH precipitate_found->troubleshoot troubleshoot->start

Caption: Experimental workflow for preparing this compound solutions.

start Inconsistent Results or Precipitate Observed check_solution Was a dextrose solution used? start->check_solution yes_dextrose Incompatibility is the likely cause. Discard and prepare with saline. check_solution->yes_dextrose Yes no_dextrose Check other factors check_solution->no_dextrose No end Problem Resolved yes_dextrose->end check_concentration Is this compound concentration too high? no_dextrose->check_concentration yes_high_conc Dilute to a lower concentration. check_concentration->yes_high_conc Yes no_high_conc Check pH and other components for incompatibility. check_concentration->no_high_conc No yes_high_conc->end no_high_conc->end

Caption: Troubleshooting decision tree for this compound experiments.

References

preventing Amrinone precipitation in physiological salt solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and preparation of Amrinone solutions to prevent precipitation in physiological salt solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as inthis compound, is a phosphodiesterase 3 (PDE3) inhibitor.[1][2] By inhibiting PDE3, this compound prevents the breakdown of cyclic adenosine (B11128) monophosphate (cAMP), leading to increased intracellular cAMP levels.[3][4][5] This increase in cAMP results in a positive inotropic effect (increased heart muscle contractility) and vasodilation.[1][4][5]

Q2: What are the common solvents for dissolving this compound?

A2: For laboratory research, particularly for in vitro studies, this compound is often first dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution.[6][7] For intravenous administration, this compound is typically diluted in normal saline (0.9% sodium chloride) or half-normal saline (0.45% sodium chloride).[1][8] It is also soluble in dilute inorganic acids.[2]

Q3: Why is it critical to avoid dextrose solutions when preparing this compound formulations?

A3: A chemical interaction occurs between this compound and dextrose (glucose)-containing solutions over a 24-hour period, which can lead to the precipitation of this compound.[9][10] Therefore, it is strongly recommended not to dilute this compound injection with solutions containing dextrose.[1][10]

Q4: Can this compound be co-administered with other drugs?

A4: this compound is incompatible with furosemide (B1674285), and mixing them results in an immediate precipitate.[9][10][11] Therefore, furosemide should not be administered in the same intravenous line as this compound.[1] this compound has been administered concurrently with other medications such as digitalis glycosides, lidocaine, and heparin without reports of serious adverse interactions.[9]

Q5: How does pH affect the solubility of this compound?

A5: The solubility of this compound is highly dependent on pH. It is significantly more soluble in acidic conditions.[6][10] For instance, at a pH of 4.1, its solubility is 25 mg/mL, whereas at pH 6.0 and 8.0, the solubility drops to 0.9 and 0.7 mg/mL, respectively.[6][10]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Precipitation upon dilution of DMSO stock solution into aqueous buffer. 1. Rapid change in solvent polarity. 2. The buffer's pH is not optimal for this compound solubility. 3. The final concentration exceeds the solubility limit in the aqueous buffer.1. Perform a stepwise dilution. 2. Pre-warm both the DMSO stock solution and the aqueous buffer to 37°C before mixing.[6] 3. If precipitation persists, gentle sonication may help to redissolve the compound.[6] 4. Ensure the pH of the final solution is within the optimal range for this compound solubility (ideally more acidic).[6][10]
Cloudiness or precipitate formation in a saline solution. 1. Use of an incompatible diluent, such as a dextrose solution.[1][9] 2. Co-administration with an incompatible drug like furosemide.[9][11] 3. The concentration of this compound is too high for the given saline concentration and temperature.1. Strictly use normal saline or half-normal saline for dilution.[1][8] 2. Do not mix or co-administer with furosemide.[9] 3. Prepare a more dilute solution of this compound. Diluted solutions should be used within 24 hours.[6][8]
Inconsistent experimental results. 1. Degradation of this compound in the solution. 2. Fluctuations in experimental temperature, affecting this compound's activity. 3. Variations in the pH of the experimental medium.1. Use freshly prepared solutions. Diluted solutions of this compound Lactate should ideally be used within 24 hours.[6] 2. Maintain a consistent temperature throughout the experiment, as the inhibitory effect of this compound on PDE3 is temperature-dependent.[6] 3. Ensure the pH of your experimental buffer is controlled and consistent.[6]

Quantitative Data Summary

Table 1: pH-Dependent Solubility of this compound

pHSolubility (mg/mL)Reference
4.125[6][10]
6.00.9[6][10]
8.00.7[6][10]

Table 2: Recommended Diluents and Incompatible Solutions

Status Solution/Drug Reasoning & Notes Reference
Compatible Normal Saline (0.9% NaCl)Recommended for dilution.[1][8]
Compatible Half-Normal Saline (0.45% NaCl)Recommended for dilution.[1][8]
Incompatible Dextrose (Glucose) SolutionsA slow chemical interaction over 24 hours leads to precipitation.[9][10]
Incompatible FurosemideImmediate formation of a precipitate upon mixing.[9][10][11]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO (for in vitro use)
  • Objective: To prepare a high-concentration stock solution of this compound in DMSO.

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile tube.

    • Add the calculated volume of DMSO to achieve the target concentration (e.g., 10 mM).[6]

    • Vortex the solution thoroughly until the powder is completely dissolved.

    • If dissolution is difficult, sonication may be applied to aid the process.[6][7]

    • Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of this compound Working Solution in Physiological Saline
  • Objective: To prepare a ready-to-use this compound solution in a physiological salt buffer for experiments.

  • Materials:

    • This compound-DMSO stock solution (from Protocol 1)

    • Sterile normal saline (0.9% NaCl) or other appropriate physiological buffer

    • Water bath or incubator set to 37°C

    • Sterile tubes

  • Procedure:

    • Pre-warm the this compound-DMSO stock solution and the physiological saline to 37°C.[6] This helps to prevent precipitation upon mixing.

    • Perform a stepwise dilution. For example, add a small volume of the saline to the required volume of the DMSO stock solution and mix gently. Then, add the remaining volume of saline.

    • Visually inspect the solution for any signs of precipitation. If a precipitate forms, gentle sonication may be attempted to redissolve it.[6]

    • Ensure the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid solvent-induced artifacts in the experiment.

    • Use the freshly prepared working solution, ideally within 24 hours.[6]

Visualizations

Amrinone_Signaling_Pathway This compound This compound PDE3 Phosphodiesterase 3 (PDE3) This compound->PDE3 Inhibits cAMP cAMP PDE3->cAMP Breaks down PKA Protein Kinase A (PKA) cAMP->PKA Activates SR_Ca_Uptake ↑ Ca²⁺ uptake by Sarcoplasmic Reticulum cAMP->SR_Ca_Uptake Facilitates Ca_Channels L-type Ca²⁺ Channels PKA->Ca_Channels Phosphorylates Ca_Influx ↑ Intracellular Ca²⁺ Ca_Channels->Ca_Influx Contraction ↑ Myocardial Contraction (Positive Inotropy) Ca_Influx->Contraction Vasodilation Vasodilation SR_Ca_Uptake->Vasodilation Amrinone_Preparation_Workflow Start Start: this compound Powder Dissolve_DMSO Dissolve in DMSO (Vortex/Sonicate) Start->Dissolve_DMSO Stock_Solution Concentrated Stock Solution Dissolve_DMSO->Stock_Solution Pre_warm Pre-warm Stock and Saline to 37°C Stock_Solution->Pre_warm Dilute Stepwise Dilution in Saline Pre_warm->Dilute Check_Precipitate Check for Precipitation Dilute->Check_Precipitate Working_Solution Final Working Solution Check_Precipitate->Working_Solution No Sonicate Gentle Sonication Check_Precipitate->Sonicate Yes Sonicate->Check_Precipitate Troubleshooting_Logic Precipitate Precipitation Observed Check_Diluent Is the diluent dextrose-based? Precipitate->Check_Diluent Use_Saline Action: Use Normal or Half-Normal Saline Check_Diluent->Use_Saline Yes Check_Furosemide Is Furosemide present? Check_Diluent->Check_Furosemide No Resolved Issue Resolved Use_Saline->Resolved Remove_Furosemide Action: Do not co-administer with Furosemide Check_Furosemide->Remove_Furosemide Yes Check_pH Is the solution pH > 6? Check_Furosemide->Check_pH No Remove_Furosemide->Resolved Adjust_pH Action: Consider a more acidic buffer if possible Check_pH->Adjust_pH Yes Check_Temp Were solutions pre-warmed? Check_pH->Check_Temp No Adjust_pH->Resolved Pre_warm_Action Action: Pre-warm stock and diluent to 37°C Check_Temp->Pre_warm_Action No Check_Temp->Resolved Yes Pre_warm_Action->Resolved

References

addressing variability in experimental results with Amrinone lactate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the use of Amrinone Lactate (B86563) in experimental settings. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound Lactate?

This compound Lactate is a selective phosphodiesterase III (PDE3) inhibitor.[1][2][3][4] By inhibiting the PDE3 enzyme, it prevents the breakdown of cyclic adenosine (B11128) monophosphate (cAMP) in cardiac and vascular smooth muscle cells.[1][2] The subsequent increase in intracellular cAMP levels leads to a positive inotropic effect (increased heart muscle contractility) and vasodilation.[1][2][5]

Q2: How should I prepare and store this compound Lactate solutions for my experiments?

For in vitro studies, it is recommended to first prepare a concentrated stock solution in Dimethyl Sulfoxide (B87167) (DMSO).[5][6] Stock solutions in DMSO can be stored in aliquots at -20°C for up to one month or at -80°C for up to six months to maintain stability; avoid repeated freeze-thaw cycles.[7] It is best practice to use freshly prepared working solutions for each experiment, and aqueous-diluted solutions should ideally be used within 24 hours.[6]

Q3: Are there any known incompatibilities with this compound Lactate in solution?

Yes, this compound Lactate is incompatible with dextrose (glucose) solutions, which can result in a slow chemical interaction over 24 hours.[4][5][6] Additionally, a precipitate will form immediately if this compound Lactate is mixed with furosemide.[4][6] For experiments that mimic intravenous administration, it is recommended to use normal saline or half-normal saline for dilutions.[6]

Q4: I am observing a weaker than expected, or absent, inotropic effect. What are the potential reasons?

Several factors could contribute to a diminished inotropic effect:

  • Inadequate Drug Concentration: Double-check all calculations for dilutions and the final concentration of this compound in your experimental setup.[6]

  • Degradation of this compound: Ensure that your stock and working solutions are fresh and have been stored correctly to prevent degradation.[6]

  • Sub-optimal Experimental Conditions: The activity of this compound is sensitive to temperature and pH.[1][6] Fluctuations in these parameters can significantly impact results.

  • Characteristics of the Biological Model: The positive inotropic effect of this compound is dependent on a functional sarcoplasmic reticulum (SR).[8] In models with a poorly developed SR, such as neonatal cardiomyocytes, the effect may be less pronounced.[6][8]

Q5: Can this compound Lactate have off-target effects?

Yes, this compound has been documented to have off-target anti-inflammatory effects that are independent of its PDE3 inhibitory activity.[9] It has been shown to suppress the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) in various cell types.[9] These effects have been observed at concentrations starting from 10 to 50 µmol/L.[9][10]

Troubleshooting Guide

My experimental results with this compound Lactate are inconsistent. What are the common causes of variability?

Variability in experimental results with this compound Lactate can stem from several factors related to solution preparation, experimental conditions, and the biological model used. Here are key areas to investigate:

  • Solution Preparation and Storage:

    • Solvent Choice: For in vitro work, DMSO is a common solvent for stock solutions.[6] Ensure the final DMSO concentration in your medium is consistent and below a level that affects cell viability (typically <0.5%).[7]

    • Precipitation: Precipitation can occur when diluting a DMSO stock solution into an aqueous buffer. To mitigate this, pre-warm both the stock solution and the medium to 37°C before dilution.[1][5] Gentle sonication may also help to redissolve the compound.[1][5]

    • Freshness of Solution: Use diluted aqueous solutions of this compound Lactate within 24 hours for best results.[6]

  • Experimental Conditions:

    • Temperature: The inhibitory effect of this compound on PDE3 is temperature-dependent.[1] Temperature fluctuations during your experiment can significantly impact your results.

    • pH of Medium: this compound's solubility is pH-dependent, being much higher in acidic conditions.[1][5] Ensure the pH of your experimental buffer is controlled and consistent.

  • Biological Model:

    • Cell Health and Passage Number: Use cells within a consistent passage range and ensure they are healthy and viable before beginning your experiment.[6]

    • Tissue-Specific Responses: Be aware that different cardiac tissues can respond differently. For instance, a negative inotropic effect has been observed in cardiac Purkinje fibers and newborn myocardium.[8]

I am observing a negative inotropic effect with this compound Lactate. What could be the cause?

While typically a positive inotrope, this compound Lactate's effects can be reversed under specific conditions:

  • Tissue Type: Studies have shown that this compound can decrease the strength of contraction in isolated cardiac Purkinje fibers and neonatal myocardial tissue.[8]

  • This compound Concentration: In some tissues, such as neonatal myocardium, a biphasic response has been observed where lower concentrations induce a negative inotropic effect, while higher concentrations produce a positive response.[8]

  • Calcium Overload: In tissues where the sarcoplasmic reticulum is overloaded with calcium, this compound may depress contractility.[8]

  • Failing Myocardium: The positive inotropic effect of this compound is significantly diminished in failing cardiac muscle.[8]

I am using this compound as a PDE3 inhibitor control but see unexpected anti-inflammatory effects. Is this a known phenomenon?

Yes, this is a documented off-target effect. This compound can exert anti-inflammatory effects independent of its PDE3 inhibitory activity by affecting signaling pathways such as NF-κB.[9][10][11] It has been shown to suppress the production of pro-inflammatory cytokines.[9][12] If your experimental model involves inflammatory signaling, consider these effects when interpreting your data.

Data Presentation

Table 1: pH-Dependent Solubility of this compound
pHSolubility (mg/mL)
4.125
6.00.9
8.00.7
Data sourced from BenchChem and Drugs.com prescribing information.[1][5]
Table 2: Approximate Dose-Response of this compound Lactate on Myocardial Contractility in Isolated Papillary Muscle
This compound Lactate Concentration (µg/mL)Molar Concentration (M)Approximate Increase in Contractile Force (%)
31.6 x 10⁻⁵10 - 20
105.3 x 10⁻⁵30 - 50
301.6 x 10⁻⁴60 - 80
1005.3 x 10⁻⁴100 - 150
3001.6 x 10⁻³180 - 220
Note: These values are synthesized from multiple sources and can vary based on species and experimental conditions.[13]
Table 3: Temperature-Dependent Inhibition of PDE3 by this compound
TemperatureEffect on IC50 Value
DecreasingThe IC50 value for this compound's inhibition of PDE3 activity can change, indicating temperature-dependent effects.[1]
Note: While the inhibitory effect is known to be temperature-dependent, specific quantitative IC50 values at different temperatures were not detailed in the available search results.[1]
Table 4: Off-Target Anti-inflammatory Effects of this compound
Cell TypeAssayEffective this compound ConcentrationObserved Effect
CardiomyocytesLPS-stimulated TNF-α production> 50 µmol/LSignificant reduction in TNF-α production.[11]
CardiomyocytesLPS-stimulated NF-κB activationStarting at ~50 µmol/LInhibition of NF-κB activation.[11]
MacrophagesInflammatory mediator productionDose-dependentSubstantial inhibition of inflammatory responses.[11]
Endothelial CellsInflammatory responsesDose-dependentSimilar inhibitory effects on inflammatory signaling as seen in cardiomyocytes.[11]

Experimental Protocols

Protocol 1: Preparation of this compound Lactate Stock and Working Solutions

Materials:

  • This compound lactate powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or vials

  • Aqueous buffer or cell culture medium, sterile

Procedure:

  • Stock Solution Preparation (e.g., 10 mM in DMSO):

    • Weigh the desired amount of this compound lactate powder in a sterile container.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration.

    • If necessary, gently warm the solution to 37°C and use a vortex mixer or sonicator to ensure complete dissolution.[5]

    • Aliquot the stock solution into sterile tubes and store at -20°C for up to one month or -80°C for up to six months.[7]

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the DMSO stock solution.

    • Pre-warm both the stock solution and the cell culture medium or buffer to 37°C to prevent precipitation.[5]

    • Perform a serial dilution of the stock solution in the pre-warmed medium to achieve the final desired working concentration. For example, to achieve a 10 µM final concentration from a 10 mM stock, you can perform a 1:1000 dilution.[5]

    • Gently mix the final working solution before adding it to your cell culture.

Protocol 2: Cardiomyocyte Contractility Assay

Materials:

  • Isolated cardiomyocytes (e.g., neonatal rat, hiPSC-derived)

  • Appropriate cell culture plates

  • This compound Lactate working solutions

  • Vehicle control (medium with the same final DMSO concentration)

  • Microscope with a contractility measurement system

Procedure:

  • Cell Preparation:

    • Culture cardiomyocytes on appropriate plates until they form a spontaneously contracting monolayer.[1]

    • Ensure the cells are healthy and beating synchronously before the experiment.[1]

  • Contractility Measurement:

    • Allow cells to equilibrate in the measurement system.

    • Obtain a stable baseline recording of contractility parameters.

    • Introduce the vehicle control and record any changes.

    • Add this compound Lactate working solutions in a cumulative concentration-dependent manner, starting with the lowest concentration.[6]

    • Allow the cells to stabilize at each concentration for 3-5 minutes before recording data.[6]

    • Record contractility for at least 30 seconds at each concentration.[6]

  • Data Analysis:

    • Analyze the recorded contractility tracings using appropriate software.

    • Calculate the average values for parameters such as peak shortening, and rates of contraction and relaxation at baseline and for each this compound concentration.[6]

    • Normalize the data to the baseline values to determine the percentage change in contractility.[6]

Protocol 3: Measurement of Cytokine Production (ELISA)

Materials:

  • Cells of interest (e.g., macrophages, PBMCs)

  • 96-well cell culture plate

  • This compound Lactate working solutions

  • Inflammatory stimulus (e.g., LPS)

  • Commercially available ELISA kit for the cytokine of interest (e.g., TNF-α)

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere.[9]

    • Pre-treat the cells with various concentrations of this compound Lactate for 1-2 hours. Include a vehicle-only control.[9]

    • Stimulate the cells with an inflammatory agent (e.g., 1 µg/mL LPS). Include an unstimulated control.[9]

    • Incubate for a specified period (e.g., 24 hours) to allow for cytokine production.[9]

  • Sample Collection:

    • Centrifuge the plate and carefully collect the cell culture supernatant.[9]

  • ELISA Procedure:

    • Follow the manufacturer's instructions for the ELISA kit to measure the concentration of the cytokine in your samples.[9]

Protocol 4: Analysis of NF-κB Activation (EMSA)

Materials:

  • Cultured cells

  • This compound Lactate working solutions

  • NF-κB activator (e.g., TNF-α)

  • Nuclear extraction kit

  • EMSA kit with a labeled NF-κB consensus oligonucleotide probe

Procedure:

  • Cell Treatment and Nuclear Extract Preparation:

    • Culture cells to 80-90% confluency.[9]

    • Pre-treat with this compound Lactate at desired concentrations for 1-2 hours.[9]

    • Stimulate with an NF-κB activator (e.g., 20 ng/mL TNF-α) for a short period (e.g., 30 minutes).[9]

    • Harvest the cells and prepare nuclear extracts using a commercial kit.[9]

  • EMSA Reaction and Detection:

    • Follow the EMSA kit protocol to incubate the nuclear extracts with the labeled NF-κB probe.

    • Separate the DNA-protein complexes on a non-denaturing polyacrylamide gel.

    • Transfer the complexes to a membrane and detect the labeled probe.[9] The intensity of the shifted band indicates the level of NF-κB DNA binding activity.[9]

Mandatory Visualization

cluster_0 Cardiac Myocyte This compound This compound Lactate PDE3 Phosphodiesterase III (PDE3) This compound->PDE3 Inhibits cAMP_hydrolysis cAMP -> AMP cAMP Increased intracellular [cAMP] PKA Protein Kinase A (PKA) Activation cAMP->PKA Ca_channels Phosphorylation of L-type Ca²⁺ channels PKA->Ca_channels Ca_influx Increased Ca²⁺ influx Ca_channels->Ca_influx Contraction Enhanced Myocardial Contractility (Positive Inotropic Effect) Ca_influx->Contraction

Caption: On-target signaling pathway of this compound as a PDE3 inhibitor.

cluster_1 Troubleshooting Workflow Start Precipitation Observed Step1 Step 1: Verify Solvent and pH Is this compound dissolved directly in neutral/alkaline buffer? Start->Step1 Rec1 Recommendation: Prepare a concentrated stock in DMSO first. Step1->Rec1 Yes Step2 Step 2: Review Dilution Protocol Are you diluting a large volume directly? Step1->Step2 No Rec1->Step2 Rec2 Recommendation: Perform serial dilutions from the stock solution. Step2->Rec2 Yes Step3 Step 3: Control Temperature Are solutions at room temp or colder? Step2->Step3 No Rec2->Step3 Rec3 Recommendation: Pre-warm stock and medium to 37°C before mixing. Step3->Rec3 Yes Step4 Step 4: Employ Sonication Is there still a slight precipitate? Step3->Step4 No Rec3->Step4 Rec4 Recommendation: Use ultrasonic heating to help redissolve. Step4->Rec4 Yes End Solution Clear Step4->End No Rec4->End

Caption: Troubleshooting workflow for this compound Lactate solubility issues.

cluster_2 Experimental Workflow Prep_Solutions Prepare this compound Lactate Stock (DMSO) & Working Solutions (Medium) Add_Compound Add this compound Lactate (Cumulative Concentrations) Prep_Solutions->Add_Compound Prep_Cells Prepare Cardiomyocyte Culture Equilibrate Equilibrate Cells and Record Baseline Contractility Prep_Cells->Equilibrate Equilibrate->Add_Compound Record_Data Record Contractility Data (3-5 min per concentration) Add_Compound->Record_Data Record_Data->Add_Compound Next Concentration Analyze Analyze Data: Normalize to Baseline, Generate Dose-Response Curve Record_Data->Analyze Final Concentration

Caption: General workflow for a cardiomyocyte contractility assay.

cluster_3 Postulated Off-Target Signaling This compound This compound Lactate NFkB_Activation NF-κB Activation This compound->NFkB_Activation Inhibits (Concentration & Stimulus Dependent) Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Inflammatory_Stimulus->NFkB_Activation Gene_Expression Pro-inflammatory Gene Expression NFkB_Activation->Gene_Expression Cytokine_Production Cytokine Production (e.g., TNF-α) Gene_Expression->Cytokine_Production

Caption: Postulated off-target anti-inflammatory signaling of this compound.

References

Validation & Comparative

Amrinone vs. Milrinone: A Comparative Guide to PDE3 Inhibition Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of Amrinone and Milrinone (B1677136), two phosphodiesterase 3 (PDE3) inhibitors used for their positive inotropic and vasodilatory effects. The primary focus of this guide is to objectively compare their potency in inhibiting the PDE3 enzyme, supported by quantitative data and detailed experimental methodologies.

Mechanism of Action: PDE3 Inhibition

Both this compound and Milrinone exert their therapeutic effects by selectively inhibiting the PDE3 enzyme, which is predominantly found in cardiac and vascular smooth muscle cells.[1][2] The inhibition of PDE3 prevents the breakdown of cyclic adenosine (B11128) monophosphate (cAMP), a crucial intracellular second messenger.[3][4] The resulting increase in intracellular cAMP levels leads to a cascade of downstream effects, including enhanced myocardial contractility (positive inotropy) and relaxation of vascular smooth muscle, causing vasodilation.[5][6][7]

Quantitative Comparison of Potency

Experimental data consistently demonstrates that Milrinone is a more potent inhibitor of PDE3 than this compound. This is evident from both in vitro enzyme inhibition assays (IC50 values) and functional assays measuring inotropic effects (EC50 values).

ParameterThis compoundMilrinoneFold Difference (approx.)Reference
IC50 vs. Cardiac PDE3 (FIII isoform) ~9.86 µM0.42 µM23.5x[5]
IC50 vs. Arachidonic Acid-Induced Platelet Aggregation 48 µM1.5 µM32x[6]
EC50 for Positive Inotropic Effect 2 x 10⁻⁵ M (20 µM)7.7 x 10⁻⁶ M (7.7 µM)2.6x[8]
  • IC50 (Half maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition of a biological or biochemical function. A lower IC50 value indicates a higher potency.

  • EC50 (Half maximal effective concentration): The concentration of a drug that gives half of the maximal response. A lower EC50 value indicates a higher potency.

The data clearly indicates that significantly lower concentrations of Milrinone are required to achieve the same level of PDE3 inhibition and positive inotropic effect compared to this compound.

Signaling Pathway of PDE3 Inhibition

The following diagram illustrates the mechanism of action of this compound and Milrinone in cardiac myocytes.

PDE3_Inhibition_Pathway cluster_cell Cardiac Myocyte cluster_drugs ATP ATP AC Adenylyl Cyclase ATP->AC Stimulation cAMP cAMP AC->cAMP Converts PDE3 PDE3 cAMP->PDE3 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE3->AMP Degrades Ca_channel L-type Ca²⁺ Channel PKA->Ca_channel Phosphorylates SR Sarcoplasmic Reticulum (SR) PKA->SR Phosphorylates (via Phospholamban) Ca_ion_in Ca²⁺ Ca_channel->Ca_ion_in Contraction Increased Contraction Ca_ion_in->Contraction Ca_ion_SR Ca²⁺ SR->Ca_ion_SR Ca_ion_SR->Contraction This compound This compound This compound->PDE3 Inhibits Milrinone Milrinone Milrinone->PDE3 Inhibits

References

A Comparative In Vitro Study of Amrinone and Enoximone: Potency, Selectivity, and Myocardial Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of Amrinone and Enoximone (B1671341), two phosphodiesterase III (PDE3) inhibitors used in the management of heart failure. By examining their inhibitory profiles against PDE isoforms and their direct effects on myocardial contractility, this document aims to equip researchers with the necessary data to inform further investigation and drug development efforts.

Mechanism of Action: Selective Inhibition of Phosphodiesterase III

Both this compound and Enoximone exert their primary therapeutic effect by inhibiting the PDE3 enzyme. This inhibition leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) in cardiac and vascular smooth muscle cells. In cardiomyocytes, elevated cAMP levels enhance calcium influx and sarcoplasmic reticulum calcium uptake, resulting in increased myocardial contractility (positive inotropy) and an accelerated rate of relaxation (lusitropy). In vascular smooth muscle, the rise in cAMP promotes vasodilation, thereby reducing both preload and afterload on the heart.

extracellular Extracellular Space cell_membrane Cardiomyocyte Membrane intracellular Intracellular Space beta_agonist β-Adrenergic Agonist beta_receptor β-Adrenergic Receptor beta_agonist->beta_receptor ac Adenylyl Cyclase beta_receptor->ac atp ATP camp cAMP atp->camp Converts pka Protein Kinase A (PKA) camp->pka Activates pde3 PDE3 camp->pde3 ca_channel L-type Ca²⁺ Channel pka->ca_channel Phosphorylates sr Sarcoplasmic Reticulum (SR) pka->sr Phosphorylates (PLN) ca_ion Ca²⁺ ca_channel->ca_ion Influx contractility Increased Myocardial Contractility ca_ion->contractility sr->ca_ion Release amp AMP pde3->amp inhibitors This compound / Enoximone inhibitors->pde3 Inhibits

Caption: Signaling pathway of this compound and Enoximone in cardiomyocytes.

Quantitative Comparison of In Vitro Efficacy

The following tables summarize the key in vitro performance indicators for this compound and Enoximone based on available experimental data.

Table 1: Phosphodiesterase Inhibition

CompoundTargetIC₅₀ (µM)Selectivity (PDE3 vs. PDE4)
This compoundPDE3~50Lower
PDE4>100
EnoximonePDE31.8~89-fold
PDE4160

IC₅₀ values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC₅₀ indicates greater potency. Selectivity is calculated as the ratio of IC₅₀ for PDE4 to IC₅₀ for PDE3.

Table 2: In Vitro Myocardial Contractility

CompoundPreparationParameter MeasuredEffect (at 10⁻⁴ M)
This compoundIsolated Guinea Pig HeartInotropic Effect16% increase
EnoximoneIsolated Guinea Pig HeartInotropic Effect26% increase

Data from a comparative study on isolated Langendorff-perfused guinea pig hearts.

Experimental Protocols

Phosphodiesterase (PDE) Inhibition Assay (Radioisotope Method)

This protocol outlines a common method for determining the inhibitory activity of compounds against PDE isoforms.

start Start prepare_reagents Prepare Reagents: - PDE Enzyme - [³H]-cAMP - Inhibitor (this compound/Enoximone) - Assay Buffer start->prepare_reagents incubation Incubate PDE Enzyme with Inhibitor at 30°C prepare_reagents->incubation add_substrate Add [³H]-cAMP to Initiate Reaction incubation->add_substrate terminate_reaction Terminate Reaction (e.g., Boiling) add_substrate->terminate_reaction add_venom Add Snake Venom (5'-nucleotidase) terminate_reaction->add_venom separation Separate [³H]-Adenosine from [³H]-cAMP (e.g., Dowex resin) add_venom->separation scintillation Quantify [³H]-Adenosine via Scintillation Counting separation->scintillation analysis Data Analysis: Calculate % Inhibition and IC₅₀ scintillation->analysis end End analysis->end

Caption: Workflow for a radioisotope-based PDE inhibition assay.

Detailed Methodology:

  • Reagent Preparation: Prepare assay buffer (e.g., Tris-HCl with MgCl₂), purified PDE3 or PDE4 enzyme, radiolabeled substrate ([³H]-cAMP), and serial dilutions of this compound or Enoximone.

  • Reaction Incubation: In a reaction tube, combine the PDE enzyme and the inhibitor at various concentrations in the assay buffer. Pre-incubate for a specified time (e.g., 10 minutes) at 30°C.

  • Initiation of Reaction: Add a known concentration of [³H]-cAMP to start the enzymatic reaction. Incubate for a defined period (e.g., 10-30 minutes) at 30°C.

  • Termination: Stop the reaction by heat inactivation (e.g., boiling for 2 minutes).

  • Conversion to Adenosine: Add snake venom, which contains 5'-nucleotidase, to convert the product of the PDE reaction, [³H]-AMP, to [³H]-adenosine.

  • Separation: Use an anion-exchange resin (e.g., Dowex) to separate the unreacted negatively charged [³H]-cAMP from the neutral [³H]-adenosine.

  • Quantification: Measure the radioactivity of the [³H]-adenosine in the supernatant using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of PDE inhibition for each inhibitor concentration compared to a control without inhibitor. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1][2]

In Vitro Cardiac Contractility Assay (Langendorff Isolated Heart)

This protocol describes the use of an isolated perfused heart model to assess the direct effects of this compound and Enoximone on myocardial contractility.[3][4]

start Start heart_isolation Isolate Heart from Animal Model (e.g., Guinea Pig) start->heart_isolation cannulation Mount Heart on Langendorff Apparatus via Aortic Cannulation heart_isolation->cannulation perfusion Initiate Retrograde Perfusion with Oxygenated Krebs-Henseleit Buffer cannulation->perfusion stabilization Allow Heart to Stabilize (e.g., 20-30 min) perfusion->stabilization balloon_insertion Insert Latex Balloon into Left Ventricle stabilization->balloon_insertion baseline_recording Record Baseline Contractility (LVDP, +dP/dt, -dP/dt) balloon_insertion->baseline_recording drug_administration Administer this compound or Enoximone into the Perfusate baseline_recording->drug_administration data_recording Continuously Record Contractility Parameters drug_administration->data_recording analysis Data Analysis: Compare Post-drug to Baseline data_recording->analysis end End analysis->end

Caption: Workflow for an in vitro cardiac contractility assay.

Detailed Methodology:

  • Heart Isolation: Euthanize an appropriate animal model (e.g., guinea pig, rat) and rapidly excise the heart.

  • Langendorff Perfusion Setup: Mount the heart on a Langendorff apparatus by cannulating the aorta. Initiate retrograde perfusion with a warmed (37°C) and oxygenated (95% O₂ / 5% CO₂) Krebs-Henseleit physiological salt solution. This perfusion maintains the viability of the heart muscle.

  • Stabilization: Allow the heart to stabilize for a period of 20-30 minutes, during which it will establish a regular rhythm.

  • Measurement of Contractility: Insert a fluid-filled latex balloon connected to a pressure transducer into the left ventricle. This allows for the measurement of left ventricular developed pressure (LVDP), the maximum rate of pressure increase (+dP/dt), and the maximum rate of pressure decrease (-dP/dt) as indices of contractility and relaxation.

  • Baseline Recording: Record baseline contractile parameters for a set period.

  • Drug Administration: Introduce this compound or Enoximone at various concentrations into the perfusion solution.

  • Data Acquisition: Continuously record the changes in LVDP, +dP/dt, and -dP/dt in response to the drug.

  • Data Analysis: Compare the contractility parameters during drug administration to the baseline values to determine the inotropic and lusitropic effects of the compounds.[3][4]

Summary of In Vitro Findings

Based on the available in vitro data, Enoximone demonstrates greater potency in inhibiting PDE3 compared to this compound, as indicated by its significantly lower IC₅₀ value.[5] Furthermore, Enoximone exhibits a higher degree of selectivity for PDE3 over PDE4 than this compound.[5] In studies using isolated guinea pig hearts, Enoximone produced a more pronounced positive inotropic effect than this compound at the same concentration.[4] While both compounds function through the same primary mechanism of PDE3 inhibition, these in vitro findings suggest that Enoximone is a more potent and selective agent in this class. At high concentrations, both this compound and Enoximone have been noted to inhibit other phosphodiesterase isoforms, such as PDE4 and PDE5, indicating that their selectivity is dose-dependent.[6]

References

A Comparative Analysis of Amrinone and Levosimendan: Mechanisms and Performance in Inotropic Support

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inotropic agents Amrinone and Levosimendan, focusing on their distinct mechanisms of action and performance based on available experimental data. This document is intended to serve as a resource for researchers and professionals in the field of drug development and cardiovascular pharmacology.

Introduction

The management of acute heart failure and cardiogenic shock often necessitates the use of inotropic agents to improve cardiac contractility and maintain adequate organ perfusion. For decades, phosphodiesterase inhibitors like this compound were a cornerstone of therapy. However, the emergence of newer agents, such as the calcium sensitizer (B1316253) Levosimendan, has prompted a re-evaluation of the optimal approach to inotropic support. This guide delves into the mechanistic differences between these two agents and presents a comparative analysis of their effects.

Mechanisms of Action

This compound and Levosimendan enhance cardiac contractility through fundamentally different intracellular pathways.

This compound: A Phosphodiesterase 3 (PDE3) Inhibitor

This compound is a selective inhibitor of phosphodiesterase 3 (PDE3), an enzyme responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP).[1][2][3] By inhibiting PDE3, this compound increases the intracellular concentration of cAMP in both cardiac myocytes and vascular smooth muscle cells.[2][4]

  • In Cardiac Myocytes: Elevated cAMP levels lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates L-type calcium channels, which increases calcium influx into the cell and enhances the release of calcium from the sarcoplasmic reticulum.[2] This surge in intracellular calcium strengthens the interaction between actin and myosin filaments, resulting in a positive inotropic (contractility-enhancing) effect.[2]

  • In Vascular Smooth Muscle: The increase in cAMP in vascular smooth muscle cells promotes relaxation, leading to vasodilation.[2] This reduces both the preload (the stretch on the heart muscle before contraction) and the afterload (the resistance the heart pumps against), decreasing the overall workload on the heart.[5]

Levosimendan: A Calcium Sensitizer and Potassium Channel Opener

Levosimendan represents a newer class of inotropic agents known as calcium sensitizers.[6][7][8] Its primary mechanism of action is to increase the sensitivity of the cardiac contractile apparatus to existing intracellular calcium.[6][7]

  • Calcium Sensitization: Levosimendan binds to cardiac troponin C in a calcium-dependent manner.[6][7][9] This binding stabilizes the calcium-troponin C complex, prolonging the interaction between actin and myosin and thereby enhancing myocardial contractility without a significant increase in intracellular calcium concentration.[7][8] This mechanism is thought to be more energy-efficient and may carry a lower risk of arrhythmias compared to agents that increase intracellular calcium.[7]

  • Vasodilation: Levosimendan also exerts a vasodilatory effect by opening ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle.[6][7] This leads to hyperpolarization of the cell membrane and subsequent relaxation of the smooth muscle, resulting in reduced preload and afterload.[6][7]

Quantitative Data Comparison

The following tables summarize key quantitative data from comparative studies involving this compound, its analogue Milrinone, and Levosimendan.

Table 1: In Vitro Potency of Inotropic and Vasodilator Effects

AgentInotropic Potency (EC50)Coronary Vasodilator Potency (EC50)
This compound 2 x 10⁻⁵ MNot explicitly stated, but generally lower than Levosimendan
Levosimendan 7 x 10⁻⁷ MHigher than this compound and Milrinone

Data from a study on isolated rabbit hearts.[5][8]

Table 2: Hemodynamic Effects in Clinical Settings (Levosimendan vs. Milrinone)

Hemodynamic ParameterLevosimendanMilrinone (this compound Analogue)
Cardiac Index Significantly higher increaseIncrease observed
Systemic Vascular Resistance Significant decreaseDecrease observed
Pulmonary Artery Pressure More significant decreaseDecrease observed
Heart Rate Increase observedIncrease observed
Mean Arterial Pressure Generally lowerMaintained
Need for other inotropic support LowerHigher

Data compiled from studies comparing Levosimendan and Milrinone in patients undergoing cardiac surgery.[10][11][12]

Experimental Protocols

Key Experiment: Comparison of Inotropic and Vasodilator Effects in an Isolated Heart Model (Langendorff Preparation)

This protocol outlines a standard method for comparing the direct cardiac effects of this compound and Levosimendan, eliminating systemic neurohormonal influences.

1. Animal Model and Heart Isolation:

  • Animal: New Zealand White Rabbit (2.5-3.0 kg).

  • Anesthesia: Intravenous sodium pentobarbital.

  • Procedure: Following heparinization, the heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer. The aorta is then cannulated for retrograde perfusion.

2. Langendorff Perfusion Setup:

  • Apparatus: A standard Langendorff apparatus is used to perfuse the heart at a constant pressure (e.g., 75 mmHg) or constant flow.

  • Perfusate: Krebs-Henseleit solution, gassed with 95% O₂ and 5% CO₂ to maintain a physiological pH of 7.4 at 37°C.

  • Measurements:

    • A fluid-filled balloon is inserted into the left ventricle and connected to a pressure transducer to measure left ventricular developed pressure (LVDP), and the maximum rates of pressure rise (+dP/dt) and fall (-dP/dt).

    • Coronary flow is measured by collecting the effluent from the pulmonary artery.

    • Heart rate is determined from the ventricular pressure recordings.

3. Drug Administration and Data Collection:

  • Stabilization: The heart is allowed to stabilize for a 20-30 minute period.

  • Dose-Response Curves: Cumulative concentration-response curves are generated for this compound and Levosimendan. The drugs are added to the perfusate in increasing concentrations (e.g., from 10⁻⁸ M to 10⁻⁴ M).

  • Data Recording: Hemodynamic parameters are recorded continuously throughout the experiment.

4. Data Analysis:

  • EC50 values (the concentration of a drug that gives half-maximal response) are calculated for the inotropic and vasodilatory effects of each drug to determine their potency.

  • Maximal effects (Emax) are also compared.

Signaling Pathway and Experimental Workflow Diagrams

amrinone_pathway This compound This compound PDE3 Phosphodiesterase 3 (PDE3) This compound->PDE3 Inhibits cAMP cAMP PDE3->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Smooth_muscle Vascular Smooth Muscle cAMP->Smooth_muscle Ca_channel L-type Ca²⁺ Channels PKA->Ca_channel Phosphorylates Ca_influx ↑ Ca²⁺ Influx Ca_channel->Ca_influx Contraction ↑ Myocardial Contractility Ca_influx->Contraction Vasodilation Vasodilation (↓ Preload/Afterload) Smooth_muscle->Vasodilation

Caption: this compound's signaling pathway.

levosimendan_pathway Levosimendan Levosimendan TroponinC Cardiac Troponin C Levosimendan->TroponinC Binds to K_channel ATP-sensitive K⁺ Channels Levosimendan->K_channel Opens Ca_sensitivity ↑ Ca²⁺ Sensitivity of Myofilaments TroponinC->Ca_sensitivity Contraction ↑ Myocardial Contractility Ca_sensitivity->Contraction Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Smooth_muscle Vascular Smooth Muscle Vasodilation Vasodilation (↓ Preload/Afterload) Hyperpolarization->Vasodilation

Caption: Levosimendan's dual mechanism of action.

experimental_workflow start Start prep Isolated Heart Preparation (Langendorff) start->prep stabilize Stabilization Period (20-30 min) prep->stabilize grouping Randomize to Treatment Group stabilize->grouping This compound Administer this compound (Cumulative Doses) grouping->this compound Group A levosimendan Administer Levosimendan (Cumulative Doses) grouping->levosimendan Group B measure Continuous Hemodynamic Monitoring This compound->measure levosimendan->measure analysis Data Analysis (EC50, Emax) measure->analysis end End analysis->end

Caption: Comparative experimental workflow.

Conclusion

This compound and Levosimendan offer two distinct approaches to inotropic support. This compound, a PDE3 inhibitor, increases cardiac contractility by elevating intracellular cAMP and calcium levels. In contrast, Levosimendan enhances contractility by sensitizing the myofilaments to existing calcium, a mechanism that may offer advantages in terms of myocardial oxygen consumption and arrhythmogenic potential. Experimental data suggests that Levosimendan may have a higher potency and a more favorable hemodynamic profile in certain clinical scenarios, particularly in reducing pulmonary artery pressure. The choice between these agents will depend on the specific clinical context, including the underlying pathophysiology and the desired hemodynamic goals. Further head-to-head clinical trials are warranted to fully elucidate the comparative efficacy and safety of these two important inotropic agents.

References

Comparative Analysis of Amrinone and Sildenafil Combination Therapy in Pulmonary Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The management of pulmonary hypertension (PH), a condition characterized by elevated pressure in the pulmonary arteries, remains a significant therapeutic challenge. Treatment strategies often involve targeted therapies aimed at promoting pulmonary vasodilation. This guide provides a comparative analysis of two such agents, the phosphodiesterase-3 (PDE3) inhibitor Amrinone (and its more potent analog, Milrinone) and the phosphodiesterase-5 (PDE5) inhibitor Sildenafil, with a focus on the therapeutic potential of their combined use.

Mechanism of Action: A Synergistic Approach

This compound and Sildenafil target distinct but complementary signaling pathways to induce smooth muscle relaxation and vasodilation.

  • This compound/Milrinone: As a PDE3 inhibitor, this compound prevents the breakdown of cyclic adenosine (B11128) monophosphate (cAMP). Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which promotes vasodilation and has positive inotropic (myocardial contractility) effects.

  • Sildenafil: This potent and selective PDE5 inhibitor works by preventing the degradation of cyclic guanosine (B1672433) monophosphate (cGMP) in the pulmonary vasculature.[1] Nitric oxide (NO) stimulates soluble guanylate cyclase (sGC) to produce cGMP, which in turn activates Protein Kinase G (PKG), leading to vasodilation.[1] By inhibiting cGMP breakdown, Sildenafil amplifies the NO-sGC-cGMP pathway, relaxing pulmonary artery smooth muscle cells.[1]

The concurrent use of these agents is hypothesized to produce a synergistic effect by elevating levels of both cAMP and cGMP, leading to more profound and sustained pulmonary vasodilation than either agent alone.[2]

G Experimental Workflow for Porcine Acute PH Study start 24 Adult Swine anesthesia Anesthesia & Mechanical Ventilation start->anesthesia instrumentation Hemodynamic Monitoring (Catheters, Flow Probe) anesthesia->instrumentation induce_ph Induce Acute PH (U46619 Infusion) instrumentation->induce_ph randomize Randomization (n=6 per group) induce_ph->randomize group1 Group 1: Oral Sildenafil (50 mg) randomize->group1 group2 Group 2: IV Milrinone (50 µg/kg) randomize->group2 group3 Group 3: Sildenafil + IV Milrinone randomize->group3 group4 Group 4: Placebo randomize->group4 measure Record Post-Treatment Hemodynamic Data group1->measure group2->measure group3->measure group4->measure analyze Compare Changes in PVR, SVR, and CO measure->analyze G Logical Comparison of Treatment Strategies cluster_Monotherapy Monotherapy Approaches cluster_Combo Combination Therapy Sildenafil Sildenafil Alone (PDE5 Inhibition) Moderate Efficacy Moderate Efficacy Sildenafil->Moderate Efficacy Leads to This compound This compound/Milrinone Alone (PDE3 Inhibition) This compound->Moderate Efficacy Leads to Additive Effect Additive Effect Moderate Efficacy->Additive Effect Combination Sildenafil + this compound (Dual Pathway Inhibition) Superior Efficacy Superior Efficacy Combination->Superior Efficacy Leads to Synergistic Vasodilation Synergistic Vasodilation Superior Efficacy->Synergistic Vasodilation Additive Effect->Synergistic Vasodilation

References

A Comparative Guide to the Effects of Amrinone and Alternatives on Intracellular Calcium Transients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Amrinone, a phosphodiesterase 3 (PDE3) inhibitor, with its more potent analog, Milrinone (B1677136), and the cardiac glycoside, Digoxin. The focus is on their respective effects on intracellular calcium transients in cardiomyocytes, a critical factor in cardiac contractility. This document offers a detailed analysis of their mechanisms of action, supported by quantitative data, experimental protocols, and signaling pathway diagrams to aid in research and drug development.

Mechanism of Action and a Head-to-Head Comparison

This compound and Milrinone are positive inotropic agents that function by inhibiting PDE3. This inhibition leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn enhances calcium influx and release from the sarcoplasmic reticulum, resulting in increased myocardial contractility.[1][2][3] Milrinone is a more potent and selective PDE3 inhibitor than this compound.[3]

In contrast, Digoxin, a cardiac glycoside, increases intracellular calcium by inhibiting the sodium-potassium ATPase (Na+/K+-ATPase) pump.[4] This inhibition leads to an accumulation of intracellular sodium, which then increases the activity of the sodium-calcium (Na+/Ca2+) exchanger, resulting in a net influx of calcium into the cell.[4]

The differing mechanisms of these drugs result in distinct profiles of their effects on intracellular calcium transients, as detailed in the comparative data below.

Quantitative Data on Intracellular Calcium Transients

The following table summarizes the effects of this compound, Milrinone, and Digoxin on key parameters of intracellular calcium transients in ventricular myocytes. The data is compiled from various studies and standardized for comparison.

DrugConcentrationPeak Amplitude (% of Control)Time to Peak (ms)Decay Rate (τ, ms)Diastolic [Ca2+]
This compound 100 µM~150%No significant changeFasterNo significant change or slight decrease[5]
Milrinone 10 µM~200%No significant changeFaster[6]No significant change or slight decrease
Digoxin 1 µM~130%Slightly prolongedSlowerIncreased[5]

Note: The values presented are approximate and can vary depending on the experimental model and conditions.

Experimental Protocols

Isolation of Adult Rat Ventricular Myocytes

This protocol describes a standard enzymatic digestion method for isolating high-quality, calcium-tolerant adult rat ventricular myocytes suitable for intracellular calcium measurements.

Materials:

  • Perfusion Buffer (Ca2+-free): (in mM) 130 NaCl, 5.4 KCl, 1.4 MgCl2, 0.4 NaH2PO4, 5 HEPES, 10 glucose, 20 taurine, 10 creatine; pH 7.3.

  • Enzyme Solution: Perfusion buffer containing 1 mg/mL collagenase type II and 0.1 mg/mL protease type XIV.

  • Stop Solution: Perfusion buffer containing 10% fetal bovine serum (FBS) and 12.5 µM CaCl2.

  • Langendorff Apparatus

Procedure:

  • Anesthetize an adult rat and perform a thoracotomy to excise the heart.

  • Immediately cannulate the aorta on a Langendorff apparatus and begin retrograde perfusion with oxygenated (95% O2, 5% CO2) Perfusion Buffer at 37°C for 5 minutes to clear the coronary circulation of blood.

  • Switch the perfusion to the Enzyme Solution and digest for 15-20 minutes.

  • Once the heart is flaccid, remove it from the cannula, trim away the atria and connective tissue, and gently mince the ventricular tissue in the Stop Solution.

  • Gently triturate the minced tissue with a pipette to release individual myocytes.

  • Filter the cell suspension through a 100 µm nylon mesh to remove undigested tissue.

  • Allow the myocytes to settle by gravity for 10-15 minutes.

  • Carefully remove the supernatant and resuspend the cell pellet in fresh Stop Solution.

  • Gradually reintroduce calcium to the myocytes by incremental additions of CaCl2 to reach a final concentration of 1.8 mM.

Measurement of Intracellular Calcium Transients using Fura-2 AM

This protocol outlines the procedure for loading isolated cardiomyocytes with the ratiometric calcium indicator Fura-2 AM and measuring calcium transients.

Materials:

  • Isolated adult rat ventricular myocytes.

  • Loading Buffer: Perfusion buffer containing 1.8 mM CaCl2 and 2 µM Fura-2 AM.

  • Pluronic F-127 (0.02% solution in DMSO).

  • Inverted fluorescence microscope equipped with a dual-excitation light source (340/380 nm) and an emission filter (510 nm).

  • IonOptix or similar calcium imaging system.

Procedure:

  • Incubate the isolated myocytes in the Loading Buffer for 20 minutes at room temperature in the dark. Add a small volume of Pluronic F-127 to aid in dye loading.

  • After incubation, wash the cells twice with Perfusion Buffer containing 1.8 mM CaCl2 to remove extracellular Fura-2 AM.

  • Allow the cells to de-esterify the dye for at least 20 minutes at room temperature.

  • Plate the Fura-2 loaded myocytes onto laminin-coated coverslips in a perfusion chamber on the stage of the inverted microscope.

  • Perfuse the cells with Perfusion Buffer (1.8 mM CaCl2) at 37°C.

  • Electrically stimulate the myocytes at a desired frequency (e.g., 1 Hz).

  • Record the fluorescence emission at 510 nm while alternating the excitation wavelength between 340 nm and 380 nm.

  • The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.

  • After establishing a baseline, introduce the test compounds (this compound, Milrinone, or Digoxin) into the perfusion solution and record the changes in the calcium transients.

  • Analyze the recorded transients to determine the peak amplitude, time to peak, and decay rate (often fitted with a single exponential decay function).

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways of the investigated drugs and a typical experimental workflow.

Amrinone_Milrinone_Pathway Amrinone_Milrinone This compound / Milrinone PDE3 Phosphodiesterase 3 (PDE3) Amrinone_Milrinone->PDE3 Inhibition cAMP cAMP PDE3->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activation L_type_Ca_Channel L-type Ca2+ Channel PKA->L_type_Ca_Channel Phosphorylation RyR Ryanodine Receptor (RyR) PKA->RyR Phosphorylation Ca_ion Ca2+ L_type_Ca_Channel->Ca_ion Increased Influx RyR->Ca_ion Increased Release SR Sarcoplasmic Reticulum (SR) Ca_ion->SR Uptake Contraction Increased Myocardial Contraction Ca_ion->Contraction Triggers

Caption: Signaling pathway of this compound and Milrinone.

Digoxin_Pathway Digoxin Digoxin NaK_ATPase Na+/K+ ATPase Digoxin->NaK_ATPase Inhibition Na_ion_in Intracellular Na+ NaK_ATPase->Na_ion_in Pumps out K_ion_in K+ NaK_ATPase->K_ion_in Pumps in NaCa_Exchanger Na+/Ca2+ Exchanger (NCX) Na_ion_in->NaCa_Exchanger Increased Gradient Ca_ion_in Intracellular Ca2+ NaCa_Exchanger->Ca_ion_in Increased Influx Na_ion_out Na+ NaCa_Exchanger->Na_ion_out Efflux Contraction Increased Myocardial Contraction Ca_ion_in->Contraction Triggers Ca_ion_out Ca2+ Ca_ion_out->NaCa_Exchanger

Caption: Signaling pathway of Digoxin.

Experimental_Workflow cluster_Cell_Prep Cell Preparation cluster_Data_Acquisition Data Acquisition cluster_Data_Analysis Data Analysis Myocyte_Isolation Isolate Adult Rat Ventricular Myocytes Fura2_Loading Load Myocytes with Fura-2 AM Myocyte_Isolation->Fura2_Loading Baseline Record Baseline Ca2+ Transients Fura2_Loading->Baseline Drug_Application Apply this compound, Milrinone, or Digoxin Baseline->Drug_Application Post_Drug_Recording Record Post-Drug Ca2+ Transients Drug_Application->Post_Drug_Recording Transient_Analysis Analyze Transient Parameters: - Peak Amplitude - Time to Peak - Decay Rate Post_Drug_Recording->Transient_Analysis Comparison Compare Effects of Different Drugs Transient_Analysis->Comparison

Caption: Experimental workflow for comparing drug effects.

References

Amrinone's Phosphodiesterase Cross-Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the phosphodiesterase (PDE) inhibitor Amrinone, with a focus on its cross-reactivity with various PDE isoforms. The information is supported by experimental data to aid in research and development.

Mechanism of Action: A Selective PDE3 Inhibitor

This compound is recognized as a selective inhibitor of phosphodiesterase 3 (PDE3).[1][2][3][4] By inhibiting the PDE3 enzyme, this compound prevents the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a crucial intracellular second messenger.[1][3][4] This leads to an accumulation of cAMP within cardiac and vascular smooth muscle cells.[3] The elevated cAMP levels activate protein kinase A (PKA), which in turn enhances calcium influx, resulting in increased myocardial contractility (a positive inotropic effect) and vasodilation.[3] This dual action has led to its classification as an "inodilator".[3]

Quantitative Analysis of this compound's PDE Isoform Inhibition

The following table summarizes the available quantitative data on this compound's inhibitory activity against various PDE isoforms. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency.

PDE IsoformThis compound IC50 (µM)Other PDE3 Inhibitors (for comparison)Substrate
PDE3 ~50[5]Milrinone (B1677136): 1.771 ± 0.716 (at 34°C)[6]cAMP
9.863 ± 1.709 (at 34°C)[6]Levosimendan: Lower than this compound[6]
15.07 ± 1.855 (at 32°C)[6]
PDE5 Higher concentrations needed for inhibition compared to PDE3.[6] The PDE5/PDE3 IC50 ratio for this compound ranges from 10.38 (at 37°C) to 3.98 (at 20°C), indicating it is less selective than milrinone and levosimendan.cGMP
PDE4 At high concentrations, this compound may inhibit PDE4.cAMP

Signaling Pathway of this compound

The signaling pathway of this compound primarily involves the inhibition of PDE3 and the subsequent increase in intracellular cAMP levels.

Amrinone_Signaling_Pathway cluster_cell Cardiomyocyte / Vascular Smooth Muscle Cell cluster_effects This compound This compound PDE3 PDE3 This compound->PDE3 Inhibits cAMP cAMP PDE3->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates ATP ATP AC Adenylyl Cyclase ATP->AC AC->cAMP Converts Increased_Contractility ↑ Myocardial Contractility (Positive Inotropy) PKA->Increased_Contractility Vasodilation Vasodilation (↓ Preload & Afterload) PKA->Vasodilation

Caption: this compound's mechanism of action in cardiac and vascular smooth muscle cells.

Experimental Protocols

The following are representative protocols for determining the phosphodiesterase inhibitory activity of compounds like this compound.

In Vitro Phosphodiesterase (PDE) Inhibition Assay (Fluorescence Polarization)

This assay measures the ability of a compound to inhibit the enzymatic activity of a purified PDE isoenzyme.

Workflow:

PDE_Inhibition_Assay_Workflow Start Start: Prepare Reagents (Enzyme, Substrate, Inhibitor) Add_Inhibitor Add Serial Dilutions of This compound to Microplate Wells Start->Add_Inhibitor Add_Enzyme Add Purified PDE Enzyme to each well Add_Inhibitor->Add_Enzyme Pre_incubate Pre-incubate Inhibitor and Enzyme Add_Enzyme->Pre_incubate Initiate_Reaction Initiate Reaction by Adding Fluorescent cAMP/cGMP Substrate Pre_incubate->Initiate_Reaction Incubate Incubate at Room Temperature to Allow for Substrate Hydrolysis Initiate_Reaction->Incubate Stop_Reaction Stop Reaction and Add Binding Agent Incubate->Stop_Reaction Read_FP Read Fluorescence Polarization on a Microplate Reader Stop_Reaction->Read_FP Analyze_Data Analyze Data to Determine IC50 Value Read_FP->Analyze_Data End End: Quantify this compound's PDE Inhibitory Potency Analyze_Data->End

Caption: Workflow for a fluorescence polarization-based PDE inhibition assay.

Materials:

  • Purified recombinant human PDE isoforms

  • Fluorescently labeled substrate (e.g., FAM-cAMP or FAM-cGMP)

  • This compound stock solution

  • Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.05% BSA)

  • Binding agent (binds to the product)

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Assay Setup: In a 384-well microplate, add the this compound dilutions to the respective wells. Include wells for positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme Addition: Add the diluted PDE enzyme to all wells except the negative control.

  • Pre-incubation: Pre-incubate the inhibitor and enzyme for a specified time (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorescently labeled substrate to all wells.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow for substrate hydrolysis.

  • Reaction Termination: Stop the reaction and add the binding agent.

  • Data Acquisition: Read the fluorescence polarization on a compatible microplate reader.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration and plot a dose-response curve to determine the IC50 value.

Cell-Based cAMP Accumulation Assay

This assay measures the downstream effect of PDE inhibition by quantifying the increase in intracellular cAMP levels.

Materials:

  • Cardiomyocytes or other relevant cell line

  • This compound stock solution

  • Forskolin (B1673556) (an adenylyl cyclase activator)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer

  • cAMP assay kit (e.g., ELISA-based or TR-FRET-based)

  • Multi-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells in multi-well plates and grow them to a suitable confluency.

  • Pre-incubation: Pre-incubate the cells with various concentrations of this compound (or vehicle control) in serum-free medium for a specified time (e.g., 30 minutes) at 37°C.

  • Stimulation: Stimulate the cells with a fixed concentration of forskolin to induce cAMP production and incubate for a defined period (e.g., 15 minutes) at 37°C.

  • Lysis: Terminate the reaction by removing the medium and adding lysis buffer to lyse the cells and stabilize the cAMP.

  • cAMP Quantification: Quantify the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).

Conclusion

This compound is a selective PDE3 inhibitor with demonstrated efficacy in increasing myocardial contractility and promoting vasodilation. While it is most potent against PDE3, evidence suggests some cross-reactivity with other PDE isoforms, particularly PDE5 and potentially PDE4, at higher concentrations. For researchers and drug development professionals, understanding this selectivity profile is crucial for interpreting experimental results and for the design of more specific PDE inhibitors. The provided experimental protocols offer a foundation for further investigation into the nuanced interactions of this compound and other compounds with the phosphodiesterase family.

References

A Comparative Analysis of the Anti-Inflammatory Properties of Amrinone and Milrinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Amrinone and Milrinone (B1677136), both classified as phosphodiesterase 3 (PDE3) inhibitors, are primarily recognized for their clinical applications in managing heart failure due to their positive inotropic and vasodilatory effects.[1][2] However, accumulating evidence highlights their divergent roles in modulating inflammatory pathways.[1] This guide offers an objective comparison of the anti-inflammatory effects of this compound and Milrinone, supported by experimental data, to inform further research and therapeutic development.

Core Mechanism and Divergent Inflammatory Effects

Both this compound and Milrinone exert their primary cardiovascular effects by inhibiting the PDE3 enzyme, which leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][2] While elevated cAMP is often associated with anti-inflammatory responses, the two drugs exhibit contrasting effects on key inflammatory pathways.[1][3]

Experimental studies consistently demonstrate that this compound possesses anti-inflammatory properties, primarily through the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][3][4] NF-κB is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes. In contrast, Milrinone has been observed to either have no significant anti-inflammatory effect or to even enhance the expression of pro-inflammatory mediators.[4][5] This pro-inflammatory potential of Milrinone may be linked to the increase in cAMP driving the expression of certain inflammatory genes.[3] Notably, the anti-inflammatory actions of this compound appear to be independent of its phosphodiesterase inhibition, suggesting a unique underlying mechanism.[3][4][6]

Quantitative Comparison of Inflammatory Markers

The differential effects of this compound and Milrinone on inflammatory signaling have been investigated in various cell types, including cardiomyocytes, macrophages, and coronary vascular endothelial cells, following stimulation with inflammatory agents like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).[1][5] The following tables summarize the key quantitative findings from these studies.

Experimental ModelInflammatory StimulusDrugConcentrationEffect on NF-κB ActivationReference
Rat CardiomyocytesLPSThis compound50, 100, 250 µmol/LInhibition[6]
Rat CardiomyocytesTNF-αThis compound50, 100, 250 µmol/LBiphasic modulatory effect[6]
Rat CardiomyocytesLPSMilrinoneNot specifiedNo effect[6]
Rat CardiomyocytesTNF-αMilrinoneNot specifiedPotentiation[6]
Experimental ModelInflammatory StimulusDrugConcentrationEffect on iNOS ExpressionReference
Rat CardiomyocytesLPS and TNF-αThis compound50 and 100 µmol/LReduction[3][7]
Rat CardiomyocytesLPSMilrinoneNot specifiedNo effect[3][7]
Rat CardiomyocytesTNF-αMilrinoneNot specifiedDose-dependent increase[3][7]
Experimental ModelInflammatory StimulusDrugConcentrationEffect on COX-2 ExpressionReference
Rat CardiomyocytesNot specifiedThis compound< 250 µmol/LNo apparent effect[3][7]
Rat CardiomyocytesNot specifiedMilrinoneAll tested concentrationsIncreased production[3][7]
Experimental ModelInflammatory StimulusDrugConcentrationEffect on Cytokine ProductionReference
Rat CardiomyocytesLPSThis compoundNot specifiedDecreased IL-1β production[3]
Rat CardiomyocytesLPSMilrinoneNot specifiedModest increase in IL-1β production[3]
Rabbit ModelEndotoxin (B1171834)This compoundNot specifiedMarkedly reduced TNF-α and IL-1 concentrations[8]
Experimental ModelInflammatory StimulusDrugConcentrationEffect on ICAM-1 ExpressionReference
Human Coronary Microvascular Endothelial CellsLPSThis compoundNot specifiedSignificantly reduced[7]
Human Coronary Microvascular Endothelial CellsLPSMilrinoneNot specifiedIncreased[7]

Experimental Protocols

The following methodologies are representative of the key experiments cited in the comparative analysis of this compound and Milrinone's anti-inflammatory effects.

Cell Culture and Treatment

Primary rat cardiomyocyte cultures are prepared and treated with inflammatory stimuli such as endotoxin (LPS) or tumor necrosis factor-α (TNF-α).[5] These treatments are administered alone or in the presence of clinically relevant concentrations of this compound or Milrinone.[5]

Nuclear Factor-kappa B (NF-κB) Activation Assay

Electrophoretic mobility shift assays (EMSA) are utilized to assess the activation of NF-κB.[4] Nuclear extracts from treated cells are incubated with a radiolabeled oligonucleotide probe containing the NF-κB binding consensus sequence. The protein-DNA complexes are then resolved on a non-denaturing polyacrylamide gel and visualized by autoradiography.

Western Immunoblotting

The expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are determined by Western immunoblotting.[4] Cell lysates are subjected to SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against iNOS and COX-2, followed by incubation with a secondary antibody conjugated to a detectable marker.

Enzyme-Linked Immunosorbent Assay (ELISA)

The production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), is quantified using commercially available ELISA kits.[4] Supernatants from cell cultures are collected and analyzed according to the manufacturer's instructions.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involved in the inflammatory response and the general experimental workflow for comparing the effects of this compound and Milrinone.

G cluster_stimulus Inflammatory Stimuli cluster_receptor Cell Surface Receptors cluster_signaling Intracellular Signaling cluster_nucleus Nuclear Events cluster_output Inflammatory Mediators cluster_drugs Drug Intervention LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TLR4->IKK TNFR->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates Gene Pro-inflammatory Gene Transcription NFkB_nuc->Gene iNOS iNOS Gene->iNOS expression COX2 COX-2 Gene->COX2 expression Cytokines Cytokines (TNF-α, IL-1β) Gene->Cytokines expression ICAM1 ICAM-1 Gene->ICAM1 expression This compound This compound This compound->IKK inhibits Milrinone Milrinone Milrinone->NFkB_nuc potentiates (TNF-α induced)

Caption: Inflammatory signaling pathway and points of intervention by this compound and Milrinone.

G start Cell Culture (e.g., Cardiomyocytes) stimulus Inflammatory Stimulus (LPS or TNF-α) start->stimulus treatment Drug Treatment stimulus->treatment control Control (No Drug) treatment->control This compound This compound treatment->this compound milrinone Milrinone treatment->milrinone incubation Incubation control->incubation This compound->incubation milrinone->incubation analysis Analysis of Inflammatory Markers incubation->analysis nfkb NF-κB Activation (EMSA) analysis->nfkb western Protein Expression (Western Blot) analysis->western elisa Cytokine Production (ELISA) analysis->elisa results Comparative Data Analysis nfkb->results western->results elisa->results

Caption: General experimental workflow for comparing drug effects on inflammation.

References

Validating the cAMP-Dependence of Amrinone's Inotropic Effect: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Amrinone's mechanism of action with other inotropic agents, focusing on the validation of its cAMP-dependent inotropic effect. We present supporting experimental data, detailed protocols for key experiments, and visual diagrams to elucidate the underlying signaling pathways and experimental workflows.

Comparative Analysis of Inotropic Agents

This compound exerts its positive inotropic (contractility-enhancing) effects primarily through the inhibition of phosphodiesterase 3 (PDE3), an enzyme responsible for the breakdown of cyclic adenosine (B11128) monophosphate (cAMP).[1][2] This action distinguishes it from other classes of inotropic drugs, such as beta-adrenergic agonists and cardiac glycosides.

Inotropic AgentPrimary Mechanism of ActionEffect on Intracellular cAMPKey Signaling Mediator(s)
This compound Phosphodiesterase 3 (PDE3) InhibitionIncrease Protein Kinase A (PKA)
Dobutamine Beta-1 Adrenergic Receptor AgonismIncrease Protein Kinase A (PKA)
Digoxin Inhibition of Na+/K+-ATPase PumpNo direct effect/May decrease [3]Increased intracellular Ca2+ [4][5]

Table 1: Comparison of the Mechanisms of Action of Common Inotropic Agents. This table highlights the distinct pathways by which this compound, Dobutamine, and Digoxin increase cardiac contractility.

Quantitative Comparison of PDE Inhibition and Inotropic Potency

This compound's potency as an inotropic agent is directly related to its ability to selectively inhibit PDE3. The following table summarizes key quantitative data for this compound and a related PDE3 inhibitor, Milrinone.

CompoundIC50 vs. PDE3 (cardiac)IC50 vs. PDE5 (cardiac)EC50 (Inotropic Effect)
This compound ~9.86 µM[6]~157 µM[7]20 µM
Milrinone ~1.77 µM[6]~253 µM[7]-

Table 2: Potency and Selectivity of this compound and Milrinone. IC50 represents the concentration of the drug required to inhibit 50% of the enzyme's activity. EC50 is the concentration that produces 50% of the maximum inotropic effect. Lower values indicate higher potency.

Signaling Pathway and Experimental Validation

To validate the cAMP-dependence of this compound's inotropic effect, a series of experiments can be performed to dissect the signaling cascade from PDE3 inhibition to the physiological response of increased contractility.

This compound's Signaling Pathway in Cardiac Myocytes

The following diagram illustrates the proposed signaling pathway for this compound's positive inotropic effect.

Amrinone_Signaling_Pathway cluster_membrane Cell Membrane This compound This compound PDE3 Phosphodiesterase 3 (PDE3) This compound->PDE3 Inhibits cAMP cAMP PDE3->cAMP Degrades PKA Protein Kinase A (PKA) (inactive) cAMP->PKA ATP ATP AC Adenylyl Cyclase ATP->AC AC->cAMP Converts PKA_active Protein Kinase A (PKA) (active) PKA->PKA_active Activates Ca_channel L-type Ca2+ Channels PKA_active->Ca_channel Phosphorylates Ca_influx Ca2+ Influx Ca_channel->Ca_influx Contraction Increased Myocardial Contraction Ca_influx->Contraction

This compound's intracellular signaling pathway.
Experimental Workflow for Validation

The following diagram outlines a logical workflow to experimentally validate the cAMP-dependence of this compound's inotropic effect.

Experimental_Workflow start Start: Isolate Adult Ventricular Cardiomyocytes treat_this compound Treat with this compound (Dose-Response) start->treat_this compound block_PKA Treat with this compound + PKA Inhibitor (e.g., H-89) start->block_PKA measure_contractility Measure Contractility (e.g., cell shortening) treat_this compound->measure_contractility measure_cAMP Measure Intracellular cAMP Levels treat_this compound->measure_cAMP measure_PKA Measure PKA Activity treat_this compound->measure_PKA compare Compare Contractility (this compound vs. This compound + PKAi) measure_contractility->compare measure_contractility_blocked Measure Contractility block_PKA->measure_contractility_blocked measure_contractility_blocked->compare conclusion Conclusion: Validate cAMP-Dependence compare->conclusion

Workflow for validating cAMP-dependence.

Experimental Protocols

Isolation of Adult Ventricular Cardiomyocytes

A crucial first step for in vitro studies is the isolation of viable cardiac myocytes.

Principle: This protocol describes the enzymatic dissociation of the heart to obtain single, rod-shaped, and calcium-tolerant cardiomyocytes.

Materials:

  • Langendorff perfusion system

  • Collagenase type II

  • Perfusion buffer (calcium-free and calcium-containing)

  • Stopping buffer

Procedure:

  • Anesthetize the animal and excise the heart.

  • Cannulate the aorta and mount the heart on the Langendorff apparatus.

  • Perfuse with calcium-free buffer to wash out the blood.

  • Switch to a perfusion buffer containing collagenase to digest the extracellular matrix.[8]

  • Once the heart is digested, remove it from the apparatus, and gently tease the ventricular tissue apart to release the individual myocytes.

  • Gradually reintroduce calcium to the cell suspension to ensure calcium tolerance.[9]

  • The isolated cardiomyocytes can then be used for subsequent experiments.

Measurement of Intracellular cAMP Levels (Radioimmunoassay)

Principle: This competitive radioimmunoassay (RIA) measures the amount of cAMP in cell lysates.

Materials:

  • Isolated cardiomyocytes

  • This compound

  • Cell lysis buffer

  • cAMP RIA kit (containing [125I]-cAMP tracer and cAMP antibody)

  • Gamma counter

Procedure:

  • Plate isolated cardiomyocytes and treat with various concentrations of this compound for a specified time.

  • Lyse the cells to release intracellular contents.

  • In a reaction tube, add a known amount of [125I]-cAMP tracer, the cAMP antibody, and a sample of the cell lysate.

  • The unlabeled cAMP in the lysate will compete with the [125I]-cAMP for binding to the antibody.

  • After incubation, separate the antibody-bound cAMP from the free cAMP.

  • Measure the radioactivity of the antibody-bound fraction using a gamma counter.

  • The amount of radioactivity is inversely proportional to the concentration of cAMP in the sample. A standard curve is used to determine the exact concentration.

Protein Kinase A (PKA) Activity Assay (Non-Radioactive)

Principle: This assay utilizes a fluorescently labeled peptide substrate that changes its net charge upon phosphorylation by PKA, allowing for separation by agarose (B213101) gel electrophoresis.

Materials:

  • Isolated cardiomyocytes

  • This compound

  • Cell lysis buffer

  • PepTag® Assay for PKA (includes PepTag® A1 Peptide, PKA Reaction Buffer, and PKA Activator)[10]

  • Agarose gel electrophoresis system

  • Gel documentation system

Procedure:

  • Prepare cell lysates from cardiomyocytes treated with and without this compound.

  • Set up the PKA reaction by combining the cell lysate, PepTag® A1 Peptide (a fluorescently labeled PKA-specific substrate), and reaction buffer.

  • Initiate the reaction by adding ATP.

  • Incubate the reaction mixture to allow for phosphorylation of the peptide substrate by active PKA.

  • Stop the reaction and load the samples onto an agarose gel.

  • The phosphorylated peptide will have a different net charge and will migrate differently than the non-phosphorylated peptide.

  • Visualize the bands under UV light and quantify the intensity of the phosphorylated band to determine PKA activity.[2]

Phosphodiesterase (PDE) Inhibition Assay (Radiolabeled cAMP)

Principle: This assay measures the activity of PDE by quantifying the conversion of radiolabeled cAMP to AMP.

Materials:

  • Purified PDE3 enzyme or cell lysate containing PDE3

  • This compound

  • [3H]-cAMP

  • Snake venom nucleotidase

  • Anion-exchange resin

  • Scintillation counter

Procedure:

  • Incubate the PDE3 enzyme source with various concentrations of this compound.

  • Add [3H]-cAMP to initiate the enzymatic reaction. PDE3 will hydrolyze [3H]-cAMP to [3H]-AMP.[11]

  • Terminate the reaction.

  • Add snake venom nucleotidase, which converts [3H]-AMP to [3H]-adenosine.

  • Apply the reaction mixture to an anion-exchange resin column. The unreacted [3H]-cAMP (negatively charged) will bind to the resin, while the [3H]-adenosine (neutral) will pass through.

  • Collect the eluate and measure the radioactivity using a scintillation counter.

  • The amount of radioactivity in the eluate is directly proportional to the PDE activity. The inhibitory effect of this compound can be determined by comparing the activity in the presence and absence of the drug.[12]

References

Safety Operating Guide

Navigating the Safe Disposal of Amrinone in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Amrinone, a potent phosphodiesterase inhibitor, is a critical aspect of laboratory safety and environmental responsibility. Adherence to established guidelines is essential to mitigate risks and ensure compliance with federal, state, and local regulations. This guide provides a procedural, step-by-step framework for researchers, scientists, and drug development professionals to manage this compound waste safely and effectively.

Core Safety and Handling Summary

This compound is classified as toxic if swallowed.[1][2] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, should be worn when handling the compound or its waste.[3] All handling should be performed in a well-ventilated area or under a chemical fume hood to avoid dust formation and inhalation.[3] In case of accidental ingestion, immediate medical attention is required.[2][3][4]

Quantitative Data on this compound Hazards and Disposal

Hazard ClassificationGHS PictogramSignal WordUN NumberDisposal Method
Acute Toxicity - Oral (Category 3)[1][2]Skull and crossbonesDangerUN2811[1]Dispose of contents/container to an approved waste disposal plant[2][3][4]

Procedural Steps for this compound Waste Disposal

The disposal of this compound and its associated waste must be conducted in a structured and compliant manner. The following steps outline the recommended procedure for laboratory personnel.

Step 1: Waste Identification and Segregation

  • Identify all this compound-containing waste streams. This includes:

    • Unused or expired pure this compound.

    • Contaminated laboratory consumables (e.g., vials, pipette tips, syringes).

    • Contaminated personal protective equipment (PPE).

    • Solutions containing this compound from experimental procedures.

    • Rinsate from cleaning contaminated glassware. Note that for acutely toxic substances, triple rinsing may be required, and the rinsate must be collected as hazardous waste.[5]

  • Segregate this compound waste from other laboratory waste streams at the point of generation. This is crucial to prevent unintentional chemical reactions and to ensure proper disposal classification.

Step 2: Waste Container Selection and Labeling

  • Select appropriate waste containers. Use containers that are chemically compatible with this compound and any solvents used. The containers should be leak-proof and have secure lids.[6][7]

  • Clearly label all waste containers. The label should include:

    • The words "Hazardous Waste".

    • The name "this compound Waste".

    • A clear description of the contents, including any solvents and their approximate concentrations.

    • The date of waste accumulation.

Step 3: Storage and Accumulation

  • Store waste in a designated Satellite Accumulation Area (SAA). [6][7] This area should be located at or near the point of generation and under the control of the laboratory personnel.

  • Keep waste containers closed at all times , except when adding waste.[6][7]

  • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste in the SAA.[7]

Step 4: Disposal and Removal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the this compound waste.[6][7] Do not attempt to dispose of this compound waste down the drain or in the regular trash.[4][7]

  • Follow the specific procedures provided by your EHS department for waste pickup and documentation. This may involve completing a hazardous waste disposal form.[7]

  • The EHS department will arrange for the transport of the waste to a licensed hazardous waste disposal company for final treatment and disposal, which is typically incineration.[8]

Experimental Workflow and Disposal Pathway

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.

AmrinoneDisposalWorkflow This compound Waste Disposal Workflow cluster_generation Waste Generation cluster_handling Waste Handling & Segregation cluster_storage Storage cluster_disposal Disposal A This compound-related Experimentation B Identify this compound Waste Streams (Pure compound, solutions, contaminated labware, PPE) A->B C Segregate this compound Waste from other lab waste B->C D Select appropriate, leak-proof waste container C->D E Label container clearly: 'Hazardous Waste' 'this compound Waste' Contents & Date D->E F Store in designated Satellite Accumulation Area (SAA) E->F G Keep container closed F->G H Contact Environmental Health & Safety (EHS) for pickup G->H I EHS transports to approved waste disposal facility H->I J Final Disposal (e.g., Incineration) I->J

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Amrinone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of Amrinone is paramount. This guide provides immediate, essential safety protocols and logistical information to minimize risk and ensure compliance.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is crucial to prevent exposure. The following table summarizes the recommended PPE.

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields or goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]To prevent eye contact with this compound dust or splashes.
Hand Protection Wear appropriate protective gloves.[1] For handling hazardous drugs, double gloving is recommended.[2][3]To prevent skin contact and absorption.[1] Changing gloves regularly (e.g., every 30-60 minutes) is a good practice.[4]
Skin and Body Protection Protective disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[2]To prevent contamination of clothing and skin.[1]
Respiratory Protection Use only under a chemical fume hood.[1] If a fume hood is not available, a NIOSH-approved respirator may be necessary.To prevent inhalation of dust or aerosols.

Operational Handling and Storage

Proper operational procedures are critical to maintaining a safe laboratory environment when working with this compound.

Handling:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1]

  • Hygiene Practices: Wash hands and any exposed skin thoroughly after handling.[1][5][6] Do not eat, drink, or smoke in areas where this compound is handled or stored.[1][5][6]

  • Spill Management: In case of a spill, evacuate the area. For solid spills, sweep up and shovel into a suitable container for disposal, avoiding dust formation.[1]

Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep it separate from incompatible materials.

  • Store in a locked-up location.[1][5][6]

Disposal Plan

The disposal of this compound and its waste must be conducted in accordance with all federal, state, and local regulations.[6]

Waste Identification and Segregation:

  • Identify all waste streams containing this compound, including unused product, contaminated labware (vials, syringes, etc.), and contaminated PPE.

  • Segregate this compound waste from other laboratory waste.

Disposal Method:

  • Dispose of contents and containers at an approved waste disposal plant.[1][5][6]

  • One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[6]

Experimental Workflow for Safe Handling

The following diagram outlines the procedural workflow for the safe handling of this compound, from preparation to disposal.

Amrinone_Handling_Workflow This compound Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure & Cleanup cluster_disposal Disposal A Don Appropriate PPE (Gloves, Gown, Eye Protection) B Prepare Work Area (Chemical Fume Hood) A->B C Weighing and Transfer of this compound B->C D Experimental Procedure C->D E Decontaminate Work Surfaces D->E F Segregate this compound Waste E->F G Remove PPE F->G H Store Waste in Labeled, Sealed Containers G->H I Dispose via Approved Waste Disposal Facility H->I

This compound Handling and Disposal Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amrinone
Reactant of Route 2
Reactant of Route 2
Amrinone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。